Product packaging for Pentafluoroethylphosphonic acid(Cat. No.:CAS No. 103305-01-7)

Pentafluoroethylphosphonic acid

Cat. No.: B033828
CAS No.: 103305-01-7
M. Wt: 200 g/mol
InChI Key: XLWUDBRTNPGWDQ-UHFFFAOYSA-N
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Description

Pentafluoroethylphosphonic acid is a high-value fluorinated phosphonic acid derivative of significant interest in advanced chemical research. Its primary research applications lie in medicinal chemistry and catalysis. The molecule features a pentafluoroethyl group directly bonded to the phosphonic acid moiety, creating a highly electronegative and metabolically stable motif. This structure acts as a potent bioisostere for the labile phosphate group, making it a critical building block for the design and synthesis of novel enzyme inhibitors, particularly in the development of protease and kinase-targeted therapeutics where enhanced metabolic stability and improved membrane permeability are desired. In materials science, it serves as a precursor for the synthesis of sophisticated ligands for metal-organic frameworks (MOFs) and as an additive or catalyst in specialized organic transformations, leveraging the strong electron-withdrawing nature of the pentafluoroethyl group to modulate acidity and reactivity. The presence of five fluorine atoms also makes it a valuable probe in nuclear magnetic resonance (NMR) spectroscopy (19F NMR) for studying reaction mechanisms and molecular interactions. This reagent is intended For Research Use Only and is a key tool for investigators working at the intersection of fluorine chemistry, drug discovery, and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F5O3P B033828 Pentafluoroethylphosphonic acid CAS No. 103305-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,2-pentafluoroethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F5O3P/c3-1(4,5)2(6,7)11(8,9)10/h(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWUDBRTNPGWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(=O)(O)O)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382879
Record name Pentafluoroethylphosphonic acid
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Molecular Weight

200.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103305-01-7
Record name Pentafluoroethylphosphonic acid
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Record name 103305-01-7
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentafluoroethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for pentafluoroethylphosphonic acid, a compound of interest in various chemical and pharmaceutical research fields. The information presented herein is curated for a technical audience and emphasizes experimental protocols, quantitative data, and logical workflows.

Core Synthesis Strategy

The most prevalent and logical pathway for the synthesis of this compound involves a two-step process:

  • Michaelis-Arbuzov Reaction: The formation of diethyl pentafluoroethylphosphonate through the reaction of pentafluoroethyl iodide with triethyl phosphite.

  • Acid Hydrolysis: The subsequent conversion of the diethyl pentafluoroethylphosphonate intermediate to this compound via hydrolysis, typically under acidic conditions.

This approach leverages the well-established Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for creating a carbon-phosphorus bond.[1][2][3][4] The subsequent hydrolysis is a standard method for converting phosphonate esters to their corresponding phosphonic acids.

Pathway Visualization

The overall synthesis pathway can be visualized as follows:

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis C2F5I Pentafluoroethyl Iodide (C₂F₅I) Intermediate Diethyl Pentafluoroethylphosphonate (C₂F₅P(O)(OEt)₂) C2F5I->Intermediate Heat TEP Triethyl Phosphite (P(OEt)₃) TEP->Intermediate Final_Product This compound (C₂F₅P(O)(OH)₂) Intermediate->Final_Product Reflux HCl Hydrochloric Acid (HCl) HCl->Final_Product Water Water (H₂O) Water->Final_Product

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl Pentafluoroethylphosphonate (Michaelis-Arbuzov Reaction)

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[1][2][4] In this specific application, pentafluoroethyl iodide is reacted with triethyl phosphite.

Reaction:

C₂F₅I + P(OEt)₃ → C₂F₅P(O)(OEt)₂ + EtI

Experimental Procedure:

A mixture of pentafluoroethyl iodide and a slight excess of triethyl phosphite is heated. The reaction is typically carried out without a solvent. The temperature is gradually increased to initiate the reaction and then maintained to drive it to completion. The progress of the reaction can be monitored by observing the distillation of ethyl iodide, a byproduct of the reaction.

ParameterValue/ConditionNotes
Reactants Pentafluoroethyl Iodide, Triethyl Phosphite
Reactant Ratio ~1 : 1.1-1.5 (C₂F₅I : P(OEt)₃)A slight excess of triethyl phosphite is often used.
Temperature 120-160 °CThe reaction is exothermic once initiated.
Reaction Time 2-6 hoursMonitored by the cessation of ethyl iodide distillation.
Catalyst None (typically)The reaction is thermally induced.
Solvent None (neat)
Purification Fractional distillation under reduced pressureTo separate the product from unreacted starting materials and byproducts.
Expected Yield 60-80%

Workflow Diagram:

G start Start reactants Combine Pentafluoroethyl Iodide and Triethyl Phosphite start->reactants heat Heat mixture to 120-160°C reactants->heat reflux Maintain temperature and monitor ethyl iodide distillation heat->reflux cool Cool reaction mixture reflux->cool distill Fractional distillation under reduced pressure cool->distill product Obtain Diethyl Pentafluoroethylphosphonate distill->product

Caption: Workflow for the synthesis of Diethyl Pentafluoroethylphosphonate.

Step 2: Hydrolysis of Diethyl Pentafluoroethylphosphonate

The conversion of the diethyl ester to the final phosphonic acid is achieved through hydrolysis. Acid-catalyzed hydrolysis is a common and effective method for this transformation.

Reaction:

C₂F₅P(O)(OEt)₂ + 2H₂O --(HCl)--> C₂F₅P(O)(OH)₂ + 2EtOH

Experimental Procedure:

Diethyl pentafluoroethylphosphonate is refluxed with concentrated hydrochloric acid. The reaction mixture is heated for several hours to ensure complete hydrolysis of both ester groups. After the reaction is complete, water and excess hydrochloric acid are removed, typically by distillation under reduced pressure, to yield the crude this compound. Further purification can be achieved by recrystallization.

ParameterValue/ConditionNotes
Reactants Diethyl Pentafluoroethylphosphonate, Concentrated Hydrochloric Acid
Reactant Ratio 1 : excess (Ester : HCl)A large excess of aqueous HCl is used.
Temperature Reflux (~110 °C)
Reaction Time 4-12 hoursReaction progress can be monitored by TLC or NMR.
Solvent Water (from aqueous HCl)
Work-up Removal of water and excess HCl under reduced pressure
Purification RecrystallizationSuitable solvents include water or organic solvent mixtures.
Expected Yield 80-95%

Workflow Diagram:

G start Start reactants Combine Diethyl Pentafluoroethylphosphonate and Concentrated HCl start->reactants reflux Reflux the mixture for 4-12 hours reactants->reflux evaporate Remove water and excess HCl under reduced pressure reflux->evaporate purify Recrystallize the crude product evaporate->purify product Obtain this compound purify->product

Caption: Workflow for the hydrolysis to this compound.

Conclusion

The synthesis of this compound is a robust two-step process that is accessible with standard laboratory equipment and techniques. The Michaelis-Arbuzov reaction provides a reliable method for the formation of the key phosphonate intermediate, which can then be efficiently hydrolyzed to the final product. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields and purity. This guide provides a comprehensive framework for researchers and professionals to undertake the synthesis of this important fluorinated organophosphorus compound.

References

Synthesis of Fluorinated Phosphonic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of fluorinated phosphonic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their ability to act as stable mimics of phosphate esters, leading to potent and selective enzyme inhibitors. This guide details key synthetic strategies, experimental protocols, and the biological context for their application, with a focus on their role as inhibitors of protein tyrosine phosphatases.

Core Synthetic Strategies

The introduction of fluorine into phosphonic acids can dramatically alter their physicochemical properties, including acidity and binding affinity to biological targets. The primary synthetic approaches can be categorized based on the number of fluorine atoms incorporated at the α-carbon.

Synthesis of α-Monofluoromethylphosphonates

A prevalent method for the synthesis of α-monofluoromethylphosphonates involves the fluorination of α-hydroxyphosphonates. This transformation is commonly achieved using nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride (DAST).

Synthesis of α,α-Difluoromethylphosphonates

The synthesis of α,α-difluoromethylphosphonates often utilizes building blocks already containing the difluoromethylphosphonate moiety. Key reactions include the Michaelis-Arbuzov and Pudovik reactions, which form the crucial carbon-phosphorus bond.

Synthesis of α-Trifluoromethylphosphonates

Trifluoromethylated phosphonic acids are typically synthesized from precursors containing the trifluoromethyl group. Hydrolysis of the corresponding phosphonate esters or dichlorophosphine oxides are common final steps to yield the desired acid.

Key Synthetic Reactions and Mechanisms

The following diagrams illustrate the fundamental reaction mechanisms for the synthesis of fluorinated phosphonic acids.

Arbuzov_Reaction cluster_reactants Reactants Trialkyl_phosphite Trialkyl phosphite SN2_attack SN2 Attack Trialkyl_phosphite->SN2_attack Nucleophilic attack Fluorinated_alkyl_halide Fluorinated alkyl halide Fluorinated_alkyl_halide->SN2_attack Phosphonium_salt Phosphonium salt (Intermediate) SN2_attack->Phosphonium_salt Dealkylation Dealkylation (SN2) Phosphonium_salt->Dealkylation Fluorinated_phosphonate Fluorinated phosphonate Dealkylation->Fluorinated_phosphonate Pudovik_Reaction cluster_reactants Reactants Dialkyl_phosphite Dialkyl phosphite Nucleophilic_addition Nucleophilic Addition Dialkyl_phosphite->Nucleophilic_addition Fluorinated_aldehyde_ketone Fluorinated aldehyde or ketone Fluorinated_aldehyde_ketone->Nucleophilic_addition Alkoxide_intermediate Alkoxide intermediate Nucleophilic_addition->Alkoxide_intermediate Protonation Protonation Alkoxide_intermediate->Protonation alpha_Hydroxyphosphonate α-Hydroxy- fluorinated phosphonate Protonation->alpha_Hydroxyphosphonate PTP1B_Inhibition cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) P_Insulin_Receptor Phosphorylated IR (Active) Insulin_Receptor->P_Insulin_Receptor Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds IRS IRS Proteins P_Insulin_Receptor->IRS Phosphorylates P_IRS Phosphorylated IRS IRS->P_IRS PI3K_Akt PI3K/Akt Pathway P_IRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->P_Insulin_Receptor Dephosphorylates (Inactivates) Fluorinated_Phosphonic_Acid Fluorinated Phosphonic Acid (Inhibitor) Fluorinated_Phosphonic_Acid->PTP1B Inhibits

Pentafluoroethylphosphonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentafluoroethylphosphonic acid (C2H2F5O3P) is a synthetic organophosphorus compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Its structure, featuring a fully fluorinated ethyl chain attached to a phosphonic acid moiety, imparts unique chemical and physical properties. While specific research on this compound is limited, its structural similarity to other short-chain perfluoroalkyl phosphonic acids (PFPAs) and fluorinated phosphonates suggests potential applications in materials science and as a subject of interest in environmental and toxicological studies. This guide provides a comprehensive overview of the known properties, analytical methodologies, and potential biological activities of this compound, drawing on data from closely related compounds to fill existing knowledge gaps.

Core Properties

Quantitative data for this compound is not extensively available in the literature. The following tables summarize known identifiers and predicted physicochemical properties, alongside experimental data for related short-chain per- and polyfluoroalkyl substances to provide context for researchers.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 103305-01-7[1]
Molecular Formula C2H2F5O3P[1]
Molecular Weight 200.001 g/mol [1]
Canonical SMILES C(C(F)(F)P(=O)(O)O)(F)(F)F
InChI Key XLWUDBRTNPGWDQ-UHFFFAOYSA-N

Table 2: Predicted and Experimental Physicochemical Properties

PropertyThis compound (Predicted)Related Compound (Experimental Value)
XlogP 0.3Not Available
pKa Not AvailablePerfluorooctanoic acid (PFOA): 3.8 ± 0.1
Aqueous Solubility Not AvailableNot Available
Vapor Pressure Not AvailablePerfluorohexanoic acid (PFHxA): 264 Pa
Collision Cross Section 125.4 Ų ([M-H]⁻)((Perfluorooctyl)ethyl)phosphonic acid: 188.2 Ų ([M-H]⁻)[2]

Synthesis and Experimental Protocols

General Synthesis of Alkylphosphonic Acids

A common route to alkylphosphonic acids is the Michaelis-Arbuzov reaction, followed by hydrolysis.

Experimental Protocol: Michaelis-Arbuzov Reaction and Hydrolysis (General)

  • Reaction Setup: A trialkyl phosphite is reacted with a haloalkane (in this case, a pentafluoroethyl halide). The reaction is typically performed neat or in a high-boiling solvent.

  • Heating: The reaction mixture is heated to initiate the rearrangement of the phosphite to a phosphonate ester. Reaction progress can be monitored by ³¹P NMR spectroscopy.

  • Hydrolysis: The resulting dialkyl pentafluoroethylphosphonate is hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic or basic conditions.

    • Acidic Hydrolysis: The phosphonate ester is refluxed with a strong acid, such as concentrated hydrochloric acid.

    • Silyl-mediated Hydrolysis: A milder method involves the use of bromotrimethylsilane (TMSBr) followed by treatment with an alcohol or water.

  • Purification: The final product, this compound, is purified by recrystallization or chromatography.

G reagents Pentafluoroethyl halide + Trialkyl phosphite arbuzov Michaelis-Arbuzov Reaction reagents->arbuzov phosphonate Dialkyl pentafluoroethylphosphonate arbuzov->phosphonate hydrolysis Hydrolysis (Acidic or Silyl-mediated) phosphonate->hydrolysis product This compound hydrolysis->product purification Purification product->purification final_product Pure this compound purification->final_product

A generalized workflow for the synthesis of this compound.

Analytical Methodologies

The analysis of fluorinated phosphonates like this compound typically employs a combination of chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of organophosphorus and fluorinated compounds.

  • ³¹P NMR: Phosphorus-31 NMR provides a direct method for observing the phosphorus environment. Phosphonic acids typically exhibit a single resonance, and the chemical shift is sensitive to the surrounding substituents. Spectra are often recorded with proton decoupling.[3][4]

  • ¹⁹F NMR: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds. The spectrum of this compound would be expected to show distinct signals for the CF₃ and CF₂ groups, with characteristic coupling patterns.[5]

  • ¹H NMR: Proton NMR can be used to observe the P-OH proton, although its chemical shift can be highly variable and dependent on concentration and solvent.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the method of choice for the trace-level detection and quantification of PFAS in environmental and biological matrices.[6]

Experimental Protocol: LC-MS/MS Analysis of Short-Chain PFPAs (General)

  • Sample Preparation: Aqueous samples may be subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. A weak anion exchange (WAX) SPE cartridge is often used for acidic PFAS.

  • Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like ammonium acetate, is used to separate the analytes.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used. The precursor ion (e.g., [M-H]⁻) is selected and fragmented, and specific product ions are monitored for quantification (Selected Reaction Monitoring - SRM).

G sample Aqueous Sample spe Solid-Phase Extraction (WAX cartridge) sample->spe hplc HPLC Separation (C18 column) spe->hplc ms Tandem Mass Spectrometry (ESI- SRM) hplc->ms data Data Analysis ms->data

A typical workflow for the analysis of perfluoroalkyl phosphonic acids.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for this compound, the broader class of phosphonic acids has been extensively studied for their potential as enzyme inhibitors.

Phosphonates as Enzyme Inhibitors

Phosphonic acids are excellent mimics of the tetrahedral transition states of substrate hydrolysis, particularly for enzymes that process phosphate-containing substrates or peptides.[7] Their increased stability to hydrolysis compared to phosphate esters makes them attractive candidates for drug design.[7]

Potential Targets:

  • Proteases: Phosphonate-containing peptide analogs can act as potent inhibitors of metalloproteases and serine proteases.

  • Phosphatases: As stable mimics of phosphate, phosphonates can inhibit phosphatases involved in signaling pathways.

  • Viral Enzymes: Phosphonate derivatives of nucleosides have been developed as antiviral agents that target viral DNA polymerases or reverse transcriptases.

G cluster_0 Enzyme Active Site cluster_1 Inhibition enzyme Enzyme transition_state Tetrahedral Transition State enzyme->transition_state stabilizes substrate Substrate substrate->enzyme binds product Product transition_state->product leads to inhibitor This compound (as transition-state analog) inhibitor->enzyme binds tightly, blocking substrate access

Hypothetical inhibition of an enzyme by this compound.

Toxicology

Specific toxicological data for this compound are not available. However, as a short-chain PFAS, its potential for environmental persistence and bioaccumulation warrants consideration. Short-chain PFAS are generally more water-soluble and less bioaccumulative than their long-chain counterparts.[8][9] Nevertheless, they are highly mobile in aquatic systems and can be persistent.[8] Studies on other short-chain perfluorinated acids have indicated potential for developmental toxicity and effects on the thyroid system.[10]

Conclusion

This compound represents a molecule of interest at the intersection of organophosphorus and organofluorine chemistry. While specific experimental data on its properties and biological effects are currently lacking, this guide provides a framework for researchers by summarizing available information and drawing parallels with closely related compounds. Future research should focus on obtaining experimental data for its physicochemical properties, developing specific synthesis and analytical protocols, and investigating its potential biological and toxicological effects to fully characterize this compound and understand its potential applications and environmental impact.

References

Pentafluoroethylphosphonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 103305-01-7

Molecular Formula: C₂H₂F₅O₃P

Abstract

This technical guide provides a comprehensive overview of Pentafluoroethylphosphonic acid, a fluorinated organophosphorus compound of interest to researchers in chemistry, materials science, and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, including its physicochemical properties, probable synthetic routes, and potential biological activities based on related compounds. This guide also presents detailed theoretical data and general experimental protocols applicable to the synthesis and characterization of fluorinated phosphonic acids, aiming to facilitate further research and application development.

Introduction

This compound belongs to the class of perfluoroalkyl phosphonic acids (PFPAs), which are characterized by a highly fluorinated alkyl chain attached to a phosphonic acid moiety. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the acidity and reactivity of the phosphonic acid group, making these compounds unique in their chemical behavior. PFPAs and their derivatives have found applications as surfactants, wetting agents, and in the development of functional materials such as polymer electrolyte membrane fuel cells.[1] In the context of drug development, the phosphonic acid group can act as a phosphate mimic, while the fluoroalkyl chain can enhance metabolic stability and cell membrane permeability.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Much of the data is predicted due to the limited availability of experimental studies on this specific molecule.

PropertyValueSource
Molecular Weight 200.001 g/mol --INVALID-LINK--
Boiling Point 146 °C--INVALID-LINK--
Molecular Formula C₂H₂F₅O₃P--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
InChI Key XLWUDBRTNPGWDQ-UHFFFAOYSA-N--INVALID-LINK--
Predicted XlogP 0.3--INVALID-LINK--

Table 1: Physicochemical Properties of this compound.

Synthesis

Proposed Synthetic Pathway 1: Michaelis-Arbuzov Reaction

This common method for forming carbon-phosphorus bonds could be adapted for this compound. The workflow would involve the reaction of a pentafluoroethyl halide with a trialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.

G reagent1 Pentafluoroethyl Halide (e.g., C2F5I) intermediate Dialkyl Pentafluoroethylphosphonate reagent1->intermediate Michaelis-Arbuzov Reaction reagent2 Trialkyl Phosphite (e.g., P(OEt)3) reagent2->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Proposed Michaelis-Arbuzov synthesis route.

Experimental Protocol (General):

  • Phosphonate Ester Formation: A trialkyl phosphite (e.g., triethyl phosphite) is reacted with a pentafluoroethyl halide (e.g., pentafluoroethyl iodide). The reaction is typically carried out neat or in a high-boiling solvent and heated to drive the reaction to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphite peak and the appearance of the phosphonate peak.

  • Purification of the Ester: The resulting dialkyl pentafluoroethylphosphonate is purified by distillation under reduced pressure.

  • Hydrolysis: The purified phosphonate ester is then hydrolyzed to the phosphonic acid. This can be achieved by refluxing with a strong acid (e.g., concentrated HCl) or by a two-step procedure involving silylation with bromotrimethylsilane (TMSBr) followed by methanolysis.

Proposed Synthetic Pathway 2: Nucleophilic Addition to a Fluoroalkene

An alternative approach involves the nucleophilic addition of a phosphorus-centered nucleophile to a fluoroalkene.

G reagent1 Fluoroalkene (e.g., CF2=CFH) intermediate Adduct reagent1->intermediate Nucleophilic Addition reagent2 Phosphorus Nucleophile (e.g., (EtO)2P(O)H) reagent2->intermediate workup Oxidative Workup & Hydrolysis intermediate->workup product This compound workup->product

Caption: Proposed nucleophilic addition synthesis route.

Experimental Protocol (General):

  • Addition Reaction: A dialkyl phosphite, such as diethyl phosphite, is reacted with a suitable fluoroalkene in the presence of a base (e.g., sodium ethoxide) to generate the phosphonate anion, which then adds to the alkene.

  • Workup and Hydrolysis: The reaction mixture is worked up, potentially involving an oxidative step depending on the specific reagents used, followed by hydrolysis of the ester groups as described in the Michaelis-Arbuzov protocol.

Spectroscopic and Analytical Data

No experimentally determined spectra for this compound are currently available in public databases. The following tables provide predicted data and general characteristics based on the analysis of similar compounds.

Mass Spectrometry

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which are useful for identification in mass spectrometry.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺200.97345134.5
[M+Na]⁺222.95539143.7
[M-H]⁻198.95889125.4
[M+NH₄]⁺217.99999152.7
[M+K]⁺238.92933142.3

Table 2: Predicted Collision Cross Section Data for this compound. [2]

NMR Spectroscopy

Detailed NMR spectra for this compound are not published. However, the expected features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: A broad singlet corresponding to the two acidic protons of the phosphonic acid group is expected. The chemical shift of this peak will be highly dependent on the solvent and concentration.

  • ¹³C NMR: Two carbon signals are expected. The carbon adjacent to the phosphorus atom will show coupling to both phosphorus and fluorine. The terminal trifluoromethyl carbon will show coupling to the adjacent difluoro group.

  • ¹⁹F NMR: Two multiplets are anticipated. The -CF₂- group will appear as a triplet of doublets due to coupling with the -CF₃ group and the phosphorus atom. The -CF₃ group will appear as a triplet coupled to the -CF₂- group.

  • ³¹P NMR: A single resonance is expected, which will be split into a triplet of triplets due to coupling with the two fluorine atoms of the adjacent -CF₂- group and the three fluorine atoms of the terminal -CF₃ group, although the coupling to the -CF₃ group might be small.[3][4]

Biological Activity and Potential Applications

While there are no specific biological studies on this compound, the broader class of perfluoroalkyl phosphonic acids (PFPAs) has been investigated.

PPARα Activation

Studies on other PFPAs have shown that they can act as activators of the peroxisome proliferator-activated receptor alpha (PPARα).[1] Activation of PPARα is associated with the regulation of lipid metabolism. This suggests a potential, though unconfirmed, for this compound to influence lipid homeostasis.

G PFPA This compound (Hypothesized) PPARa PPARα PFPA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Modulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Hypothesized PPARα signaling pathway.

Enzyme Inhibition

The phosphonic acid moiety is a well-known phosphate mimic and can be incorporated into molecules designed to inhibit enzymes that process phosphate-containing substrates, such as phosphatases and kinases. The pentafluoroethyl group can confer increased metabolic stability and alter the binding affinity and selectivity of such inhibitors.

Safety and Handling

Detailed toxicology data for this compound is not available. However, as with other fluorinated organic acids, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is expected to be corrosive.

Conclusion

This compound is a compound with potential for applications in materials science and as a building block in medicinal chemistry. This technical guide has compiled the currently available information and provided a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is required to fully elucidate its properties and potential applications. It is hoped that this guide will serve as a valuable resource for researchers initiating studies on this and related fluorinated phosphonic acids.

References

An In-depth Technical Guide to the Chemical Stability of Pentafluoroethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoroethylphosphonic acid (C₂F₅P(O)(OH)₂), a fluorinated organophosphorus compound, is of increasing interest in various scientific and industrial fields, including as a potential component in advanced materials and pharmaceuticals. Understanding its chemical stability is paramount for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability of this compound, addressing its thermal, hydrolytic, and potential photolytic and oxidative degradation. Due to the limited availability of direct quantitative data for this specific molecule, this guide also extrapolates information from closely related compounds and outlines detailed experimental protocols for its stability assessment.

Introduction

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by the presence of a highly fluorinated alkyl chain. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting unique properties such as high thermal stability and chemical resistance. The phosphonic acid group, on the other hand, introduces functionality that can be susceptible to hydrolysis and other chemical transformations. This guide aims to consolidate the available information and provide a framework for evaluating the chemical stability of this compound.

Thermal Stability

Direct quantitative data on the thermal decomposition of pure this compound is limited in publicly available literature. However, studies on its use as an additive in high-temperature proton-exchange membrane (PEM) fuel cells indicate its notable thermal robustness.

Key Findings:

  • This compound has been reported to exhibit excellent thermal stability when used as an additive in phosphoric acid for high-temperature PEM fuel cells[1]. This application context implies stability at elevated temperatures, likely exceeding 100-150°C, although specific decomposition onset temperatures are not provided.

  • General studies on the thermal degradation of other short-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl ether carboxylic acids (PFECAs) have shown that decomposition can initiate at temperatures as low as 150-200°C. While not directly analogous, this provides a potential temperature range for the onset of thermal degradation of the perfluoroethyl chain.

Recommendations for Further Study: To comprehensively assess the thermal stability of this compound, the following experimental techniques are recommended:

  • Thermogravimetric Analysis (TGA): To determine the onset temperature of decomposition and the pattern of mass loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): To identify thermal events such as melting, crystallization, and decomposition, and to quantify the associated enthalpy changes.

  • Isothermal Stress Testing: Storing the compound at various elevated temperatures for defined periods and analyzing for degradation products to determine the rate of decomposition.

Hydrolytic Stability

The hydrolysis of the phosphonic acid group is a key potential degradation pathway for this compound. The rate and mechanism of hydrolysis are expected to be significantly influenced by pH and temperature. While no specific kinetic data for the hydrolysis of this compound was found, the general behavior of phosphonates and related fluorinated phosphorus compounds provides valuable insights.

General Principles of Phosphonate Hydrolysis:

  • The hydrolysis of phosphonate esters is a well-documented process that can be catalyzed by both acids and bases[2].

  • In acidic media, the hydrolysis of certain phosphonates can exhibit a rate maximum at a specific acid concentration, with inhibition observed at higher concentrations[2].

  • The steric and electronic effects of the substituents on the phosphorus atom can significantly influence the rate of hydrolysis[2]. The electron-withdrawing nature of the pentafluoroethyl group is expected to impact the reactivity of the P-C bond and the acidity of the phosphonic acid protons.

Analogous Compounds: Studies on the hydrolysis of hexafluorophosphate (PF₆⁻) show that it is accelerated by both H⁺ and certain metal ions. This suggests that the P-F bond, and by extension the P-C bond in fluoroalkyl phosphonic acids, can be susceptible to cleavage under certain conditions.

Experimental Protocol for Determining Hydrolytic Stability:

A comprehensive study of the hydrolytic stability of this compound should be conducted across a range of pH values and temperatures, following established guidelines for stability testing.

Objective: To determine the rate of hydrolysis of this compound as a function of pH and temperature.

Materials:

  • This compound

  • Buffer solutions: pH 1.2 (e.g., HCl), pH 4.5 (e.g., acetate), pH 6.8 (e.g., phosphate), pH 7.4 (e.g., phosphate), pH 9.0 (e.g., borate)

  • High-purity water

  • Temperature-controlled chambers or water baths

  • Analytical instrumentation (e.g., HPLC-MS, ion chromatography) for the quantification of the parent compound and potential degradation products.

Procedure:

  • Prepare solutions of this compound at a known concentration in each of the buffer solutions.

  • Incubate the solutions at a minimum of three different temperatures (e.g., 40°C, 60°C, and 80°C).

  • At specified time intervals, withdraw aliquots from each solution.

  • Immediately quench any further reaction (e.g., by cooling and/or pH adjustment).

  • Analyze the samples to determine the concentration of remaining this compound and to identify and quantify any degradation products.

  • Plot the concentration of this compound versus time for each condition.

  • Determine the order of the reaction and calculate the rate constants (k) for each pH and temperature.

  • Use the Arrhenius equation to determine the activation energy for the hydrolysis at each pH.

Data Presentation:

The quantitative data from the hydrolytic stability study should be summarized in tables for clear comparison.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound

pH Temperature (°C) Rate Constant (k) (s⁻¹) Half-life (t₁/₂) (days)
1.2 40
1.2 60
1.2 80
4.5 40
4.5 60
4.5 80
6.8 40
6.8 60
6.8 80
9.0 40
9.0 60

| 9.0 | 80 | | |

Table 2: Arrhenius Parameters for the Hydrolysis of this compound

pH Activation Energy (Ea) (kJ/mol) Pre-exponential Factor (A)
1.2
4.5
6.8

| 9.0 | | |

Photolytic and Oxidative Stability

No specific information regarding the photolytic or oxidative stability of this compound was identified in the reviewed literature.

Photolytic Stability: The C-F and C-P bonds are generally not expected to be labile to photolysis by visible or near-UV light. However, photolytic degradation could potentially be initiated by the presence of photosensitizers or under high-energy UV irradiation.

Oxidative Stability: The pentafluoroethyl group is highly resistant to oxidation. The phosphonic acid moiety is in a high oxidation state (+5 for phosphorus) and is therefore not readily oxidized. However, its stability in the presence of strong oxidizing agents should be experimentally verified.

Experimental Protocol for Forced Degradation Studies (Photolytic and Oxidative):

Objective: To assess the susceptibility of this compound to degradation under photolytic and oxidative stress conditions.

Photostability Testing:

  • Expose a solution of this compound and a solid sample to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Maintain a control sample in the dark at the same temperature.

  • Analyze the samples at appropriate time intervals for the appearance of degradation products and for any change in the concentration of the parent compound.

Oxidative Stability Testing:

  • Prepare solutions of this compound in the presence of a representative oxidizing agent (e.g., 3% hydrogen peroxide).

  • Maintain the solutions at a controlled temperature (e.g., 40°C).

  • Analyze the samples at specified time points to monitor for degradation.

Chemical Compatibility

There is no specific data available on the compatibility of this compound with common solvents or pharmaceutical excipients. Experimental evaluation is necessary to determine its compatibility for any specific formulation or application. A standard approach would involve preparing binary mixtures of this compound with the substance of interest, storing them under accelerated conditions (e.g., elevated temperature and humidity), and analyzing for any physical or chemical changes over time.

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting A Define Stability Indicating Method B Prepare Samples (e.g., in various buffers) A->B Protocol C Stress Conditions (Temp, pH, Light, Oxidizing Agent) B->C D Sample at Time Points C->D Time E Analytical Testing (e.g., HPLC-MS) D->E F Data Analysis (Kinetics, Degradation Products) E->F G Generate Stability Report F->G

Caption: A generalized workflow for assessing the chemical stability of a compound like this compound.

Potential_Degradation_Pathway cluster_hydrolysis Hydrolysis (Hypothetical) cluster_thermal Thermal Decomposition (Hypothetical) Parent This compound (C2F5P(O)(OH)2) Hydrolysis_Product Pentafluoroethane + Phosphoric Acid (C2F5H + H3PO4) Parent->Hydrolysis_Product H2O / ΔpH Thermal_Product_1 HF Elimination Parent->Thermal_Product_1 High Temp Thermal_Product_2 C-P Bond Cleavage Parent->Thermal_Product_2 High Temp

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While this compound is suggested to possess high thermal stability, a comprehensive understanding of its overall chemical stability profile remains incomplete due to a lack of specific quantitative data in the public domain. This guide has synthesized the available information and provided a framework of detailed experimental protocols for researchers to systematically evaluate its stability under various stress conditions, including hydrolysis, thermal stress, photolysis, and oxidation. The generation of such data is crucial for the safe and effective application of this compound in drug development and other advanced technologies. Researchers are strongly encouraged to conduct these studies to fill the existing knowledge gaps.

References

Thermal Stability of Fluoroalkyl Phosphonic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoroalkyl phosphonic acids (FAPAs) are a class of organophosphorus compounds characterized by a highly stable phosphonic acid head group and a fluorinated alkyl tail. This unique structure imparts desirable properties such as high thermal stability, chemical resistance, and strong surface binding capabilities. These characteristics make them valuable in a range of applications, from surface modification of metal oxides in electronics and medical implants to their potential use as stable ligands in drug delivery systems. Understanding the thermal stability of FAPAs is paramount for defining their operational limits and ensuring their integrity during manufacturing, processing, and long-term application. This guide provides a comprehensive overview of the thermal stability of FAPAs, including quantitative data from thermogravimetric analysis (TGA), detailed experimental protocols, and an examination of their decomposition pathways.

Introduction

The exceptional stability of the carbon-fluorine (C-F) and phosphorus-carbon (P-C) bonds forms the basis of the high thermal resistance of fluoroalkyl phosphonic acids. Thermal degradation of these molecules typically initiates at the weakest bond within the structure. For FAPAs, this is often the P-C bond or, in some cases, C-C bonds within the alkyl chain, particularly in longer-chain variants. The decomposition process is influenced by several factors, including the length of the fluoroalkyl chain, the presence of impurities, the surrounding atmosphere, and the nature of any substrate to which the FAPA may be bound. This guide will delve into these aspects, providing the necessary data and methodologies for a thorough understanding of the thermal behavior of these compounds.

Thermal Decomposition Data

The thermal stability of fluoroalkyl phosphonic acids is primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The data presented below is a summary of findings for representative FAPAs, often in the context of their application as self-assembled monolayers (SAMs) on substrate surfaces.

Compound/SystemOnset Decomposition Temp. (°C)Key Observations
Butylphosphonic acid (BPA) on Si~350Serves as a non-fluorinated baseline. Shows significant thermal stability.[1]
Poly(vinyl phosphonic acid)~200 (initial mass loss)Polymeric form shows earlier onset of degradation compared to monomeric SAMs. Degradation occurs in multiple steps.[2]
Phenylphosphonic acid (PPA) on Cu(111)Stable up to 300The dehydrogenated molecule is strongly bound and protects the copper surface from oxidation.[3]
Amino trimethylene phosphonic acid (ATMP)~500 (decomposition of the molecule)Used as a chelating agent, its decomposition is noted at higher temperatures.

Experimental Protocols

A standardized protocol for the thermal analysis of fluoroalkyl phosphonic acids is crucial for obtaining reproducible and comparable data. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on best practices for the analysis of organophosphorus compounds.[4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of fluoroalkyl phosphonic acids by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the fluoroalkyl phosphonic acid sample into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset decomposition temperature, which is often calculated as the temperature at which 5% weight loss occurs (Td5%).

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy changes associated with these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the fluoroalkyl phosphonic acid sample into an aluminum or hermetically sealed pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Maintain an inert atmosphere using a purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Heat the sample to a temperature above its expected melting point at a rate of 10 °C/min.

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Reheat the sample at 10 °C/min to observe any changes in thermal behavior after the initial heating cycle.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic (melting) and exothermic (crystallization) peaks.

    • Determine the peak temperatures and calculate the enthalpy of transitions by integrating the peak areas.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of assessing the thermal stability of fluoroalkyl phosphonic acids.

Thermal_Stability_Workflow Workflow for Thermal Stability Assessment of FAPAs cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of FAPA Characterization Structural Characterization (NMR, FT-IR) Synthesis->Characterization Verify Structure TGA Thermogravimetric Analysis (TGA) Characterization->TGA Purity Confirmed DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Purity Confirmed TGA_Data Determine Decomposition Temperature & Weight Loss TGA->TGA_Data DSC_Data Identify Phase Transitions & Enthalpy DSC->DSC_Data Mechanism Propose Decomposition Mechanism TGA_Data->Mechanism DSC_Data->Mechanism Stability_Assessment Overall Thermal Stability Profile Mechanism->Stability_Assessment

Caption: A flowchart of the experimental workflow for assessing the thermal stability of FAPAs.

Decomposition Pathways

The thermal decomposition of fluoroalkyl phosphonic acids is a complex process that generally proceeds through free-radical mechanisms. The high strength of the C-F bond means that it is less likely to be the point of initial cleavage. Instead, the P-C bond is often the most thermally labile.

A plausible decomposition pathway can be generalized as follows:

  • Initiation: The process begins with the homolytic cleavage of the P-C bond, generating a fluoroalkyl radical and a phosphonyl radical.

    Rf-PO(OH)2 → Rf• + •PO(OH)2

  • Propagation: The highly reactive radicals can then undergo a variety of reactions, including:

    • Hydrogen Abstraction: The fluoroalkyl radical can abstract a hydrogen atom from a neighboring molecule.

    • Elimination: β-scission of the fluoroalkyl radical can lead to the formation of smaller fluorinated molecules and radicals.

    • Recombination: Radicals can recombine to form a variety of byproducts.

  • Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The specific products of decomposition will depend on the structure of the FAPA and the conditions of the thermal treatment.

The following diagram illustrates the primary initiation step in the thermal decomposition of a fluoroalkyl phosphonic acid.

Decomposition_Initiation Initiation of FAPA Thermal Decomposition FAPA Fluoroalkyl Phosphonic Acid (Rf-PO(OH)2) Radicals Fluoroalkyl Radical (Rf•) + Phosphonyl Radical (•PO(OH)2) FAPA->Radicals P-C Bond Cleavage Heat Heat (Δ)

Caption: The initial step of FAPA thermal decomposition involves P-C bond cleavage.

Conclusion

Fluoroalkyl phosphonic acids exhibit high thermal stability, a critical attribute for their use in advanced materials and pharmaceutical applications. Their decomposition typically initiates at temperatures well above 200 °C, with the exact temperature being dependent on the specific molecular structure and environmental conditions. The primary mechanism of decomposition involves the cleavage of the phosphorus-carbon bond. For professionals in research and drug development, a thorough understanding of the thermal properties of FAPAs, as outlined in this guide, is essential for their effective and safe implementation. Further research focusing on a systematic study of a homologous series of FAPAs would provide more detailed quantitative structure-stability relationships.

References

An In-depth Technical Guide on the Degradation of Pentafluoroethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentafluoroethylphosphonic acid (C2F5PO3H2), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is characterized by a stable carbon-fluorine bond and a phosphonic acid functional group. While its specific applications are not widely documented in public literature, its structural similarity to other commercially relevant PFAS suggests its potential use in various industrial applications. Understanding the environmental fate and degradation of PFEPA is crucial for assessing its potential environmental impact. This technical guide synthesizes available information on related compounds to propose potential degradation pathways and products for PFEPA, targeting researchers, scientists, and professionals in drug development who may encounter or work with such compounds.

Hypothesized Degradation Pathways

The degradation of this compound is anticipated to proceed through several mechanisms, including thermal degradation, microbial degradation, and advanced oxidation processes. These pathways are inferred from the known behavior of other PFAS and organophosphorus compounds.

Based on studies of other perfluoroalkyl acids, the thermal decomposition of PFEPA is likely initiated by the cleavage of the weakest bond in the molecule under high-temperature conditions.[1] The carbon-phosphorus (C-P) and carbon-carbon (C-C) bonds are potential sites for initial bond scission.

A plausible thermal degradation pathway could involve the cleavage of the C-P bond, leading to the formation of a pentafluoroethyl radical and a phosphonic acid radical. These reactive intermediates would then undergo further reactions to form a variety of smaller fluorinated and non-fluorinated products. At sufficiently high temperatures, complete mineralization to inorganic fluoride (F-), phosphate (PO4^3-), and carbon dioxide (CO2) is expected.[2]

dot

Thermal Degradation of this compound PFEPA This compound (C2F5PO3H2) Heat High Temperature PFEPA->Heat Intermediates Reactive Intermediates (e.g., C2F5•, •PO3H2) Heat->Intermediates Bond Cleavage (C-P, C-C) Products Degradation Products (e.g., CF4, C2F6, POx, H2O, CO2) Intermediates->Products Further Reactions Mineralization Mineralization Products (F⁻, PO₄³⁻, CO₂) Products->Mineralization Complete Decomposition

Caption: Hypothesized thermal degradation pathway of PFEPA.

The microbial degradation of organophosphorus compounds often involves the enzymatic cleavage of the carbon-phosphorus bond.[3][4] Microorganisms possessing organophosphate hydrolase or similar enzymes could potentially utilize PFEPA as a source of phosphorus.[4]

This pathway would likely result in the formation of pentafluoroethane (C2HF5) and phosphoric acid (H3PO4). Pentafluoroethane is a known greenhouse gas with a significant global warming potential.[5] The phosphoric acid would be assimilated by the microorganisms or released into the environment.

dot

Microbial Degradation of this compound PFEPA This compound (C2F5PO3H2) Enzymes Microbial Enzymes (e.g., Organophosphate Hydrolase) PFEPA->Enzymes Pentafluoroethane Pentafluoroethane (C2HF5) Enzymes->Pentafluoroethane C-P Bond Cleavage PhosphoricAcid Phosphoric Acid (H3PO4) Enzymes->PhosphoricAcid C-P Bond Cleavage

Caption: Hypothesized microbial degradation pathway of PFEPA.

Advanced oxidation processes generate highly reactive species, such as hydroxyl radicals (•OH), which can degrade persistent organic pollutants. Fluoroalkyl phosphonic acids have been shown to act as radical scavengers, indicating their reactivity towards these species.[6][7]

The degradation of PFEPA via AOPs would likely be initiated by the attack of hydroxyl radicals on the phosphonic acid group or the perfluoroalkyl chain. This could lead to a stepwise defluorination and fragmentation of the molecule, ultimately resulting in the formation of shorter-chain perfluorocarboxylic acids (PFCAs) like trifluoroacetic acid (TFA), inorganic fluoride, and phosphate.[2][8]

dot

Advanced Oxidation of this compound PFEPA This compound (C2F5PO3H2) Radicals Hydroxyl Radicals (•OH) PFEPA->Radicals Intermediates Fluorinated Intermediates Radicals->Intermediates Radical Attack TFA Trifluoroacetic Acid (CF3COOH) Intermediates->TFA Fragmentation & Defluorination Mineralization Mineralization Products (F⁻, PO₄³⁻, CO₂) Intermediates->Mineralization Further Oxidation TFA->Mineralization Further Oxidation

Caption: Hypothesized advanced oxidation pathway of PFEPA.

Quantitative Data on Hypothesized Degradation Products

Due to the absence of direct experimental studies, no quantitative data on the degradation products of PFEPA can be provided. The following table summarizes the hypothesized degradation products and the conditions under which they might be formed, based on analogies with related compounds.

Degradation PathwayPotential Degradation ProductsHypothesized Conditions
Thermal Degradation Pentafluoroethane (C2HF5), Trifluoromethane (CHF3), Carbon Tetrafluoride (CF4), Inorganic Fluoride (F⁻), Phosphate (PO₄³⁻), Carbon Dioxide (CO₂)High temperatures (>200-300°C)[1][2]
Microbial Degradation Pentafluoroethane (C2HF5), Phosphoric Acid (H3PO4)Presence of specific microbial consortia with organophosphate-degrading enzymes.[3][4]
Advanced Oxidation Trifluoroacetic Acid (TFA), Shorter-chain PFCAs, Inorganic Fluoride (F⁻), Phosphate (PO₄³⁻)Presence of strong oxidizing agents (e.g., •OH radicals) generated by processes like UV/H₂O₂ or ozonation.[8]

General Experimental Protocols for Degradation Studies

The following are generalized experimental protocols that could be adapted to study the degradation of this compound.

  • Objective: To determine the thermal stability of PFEPA and identify its degradation products at various temperatures.

  • Methodology:

    • A known amount of PFEPA is placed in a temperature-controlled reactor (e.g., a tube furnace or a thermogravimetric analyzer coupled with a mass spectrometer).

    • The sample is heated under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidation) at a programmed rate or held at specific isothermal temperatures.

    • The gaseous products are continuously monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).

    • The solid residue is analyzed for inorganic fluoride and phosphate content using ion chromatography or other suitable analytical methods.

  • Objective: To assess the biodegradability of PFEPA by microbial cultures and identify the resulting metabolites.

  • Methodology:

    • Microbial cultures (either pure strains known for organophosphorus degradation or mixed cultures from environmental samples) are grown in a suitable liquid medium.

    • PFEPA is added to the cultures as the sole phosphorus source or as a co-metabolite.

    • Control experiments with sterilized media or without the microbial inoculum are run in parallel.

    • The cultures are incubated under controlled conditions (temperature, pH, aeration).

    • Aliquots are periodically withdrawn and analyzed for the disappearance of PFEPA and the appearance of degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile products and GC-MS for volatile compounds like pentafluoroethane.

  • Objective: To evaluate the efficacy of a specific AOP in degrading PFEPA and to identify the degradation intermediates and final products.

  • Methodology:

    • An aqueous solution of PFEPA of a known concentration is prepared.

    • The AOP is applied, for example, by adding hydrogen peroxide and irradiating with a UV lamp, or by bubbling ozone through the solution.

    • Samples are collected at different time intervals during the treatment.

    • The concentration of PFEPA and its degradation products (e.g., shorter-chain PFCAs, fluoride, and phosphate ions) are quantified using LC-MS and ion chromatography.

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Conceptual Experimental Workflow for PFEPA Degradation Studies cluster_0 Degradation Experiments cluster_1 Sample Analysis cluster_2 Data Interpretation Thermal Thermal Degradation (Furnace/TGA) LCMS LC-MS/MS (PFEPA, non-volatile products) Thermal->LCMS GCMS GC-MS (Volatile products) Thermal->GCMS IC Ion Chromatography (F⁻, PO₄³⁻) Thermal->IC Microbial Microbial Degradation (Bioreactor) Microbial->LCMS Microbial->GCMS AOP Advanced Oxidation (UV Reactor) AOP->LCMS AOP->IC Kinetics Kinetics Modeling LCMS->Kinetics Product_ID Product Identification LCMS->Product_ID GCMS->Product_ID IC->Kinetics Pathway Pathway Elucidation Kinetics->Pathway Product_ID->Pathway

Caption: A conceptual workflow for studying PFEPA degradation.

Conclusion

While direct experimental data on the degradation of this compound is currently lacking, this technical guide provides a foundational understanding of its potential environmental fate based on the behavior of analogous compounds. The hypothesized degradation pathways—thermal, microbial, and advanced oxidation—suggest the formation of various smaller fluorinated compounds, with complete mineralization being possible under harsh conditions. The proposed experimental protocols offer a starting point for researchers to investigate the degradation of PFEPA and validate these hypotheses. Further research is imperative to accurately determine the degradation products, pathways, and kinetics, which will be essential for a comprehensive risk assessment of this emerging compound.

References

Environmental fate of short-chain PFAS compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Environmental Fate of Short-Chain PFAS Compounds

Introduction to Short-Chain PFAS

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic compounds characterized by a fluorinated alkyl chain and a functional group. Due to the high energy of the carbon-fluorine bond, these substances are extremely stable and persistent in the environment.[1] Historically, long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), were widely used in various industrial and consumer products, including firefighting foams, non-stick coatings, and textiles.[1][2]

Following the phase-out and regulation of long-chain PFAS due to their persistence, bioaccumulation, and toxicity, industries have shifted towards using short-chain PFAS as alternatives.[1][3][4] Short-chain PFAS are generally defined as perfluoroalkyl carboxylic acids (PFCAs) with seven or fewer carbons and perfluoroalkane sulfonic acids (PFSAs) with six or fewer carbons.[3] While initially believed to be less bioaccumulative, concerns are growing regarding their environmental behavior, as their high mobility and extreme persistence lead to widespread contamination of water resources.[1][5] This guide provides a technical overview of the current understanding of the environmental fate of short-chain PFAS, focusing on their physicochemical properties, transport, transformation, and bioaccumulation.

Physicochemical Properties

The environmental behavior of short-chain PFAS is largely dictated by their unique physicochemical properties. Unlike their long-chain counterparts, they exhibit higher water solubility and lower potential for sorption to particles.[6][7] This results in distinct partitioning behavior in the environment. Key properties for several common short-chain PFAS are summarized in Table 1.

Table 1: Physicochemical Properties of Selected Short-Chain Perfluoroalkyl Acids (PFAAs)

Compound Abbreviation Formula Molecular Weight ( g/mol ) Water Solubility log Kow pKa log Koc
Perfluorobutanoic acid PFBA C4HF7O2 214.04 >20 g/L[1] 2.82 - 4.6 (neutral form)[1] < 1[1] 2.7 - 3.6[1]
Perfluorobutane sulfonic acid PFBS C4HF9O3S 300.09 >20 g/L[1] 2.82 - 4.6 (neutral form)[1] < 1[1] 2.7 - 3.6[1]
Perfluorohexanoic acid PFHxA C6HF11O2 314.05 >20 g/L[1] 2.82 - 4.6 (neutral form)[1] < 1[1] 2.7 - 3.6[1]

| Perfluorohexane sulfonic acid | PFHxS | C6HF13O3S | 400.11 | High | ~3.8 | < 1 | ~3.5 |

Note: Data compiled from multiple sources, and some values are estimates.[1][8] The log Kow and log Koc values can vary based on environmental conditions such as pH.

Environmental Transport and Mobility

A defining characteristic of short-chain PFAS is their high mobility in aquatic systems.[1] Their high water solubility and low organic carbon-water partition coefficients (Koc) result in limited sorption to soil and sediment, leading to rapid transport through the subsurface and contamination of groundwater.[1][9][10]

The primary transport mechanisms for short-chain PFAS are advection and dispersion within water bodies.[10][11] While long-chain PFAS mobility is significantly retarded by hydrophobic interactions with organic matter in soil, the retention of short-chain PFAS is more influenced by electrostatic interactions.[10][12] At typical environmental pH levels, short-chain PFAAs exist as anions, which can be repelled by negatively charged soil surfaces, further enhancing their mobility.[13] Volatile precursor compounds can also be transported over long distances in the atmosphere before degrading into persistent short-chain PFAAs, contributing to their presence in remote regions.[1]

G cluster_source Source Zone cluster_transport Environmental Transport Pathways cluster_receptor Receptors Source Industrial Discharge / AFFF Use / Consumer Products Soil Soil Matrix Source->Soil Leaching & Runoff SurfaceWater Surface Water (Rivers, Lakes) Source->SurfaceWater Direct Discharge Atmosphere Atmosphere (Precursor Transport) Source->Atmosphere Volatilization of Precursors Groundwater Groundwater Aquifer Soil->Groundwater High Mobility & Percolation Biota Biota (Plants, Animals) Soil->Biota Plant Uptake DrinkingWater Drinking Water Resources SurfaceWater->DrinkingWater SurfaceWater->Biota Groundwater->SurfaceWater Baseflow Groundwater->DrinkingWater Atmosphere->Soil Deposition Atmosphere->SurfaceWater Deposition

Diagram of short-chain PFAS environmental transport pathways.

Transformation and Degradation

Short-chain perfluoroalkyl acids (PFAAs) like PFBA and PFBS are considered terminal degradation products and are extremely persistent.[1] They do not undergo significant abiotic or biotic degradation under typical environmental conditions due to the strength of the C-F bond.[1][13]

However, many polyfluorinated substances, often referred to as "precursors," can be transformed into stable short-chain PFAAs through biotic and abiotic processes.[13][14] For example, fluorotelomer alcohols (FTOHs), used in various commercial products, can degrade in the environment to form short-chain PFCAs.[6][15] This transformation is a significant indirect source of short-chain PFAA contamination.[1] While PFAAs themselves are resistant to degradation, some advanced treatment technologies, such as hydrothermal alkaline treatment (HALT) and high-temperature incineration, have shown efficacy in breaking them down, though these are not environmental processes.[16][17]

G cluster_pathway Biotransformation Pathway Precursor Polyfluorinated Precursor Compound (e.g., 6:2 Fluorotelomer Alcohol) Intermediate1 Intermediate Metabolite 1 (e.g., 6:2 Fluorotelomer Aldehyde) Precursor->Intermediate1 Oxidation Intermediate2 Intermediate Metabolite 2 (e.g., 6:2 Fluorotelomer Carboxylic Acid) Intermediate1->Intermediate2 Oxidation Intermediate3 Intermediate Metabolite 3 (e.g., Perfluoroheptanoic Acid) Intermediate2->Intermediate3 Defluorination & Oxidation Terminal Terminal Short-Chain PFAA (e.g., Perfluorohexanoic Acid - PFHxA) Intermediate3->Terminal Chain Shortening

Generalized biotransformation pathway of a precursor to a short-chain PFAA.

Bioaccumulation and Trophic Transfer

Short-chain PFAS are generally considered to have a lower bioaccumulation potential in animal tissues compared to their long-chain counterparts.[3][5] This is partly due to their shorter biological half-lives.[6] However, this does not mean they are without risk.

A significant concern with short-chain PFAS is their tendency to accumulate in plants, including the edible parts of crops like leaves and fruits.[1] Their high water solubility facilitates uptake from contaminated soil and water into the plant's vascular system.[12] This presents a direct pathway for human exposure through diet.[1]

In aquatic ecosystems, while some studies show that emerging short-chain PFAAs can be found in high concentrations in certain species, they do not appear to biomagnify through the food web in the same way as legacy long-chain compounds.[18][19][20] The proportion of short-chain PFAAs tends to be higher in organisms at lower trophic levels.[18][20]

Table 2: Estimated Human Serum Half-Lives of Selected PFAS

Compound Abbreviation Chain Length Average Half-Life (Years)
Perfluorobutanoic acid PFBA C4 0.12[3]
Perfluorobutane sulfonic acid PFBS C4 ~0.12 (44 days)[21]
Perfluoropentane sulfonic acid PFPeS C5 0.63[3]
Perfluorohexanoic acid PFHxA C6 ~0.04 - 0.13 (14-49 days)[21]
Perfluorohexane sulfonic acid PFHxS C6 2.86[3]
Perfluoroheptanoic acid PFHpA C7 0.17[3]
Perfluorooctanoic acid (Long-Chain) PFOA C8 ~2.7[21]

| Perfluorooctane sulfonic acid (Long-Chain) | PFOS | C8 | ~3.4[21] |

Note: Half-lives can vary significantly between individuals. Data compiled from studies on human populations with known exposure.[3][21]

G cluster_environment Contaminated Environment cluster_plant Plant System cluster_exposure Exposure Pathway Soil Soil Water Pore Water Roots Roots Water->Roots Uptake via Transpiration Stream Xylem Xylem (Vascular Tissue) Roots->Xylem Translocation Leaves Leaves Xylem->Leaves Accumulation Fruits Fruits Xylem->Fruits Accumulation Human Human Consumption Leaves->Human Fruits->Human

Bioaccumulation pathway of short-chain PFAS in plants.

Environmental Concentrations

Due to their widespread use and high mobility, short-chain PFAS are now ubiquitous in the environment.[1][4] They are frequently detected in surface water, groundwater, drinking water, and even in remote regions.[1][22] In some cases, concentrations of short-chain PFAS in environmental samples exceed those of their long-chain predecessors.[2][4]

Table 3: Examples of Reported Environmental Concentrations of Short-Chain PFAS in Water

Compound Matrix Location Concentration Range (ng/L)
PFBA Drinking Water USA Frequently Detected (DF 88-100%)[4]
PFBA Indoor Dust/Water Indiana, USA Predominant PFAA detected[4]
PFBS Surface/Groundwater Australia Detected in 92% of samples[22]
PFPrS (C3) Surface/Groundwater Australia <0.02 to 8000[22]

| PFEtS (C2) | Surface/Groundwater | Australia | <1.8 to 75,000[22] |

Table 4: Examples of Reported Environmental Concentrations of Short-Chain PFAS in Soil

Compound Matrix Location Type Concentration Range (µg/kg)
Total PFAS Soil Background Sites <0.001 to 237[23]
PFOA Soil Background Sites Max: 0.01 - 124[23]

| PFOS | Soil | Background Sites | Max: 0.003 - 162[23] |

Note: Concentrations are highly variable and site-specific. These tables provide illustrative ranges from cited studies.

Experimental Methodologies

The analysis of short-chain PFAS in environmental matrices presents analytical challenges due to their high polarity and potential for contamination during sampling and analysis.[24][25]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to isolate and concentrate PFAS from aqueous samples before instrumental analysis.[26][27] For short-chain PFAS, weak anion exchange (WAX) cartridges are often preferred as they provide better recovery for these more polar compounds through enhanced electrostatic interactions.[26]

Protocol Outline for SPE of Water Samples:

  • Cartridge Conditioning: The SPE cartridge (e.g., Oasis WAX) is conditioned with a sequence of solvents, typically including methanol and ultrapure water, to activate the sorbent.

  • Sample Loading: A known volume of the water sample, often spiked with isotopically labeled internal standards, is passed through the cartridge. Target PFAS analytes are retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent (e.g., an acetate buffer) to remove interfering matrix components without eluting the target analytes.

  • Elution: The retained PFAS are eluted from the cartridge using a small volume of a strong solvent, typically methanol, sometimes with a modifier like ammonium hydroxide to disrupt ionic interactions.

  • Concentration: The resulting eluate is concentrated, often by evaporation under a gentle stream of nitrogen, to a final volume for analysis.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of PFAS at trace levels.[26][27]

Protocol Outline for LC-MS/MS Analysis:

  • Chromatographic Separation: The concentrated extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system. The separation of different PFAS is typically achieved using a C18 column or a specialized column designed for polar compounds.[28] A mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives is used to elute the compounds from the column.

  • Ionization: The eluent from the LC column enters the mass spectrometer's ion source, usually an electrospray ionization (ESI) source operating in negative ion mode, which ionizes the PFAS molecules.

  • Mass Analysis: The ionized molecules are guided into the mass spectrometer. In a triple quadrupole (QqQ) instrument, the first quadrupole selects the precursor ion (the molecular ion of a specific PFAS).

  • Fragmentation: The selected precursor ion is fragmented in the second quadrupole (the collision cell) by collision-induced dissociation.

  • Detection: The third quadrupole selects specific fragment ions characteristic of the parent PFAS, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis (LC-MS/MS) A 1. Collect Water Sample + Add Labeled Standards B 2. Load onto Conditioned SPE Cartridge (WAX) A->B C 3. Wash Cartridge to Remove Interferences B->C D 4. Elute PFAS with Organic Solvent C->D E 5. Concentrate Eluate D->E F 6. Inject into LC for Chromatographic Separation E->F G 7. Ionize Molecules (Negative ESI) F->G H 8. Select & Fragment Ions (MS/MS) G->H I 9. Detect & Quantify Characteristic Fragments H->I J J I->J Data Processing & Reporting

Typical analytical workflow for short-chain PFAS in water.

Conclusion

Short-chain PFAS represent a significant and growing environmental challenge. While they were introduced as less bioaccumulative alternatives to long-chain compounds, their distinct physicochemical properties—namely high water solubility and low sorption potential—render them extremely mobile in the environment.[1] This mobility, combined with their extreme persistence, leads to the rapid and widespread contamination of water resources, posing a risk to both ecosystems and human health through drinking water and the food chain.[1] The transformation of precursor compounds serves as a continuing source of these terminal contaminants.[13] Accurate monitoring and risk assessment require sophisticated analytical methods capable of detecting these polar compounds at very low concentrations.[24][25] Further research is imperative to fully understand the long-term ecological effects and human health risks associated with the pervasive presence of short-chain PFAS in the environment.

References

An In-depth Technical Guide to the Biotransformation of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a prevalent strategy in modern drug design and materials science, owing to the unique physicochemical properties it imparts. However, the exceptional strength of the carbon-fluorine (C-F) bond often renders these compounds recalcitrant to degradation, posing environmental concerns and presenting challenges in understanding their metabolic fate. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key enzymatic players involved in the biotransformation of fluorinated organic compounds.

Core Principles of Biotransformation

The biotransformation of fluorinated compounds is a complex process governed by a variety of enzymatic reactions that can be broadly categorized into defluorination and non-defluorination pathways.

Defluorination Reactions: These reactions involve the cleavage of the C-F bond, a critical step in the detoxification and mineralization of organofluorine compounds. The primary mechanisms include:

  • Hydrolytic Defluorination: Catalyzed by dehalogenases, this mechanism involves the nucleophilic attack of a water molecule on the carbon atom bearing the fluorine, leading to the formation of a hydroxyl group and the release of a fluoride ion. Fluoroacetate dehalogenases are a well-studied class of enzymes that employ this mechanism.

  • Oxidative Defluorination: Cytochrome P450 (CYP) monooxygenases and other oxidoreductases can hydroxylate the fluorinated carbon atom. The resulting gem-halohydrin is often unstable and spontaneously eliminates hydrogen fluoride to form a carbonyl compound.

  • Reductive Defluorination: This process, often occurring under anaerobic conditions, involves the replacement of a fluorine atom with a hydrogen atom. It is catalyzed by reductive dehalogenases, which are cobalamin and Fe-S cluster-dependent enzymes.

Non-Defluorination Reactions: Many biotransformation pathways of fluorinated compounds do not initially involve C-F bond cleavage. Instead, modifications occur at other sites of the molecule, such as hydroxylation, N-dealkylation, or ester cleavage. These initial transformations can, in some cases, lead to the formation of unstable intermediates that subsequently undergo spontaneous defluorination.

Key Enzymes in Fluorinated Compound Biotransformation

A diverse array of enzymes has been implicated in the metabolism of organofluorine compounds. Understanding their function is crucial for predicting and manipulating the biotransformation of these molecules.

  • Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes plays a central role in the metabolism of a vast number of xenobiotics, including many fluorinated drugs. CYPs catalyze a variety of oxidative reactions, including hydroxylation, which can initiate the degradation of fluorinated molecules.[1] The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) can vary depending on the substrate.

  • Dehalogenases: These enzymes are specialized in cleaving carbon-halogen bonds. Fluoroacetate dehalogenases, for instance, exhibit high specificity for the hydrolytic cleavage of the C-F bond in fluoroacetate.[2] Other haloacid dehalogenases can also act on a range of α-halo-substituted carboxylic acids.

  • Hydroxylases and Dioxygenases: These enzymes introduce hydroxyl groups into their substrates. In the context of fluorinated compounds, this can lead to the formation of unstable intermediates that eliminate fluoride.

  • Reductive Dehalogenases: Found primarily in anaerobic bacteria, these enzymes are critical for the reductive cleavage of C-F bonds, a key process in the bioremediation of certain fluorinated pollutants.

Data Presentation: Quantitative Analysis of Biotransformation

The efficiency of biotransformation can be quantified through various parameters, including degradation rates by microbial cultures and the kinetic parameters of isolated enzymes.

Table 1: Degradation of Fluorinated Compounds by Microbial Cultures

CompoundMicrobial Culture/ConsortiumIncubation Time (days)Degradation (%)Fluoride Release (%)Reference
Perfluorooctane sulfonate (PFOS)Hyphomicrobium sp. and unclassified microorganisms2056.7Not Reported[3][4]
Monofluoroacetate (MFA)Delftia acidovoransNot Specified>90>90[5]
Difluoroacetate (DFA)Delftia acidovorans DeHa450~6.7~6.7[6]
Chlorotrifluoroethylene tetramer acidDesulfovibrio aminophilus and Sporomusa sphaeroides84>90~80[7]
β-cyfluthrinBacillus sp. MFK142100Not Quantified[5]
λ-cyhalothrinBacillus sp. MFK142100Not Quantified[5]
EnrofloxacinMucor ramannianus2178Not Reported[8]
LevofloxacinCoriolopsis gallicaNot Specified25Not Reported[4]

Table 2: Enzyme Kinetic Parameters for Defluorination

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
Fluoroacetate Dehalogenase (from Burkholderia sp. FA1)Fluoroacetate9.1Not Reported35[9]
Fluoroacetate Dehalogenase (from Burkholderia sp. FA1)Chloroacetate15Not Reported1.5[9]
Dehalogenase (DeHa2 from Delftia acidovorans)Monofluoroacetate (MFA)0.43 ± 0.090.0012 ± 0.00010.0005 ± 0.00004[7]
Dehalogenase (DeHa2 from Delftia acidovorans)Difluoroacetate (DFA)1.3 ± 0.30.00016 ± 0.000020.00007 ± 0.00001[7]
Dehalogenase (DeHa4 from Delftia acidovorans)Monofluoroacetate (MFA)0.28 ± 0.060.0004 ± 0.000030.0002 ± 0.00001[7]
Dehalogenase (DeHa4 from Delftia acidovorans)Difluoroacetate (DFA)1.8 ± 0.50.0003 ± 0.000040.00013 ± 0.00002[7]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable research in the biotransformation of fluorinated compounds. This section provides methodologies for key experiments.

Whole-Cell Biotransformation of Fluorinated Compounds

This protocol describes a general procedure for assessing the ability of a microbial culture to transform a fluorinated substrate.

Materials:

  • Microorganism of interest (bacterial or fungal strain)

  • Appropriate growth medium

  • Fluorinated substrate

  • Sterile flasks or multi-well plates

  • Incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Analytical instrumentation (e.g., HPLC, GC-MS, LC-MS/MS, 19F NMR)

Procedure:

  • Cultivation of Microorganism: Inoculate the chosen microorganism into a sterile flask containing the appropriate growth medium. Incubate under optimal conditions (temperature, agitation) until the desired growth phase is reached (e.g., mid-exponential or stationary phase).

  • Substrate Addition: Add the fluorinated substrate to the culture to a final desired concentration (e.g., 1 mM). A stock solution of the substrate in a suitable solvent (e.g., DMSO, ethanol) can be used, ensuring the final solvent concentration does not inhibit microbial growth. Include a control flask with no substrate and a sterile control flask with substrate but no microorganism.

  • Incubation: Continue the incubation under the same conditions for a defined period (e.g., 24, 48, 72 hours, or longer).

  • Sampling and Extraction: At various time points, withdraw aliquots of the culture. Separate the biomass from the supernatant by centrifugation. Extract the supernatant and/or the cell pellet with a suitable organic solvent.

  • Analysis: Analyze the organic extracts and the aqueous phase using appropriate analytical techniques to identify and quantify the parent compound and any transformation products. 19F NMR is particularly useful for detecting and identifying fluorinated metabolites.[10]

Cytochrome P450 Activity Assay (Fluorometric)

This protocol outlines a high-throughput method to measure the activity of a specific CYP isoform towards a fluorogenic substrate, which can be adapted for fluorinated substrates that produce fluorescent metabolites.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Fluorogenic substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin for CYP3A4)

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Selective CYP inhibitor (for control experiments, e.g., ketoconazole for CYP3A4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the substrate and inhibitor in a suitable solvent (e.g., DMSO). Prepare the NADPH generating system fresh.

  • Reaction Setup: In the wells of the microplate, add the potassium phosphate buffer, the recombinant CYP enzyme, and the substrate. For inhibitor control wells, add the selective inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH generating system to all wells.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis: Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot. The specific activity can be determined by subtracting the rate in the presence of the inhibitor from the rate in its absence.

Measurement of Fluoride Ion Concentration

The release of fluoride ions is a direct measure of C-F bond cleavage. The ion-selective electrode (ISE) is a common and reliable method for this measurement.[11][12][13]

Materials:

  • Fluoride ion-selective electrode

  • Reference electrode (or a combination fluoride ISE)

  • pH/ISE meter

  • Total Ionic Strength Adjustment Buffer (TISAB)

  • Fluoride standard solutions (e.g., 0.1, 1, 10, 100 ppm)

  • Culture supernatant samples

Procedure:

  • Electrode Calibration: Prepare a series of fluoride standard solutions. For each standard, mix an equal volume of the standard with TISAB solution. Measure the potential (in mV) of each standard solution using the fluoride ISE and the pH/ISE meter. Create a calibration curve by plotting the potential (mV) versus the logarithm of the fluoride concentration.

  • Sample Preparation: Take an aliquot of the microbial culture supernatant. Mix an equal volume of the supernatant with TISAB solution. TISAB is crucial as it adjusts the pH to the optimal range for the electrode, complexes interfering ions, and provides a constant ionic strength.

  • Measurement: Immerse the fluoride ISE and reference electrode in the prepared sample and record the stable potential reading.

  • Concentration Determination: Use the calibration curve to determine the fluoride concentration in the sample based on the measured potential.

Analysis of Fluorinated Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of fluorinated compounds and their metabolites in complex biological matrices.[14][15][16][17]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Appropriate LC column (e.g., C18 for reversed-phase chromatography)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

  • Extracted samples from biotransformation experiments

  • Authentic standards of the parent compound and expected metabolites (if available)

Procedure:

  • Sample Preparation: Prepare the extracted samples by evaporating the solvent and reconstituting in the initial mobile phase. Filter the samples to remove any particulate matter.

  • Method Development: Develop an LC method for the separation of the parent compound and potential metabolites. This involves optimizing the mobile phase gradient, flow rate, and column temperature. Develop an MS/MS method by optimizing the ionization source parameters (e.g., spray voltage, gas flows) and fragmentation parameters (collision energy) for the parent compound and any available standards. For unknown metabolites, a full scan or product ion scan can be used for identification.

  • Analysis: Inject the prepared samples onto the LC-MS/MS system.

  • Data Processing: Process the acquired data using the instrument's software. Identify metabolites by comparing their retention times and mass spectra (including fragmentation patterns) with those of authentic standards or by interpreting the mass spectra of unknown peaks. Quantify the parent compound and metabolites by creating calibration curves using standard solutions.

Visualization of Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways and Metabolic Routes

Biotransformation_Pathway_Fluoroquinolone Fluoroquinolone Fluoroquinolone Piperazine_Ring_Oxidation Piperazine Ring Oxidation Fluoroquinolone->Piperazine_Ring_Oxidation CYP450 Hydroxylation Hydroxylation Fluoroquinolone->Hydroxylation CYP450 Decarboxylation Decarboxylation Fluoroquinolone->Decarboxylation N_Oxidation N-Oxidation Piperazine_Ring_Oxidation->N_Oxidation Desethylene_Metabolite Desethylene Metabolite Piperazine_Ring_Oxidation->Desethylene_Metabolite Defluorination Defluorination Hydroxylation->Defluorination Ring_Cleavage Ring Cleavage Decarboxylation->Ring_Cleavage Mineralization Mineralization Ring_Cleavage->Mineralization

Putative biotransformation pathway of a fluoroquinolone antibiotic.

CYP450_Mediated_Steroid_Metabolism Fluorinated_Steroid Fluorinated_Steroid Hydroxylation_6beta 6β-Hydroxylation Fluorinated_Steroid->Hydroxylation_6beta CYP3A4/5 Dehydrogenation_delta6 Δ6-Dehydrogenation Fluorinated_Steroid->Dehydrogenation_delta6 CYP3A4 D_Ring_Metabolism D-Ring Metabolism Fluorinated_Steroid->D_Ring_Metabolism CYP3A4/5 Further_Metabolism Further Metabolism and Excretion Hydroxylation_6beta->Further_Metabolism Dehydrogenation_delta6->Further_Metabolism Carboxy_Metabolite 21-Carboxy Metabolite D_Ring_Metabolism->Carboxy_Metabolite Carboxy_Metabolite->Further_Metabolism

CYP450-mediated metabolism of a fluorinated steroid.
Experimental Workflows

Whole_Cell_Biotransformation_Workflow Start Start Cultivate_Microorganism Cultivate Microorganism Start->Cultivate_Microorganism Add_Substrate Add Fluorinated Substrate Cultivate_Microorganism->Add_Substrate Incubate Incubate Add_Substrate->Incubate Sample_Culture Sample Culture Incubate->Sample_Culture Separate_Biomass Separate Biomass and Supernatant Sample_Culture->Separate_Biomass Extract_Samples Extract Supernatant and/or Biomass Separate_Biomass->Extract_Samples Analyze_Extracts Analyze Extracts (LC-MS, GC-MS, NMR) Extract_Samples->Analyze_Extracts Identify_Metabolites Identify and Quantify Metabolites Analyze_Extracts->Identify_Metabolites End End Identify_Metabolites->End Fluoride_Ion_Measurement_Workflow Start Start Prepare_Standards Prepare Fluoride Standards Start->Prepare_Standards Calibrate_ISE Calibrate Ion-Selective Electrode Prepare_Standards->Calibrate_ISE Collect_Sample Collect Culture Supernatant Calibrate_ISE->Collect_Sample Add_TISAB Mix Sample with TISAB (1:1) Collect_Sample->Add_TISAB Measure_Potential Measure Potential (mV) Add_TISAB->Measure_Potential Determine_Concentration Determine [F-] from Calibration Curve Measure_Potential->Determine_Concentration End End Determine_Concentration->End

References

An In-depth Technical Guide to the Mechanism of Action of Phosphonic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphonic acids and their derivatives represent a versatile class of compounds with significant applications in biological and medicinal chemistry. Characterized by a stable phosphorus-carbon (P-C) bond, they serve as effective mimics of natural phosphates and carboxylates, as well as transition state analogs for various enzymatic reactions. This stability against chemical and enzymatic hydrolysis makes them attractive scaffolds for the design of enzyme inhibitors, antiviral agents, and drugs targeting bone metabolism. This technical guide provides a comprehensive overview of the core mechanisms of action of phosphonic acids in biological systems, with a focus on their role as enzyme inhibitors. It includes a compilation of quantitative data on their inhibitory activities, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanisms of Action

The biological activity of phosphonic acids stems from their structural and electronic similarity to biologically important molecules, primarily phosphates and the tetrahedral transition states of various enzymatic reactions.[1][2]

Phosphate Mimicry

The phosphonate group (-PO(OH)₂) is isosteric and isoelectronic to the phosphate group (-OPO(OH)₂), with a carbon atom replacing an ester oxygen. This substitution confers significant resistance to enzymatic cleavage by phosphatases and other hydrolases that target the P-O bond.[3][4] This property allows phosphonate-containing molecules to act as stable analogs of natural phosphate substrates, competitively inhibiting enzymes that process these substrates.[4]

A prime example of this is in the development of antiviral drugs. Acyclic nucleoside phosphonates, such as Tenofovir, mimic nucleoside monophosphates and act as inhibitors of viral DNA polymerases and reverse transcriptases.[1] Their stability prevents their degradation and allows for their incorporation into the growing DNA chain, leading to chain termination.

Transition State Analogs

Many enzymatic reactions, particularly those involving hydrolysis of esters and amides, proceed through a high-energy tetrahedral transition state. The tetrahedral geometry of the phosphonate group effectively mimics this transition state, allowing phosphonate-containing inhibitors to bind to the enzyme's active site with high affinity.[4][5] This makes them potent competitive inhibitors of a wide range of hydrolases, including peptidases and lipases.[5] For instance, phosphonate-based peptide analogs have been designed to inhibit metalloproteases by mimicking the tetrahedral intermediate of peptide bond hydrolysis.

Carboxylate Bioisosteres

The phosphonate group can also serve as a bioisostere for the carboxylate group (-COOH). This substitution can be advantageous in drug design to improve binding affinity, selectivity, and pharmacokinetic properties.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory activity of various phosphonic acid derivatives against their target enzymes, expressed as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.

Table 1: Phosphonate Inhibitors of Viral Polymerases

Compound Class Virus Target Enzyme Inhibitor IC₅₀ (µM) Reference
α-Carboxynucleoside Phosphonates HIV Reverse Transcriptase G-α-CNP low µM range [1]
α-Carboxynucleoside Phosphonates HSV-1 DNA Polymerase Cyclic α-CNPs mid µM range [1]
α-Carboxynucleoside Phosphonates HCMV DNA Polymerase Cyclic α-CNPs mid µM range [1]
α-Carboxynucleoside Phosphonates VZV DNA Polymerase Cyclic α-CNPs mid µM range [1]

| Acyclic (butenyl) α-CNPs | HIV-1 | Reverse Transcriptase | Various | >100 |[1] |

Table 2: Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthase (FPPS)

Inhibitor Initial IC₅₀ (nM) Preincubated IC₅₀ (nM) Reference
Zoledronate (ZOL) - 4.1 [6]
Risedronate (RIS) - 5.7 [6]
Ibandronate (IBA) 1000 25 [6]
YM-175 - 61 [6]
Alendronate (ALN) 2250 260 [6]
Pamidronate (PAM) 1900 353 [6]

| Neridronate (NER) | 2400 | 390 |[6] |

Table 3: Phosphonate Inhibitors of Protein Tyrosine Phosphatases (PTPs)

Compound Target PTP IC₅₀ Reference
(Naphth-2-yl) difluoromethylphosphonic acid PTP-1B 40-50 µM [6][7]
(Napthy-1-yl) difluoromethylphosphonic acid PTP-1B 40-50 µM [6][7]
Cyclam/Cyclen-phosphonate conjugates TC-PTP nM to µM range [1]

| Various aryl-containing phosphonates | PP-2A | 45-50 µM |[6][7] |

Table 4: Phosphonate Inhibitors of Metalloproteases

Inhibitor Target MMP Kᵢ (nM) IC₅₀ Reference
Inhibitor 1 MMP-13 12 > 5 µM (for other MMPs) [8]
Inhibitor 2 MMP-13 42 > 5 µM (for other MMPs) [8]
Inhibitor 3 MMP-13 10 > 5 µM (for other MMPs) [8]
RF-036 (parent compound) MMP-13 2.7 - [8]

| Polyvinylphosphonic acid (PVPA) | MMP-9 | - | Highly effective |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of phosphonic acid inhibitors.

Kinetic Analysis of Enzyme Inhibition

Objective: To determine the kinetic parameters of enzyme inhibition (Kᵢ, k_inact) by a phosphonic acid derivative.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. For slow-binding inhibitors, the time-dependent onset of inhibition is monitored.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Phosphonate inhibitor stock solution

  • Assay buffer (optimized for enzyme activity and stability)

  • Spectrophotometer or fluorometer plate reader

  • 96-well plates

Procedure:

  • Enzyme and Substrate Optimization:

    • Determine the optimal concentration of the enzyme that gives a linear reaction rate over a defined period.

    • Determine the Michaelis-Menten constant (Kₘ) for the substrate by measuring initial reaction rates at various substrate concentrations. The substrate concentration for inhibition assays should ideally be at or below the Kₘ.

  • IC₅₀ Determination (for fast, reversible inhibitors):

    • Prepare a series of dilutions of the phosphonate inhibitor in the assay buffer.

    • In a 96-well plate, add the enzyme and the inhibitor dilutions. Pre-incubate for a short period (e.g., 15 minutes) to allow for binding equilibrium.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in absorbance or fluorescence over time.

    • Calculate the initial reaction rates (v₀).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Determination of Kᵢ for Slow-Binding Inhibitors:

    • For inhibitors that exhibit time-dependent inhibition, monitor the reaction progress curves (product formation over time) at various inhibitor concentrations.

    • Fit the progress curves to an equation that describes slow-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (k_obs) at each inhibitor concentration.[10][11]

    • Plot k_obs versus the inhibitor concentration.

      • For a one-step binding mechanism, the data will fit a linear equation, where the slope is k_on and the y-intercept is k_off. Kᵢ can be calculated as k_off / k_on.

      • For a two-step mechanism (initial weak binding followed by isomerization to a tightly bound complex), the data will fit a hyperbolic equation, from which the individual rate constants and the overall Kᵢ can be derived.[10]

Data Analysis: The Cheng-Prusoff equation can be used to calculate Kᵢ from the IC₅₀ value for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of binding between a phosphonic acid inhibitor and its target enzyme.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme).

Materials:

  • Purified enzyme (dialyzed extensively against the ITC buffer)

  • Phosphonate inhibitor (dissolved in the same dialysis buffer)

  • Isothermal titration calorimeter

  • Degassing station

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified enzyme at a concentration typically in the range of 10-100 µM.

    • Prepare a solution of the phosphonate inhibitor at a concentration 10-20 times that of the enzyme.

    • Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume (e.g., 2 µL), spacing between injections, and the total number of injections (typically 20-30).

  • Data Acquisition:

    • Perform an initial control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution.

    • Perform the main experiment by titrating the inhibitor into the enzyme solution. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry of binding (n), the binding affinity (Kₐ or Kₐ), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[2][12]

X-ray Crystallography of Enzyme-Inhibitor Complexes

Objective: To determine the three-dimensional structure of a phosphonic acid inhibitor bound to its target enzyme at atomic resolution.

Principle: X-ray diffraction patterns from a crystal of the enzyme-inhibitor complex are used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.

Procedure:

  • Protein Expression and Purification:

    • Overexpress the target enzyme in a suitable expression system (e.g., E. coli).

    • Purify the enzyme to homogeneity (>95%) using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).[13][14][15]

  • Crystallization:

    • Concentrate the purified protein to a high concentration (typically 5-20 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Once initial crystals are obtained, optimize the conditions to produce large, single crystals suitable for X-ray diffraction.

    • To obtain the complex, either co-crystallize the enzyme with the phosphonate inhibitor or soak pre-formed enzyme crystals in a solution containing the inhibitor.[16][17]

  • X-ray Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling it in liquid nitrogen.

    • Mount the frozen crystal on a goniometer in an X-ray beam (either from a home source or a synchrotron).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the space group and unit cell dimensions and to integrate the intensities of the diffraction spots.

    • Solve the phase problem using methods such as molecular replacement (if a structure of a homologous protein is available) or experimental phasing.

    • Build an atomic model of the protein and the bound inhibitor into the resulting electron density map.

    • Refine the model against the diffraction data to improve its agreement with the experimental observations and to ensure good stereochemistry.[18][19][20]

NMR Spectroscopy for Binding Site Mapping

Objective: To identify the amino acid residues of an enzyme that are involved in the binding of a phosphonic acid inhibitor.

Principle: The binding of a ligand to a protein causes changes in the chemical environment of the nuclei of nearby amino acid residues, which can be detected as changes in their chemical shifts in an NMR spectrum.

Materials:

  • Isotopically labeled (¹⁵N or ¹³C/¹⁵N) purified enzyme

  • Phosphonate inhibitor

  • NMR spectrometer

Procedure:

  • Protein Expression and Labeling:

    • Express the target enzyme in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

    • Purify the isotopically labeled protein to homogeneity.

  • NMR Titration:

    • Acquire a reference 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the labeled protein.

    • Add increasing amounts of the phosphonate inhibitor to the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at each titration point.

  • Data Analysis:

    • Overlay the spectra and identify the amide cross-peaks that show significant chemical shift perturbations (changes in their position) upon addition of the inhibitor.

    • Map these perturbed residues onto the known three-dimensional structure of the protein. The residues that show the largest chemical shift changes are likely to be at or near the binding site of the inhibitor.[16][21][22][23][24]

Phosphonate Prodrug Hydrolysis Assay by HPLC

Objective: To determine the rate of hydrolysis of a phosphonate prodrug to its active form in a biological matrix (e.g., plasma, cell lysate).

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the prodrug and its hydrolysis products over time.

Materials:

  • Phosphonate prodrug

  • Biological matrix (e.g., human plasma, cell homogenate)

  • HPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a buffer)

  • Quenching solution (e.g., acetonitrile or methanol)

Procedure:

  • Assay Setup:

    • Pre-incubate the biological matrix at 37°C.

    • Add a known concentration of the phosphonate prodrug to initiate the reaction.

    • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a cold quenching solution to precipitate proteins.

  • Sample Preparation:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC column.

    • Elute the compounds using a suitable mobile phase gradient.

    • Monitor the elution of the prodrug and its expected hydrolysis products using the detector.

    • Identify the peaks corresponding to the prodrug and its metabolites by comparing their retention times with those of authentic standards.

  • Data Analysis:

    • Quantify the peak areas of the prodrug and its hydrolysis products at each time point.

    • Plot the concentration of the prodrug versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the half-life (t₁/₂) of the prodrug in the biological matrix.[20][25][26]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key biological pathways affected by phosphonic acids and common experimental workflows.

Signaling Pathways

mevalonate_pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP Synthase Protein_Prenylation Protein Prenylation FPP->Protein_Prenylation GGPP->Protein_Prenylation Osteoclast_Function Osteoclast Function & Survival Protein_Prenylation->Osteoclast_Function Statins Statins Statins->Mevalonate inhibits Bisphosphonates Nitrogen-containing Bisphosphonates Bisphosphonates->FPP inhibits FPPS

Caption: Inhibition of the Mevalonate Pathway by Bisphosphonates.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate PEP->Shikimate ... EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) PEP->EPSP EPSP Synthase E4P Erythrose 4-phosphate E4P->Shikimate ... S3P Shikimate-3-phosphate Shikimate->S3P S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSP inhibits

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

Experimental Workflows

competitive_inhibition cluster_0 Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P P Product (P) I Inhibitor (I)

Caption: Competitive Enzyme Inhibition Workflow.

noncompetitive_inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I P Product (P) I Inhibitor (I) EI->ESI + S

Caption: Non-Competitive Enzyme Inhibition Workflow.

Conclusion

Phosphonic acids are a cornerstone in the design of enzyme inhibitors and therapeutic agents due to their unique chemical properties. Their ability to act as stable mimics of phosphates and transition states has led to the development of a wide array of potent and selective inhibitors for various enzyme classes. The methodologies outlined in this guide provide a framework for the detailed characterization of these inhibitors, from initial kinetic analysis to high-resolution structural studies. As our understanding of biological pathways deepens, the rational design of novel phosphonate-based compounds will continue to be a promising avenue for the development of new therapeutics.

References

Perfluoroalkyl Phosphonic Acids: An In-depth Technical Guide on their Discovery, History, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroalkyl phosphonic acids (PFPAs) are a unique subclass of per- and polyfluoroalkyl substances (PFAS) characterized by a fully fluorinated alkyl chain attached to a phosphonic acid moiety. While the broader PFAS family has been the subject of extensive research and public attention for decades, PFPAs have emerged more recently as a distinct class of compounds with their own set of properties, applications, and toxicological profiles. This technical guide provides a comprehensive overview of the discovery and history of PFPAs, their physicochemical properties, established experimental protocols for their analysis, and insights into their biological interactions, with a particular focus on signaling pathways relevant to drug development professionals.

Discovery and History

The precise origins of perfluoroalkyl phosphonic acid synthesis are not as clearly documented as those of more prominent PFAS like PFOA and PFOS. While the broader field of PFAS chemistry dates back to the 1930s and 1940s with the work of companies like DuPont and 3M, the specific focus on PFPAs appears to be a more recent development.

The environmental presence of PFPAs was notably brought to light in the early 21st century. A significant publication in 2009 by D'eon et al. reported the "discovery of a new class of perfluorinated acids" with the detection of PFPAs in Canadian surface waters and wastewater treatment plant effluents. This study marked a pivotal moment in recognizing PFPAs as prevalent environmental contaminants.

Early synthesis methods for fluorinated phosphonic acids can be inferred from the broader literature on organophosphorus chemistry. The Michaelis-Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds, has been cited in patents as a viable route for preparing fluorinated phosphonic acids. For instance, a patent filed in the early 2000s describes the synthesis of fluorinated phosphonic acids for use in self-assembling monolayers, suggesting their utility in materials science. Another synthetic approach involves the use of Grignard reagents, as detailed in a doctoral thesis, which presents it as a route to various perfluoroalkyl-substituted phosphorus compounds, including PFPAs.

Commercial interest in PFPAs and their derivatives has been driven by their surfactant properties and their potential use as additives in various materials. Patents from the early 2000s describe fluoroalkyl phosphonate compositions for use as block additives in coating compositions to improve properties like block resistance.

The timeline of PFPA research and awareness can be summarized as follows:

  • Mid to Late 20th Century: General methods for synthesizing phosphonic acids, including fluorinated analogs, are developed, though specific focus on long-chain PFPAs is not prominent.

  • Early 2000s: Patents begin to emerge detailing the synthesis and application of fluorinated phosphonic acids in materials science and as industrial additives.

  • 2009: The discovery of PFPAs as environmental contaminants in Canadian waters is published, raising awareness of this subclass of PFAS.

  • 2010s-Present: Research intensifies on the environmental fate, analytical detection, and toxicological effects of PFPAs, including their interaction with biological systems.

Physicochemical Properties

The physicochemical properties of PFPAs are dictated by their fluorinated carbon chain and the phosphonic acid head group. The strong carbon-fluorine bonds contribute to their high thermal and chemical stability, a hallmark of PFAS compounds. The phosphonic acid group imparts unique characteristics, including its diprotic nature, which influences its environmental behavior and interaction with biological molecules.

Below is a table summarizing key physicochemical properties for a selection of PFPAs. It is important to note that experimentally derived data for all PFPAs are not always available, and some values may be based on computational predictions.

PropertyPerfluorohexylphosphonic Acid (C6-PFPA)Perfluorooctylphosphonic Acid (C8-PFPA)Perfluorodecylphosphonic Acid (C10-PFPA)
Molecular Formula C6HF12O3PC8HF16O3PC10HF20O3P
Molecular Weight ( g/mol ) 364.05464.04564.03
pKa1 (predicted) ~1-2~1-2~1-2
pKa2 (predicted) ~5-6~5-6~5-6
Log Kow (octanol-water partition coefficient) (predicted) Varies with pHVaries with pHVaries with pH
Water Solubility Data not readily availableData not readily availableData not readily available
Vapor Pressure Data not readily availableData not readily availableData not readily available

Note: The properties of PFPAs, particularly their partitioning behavior, are highly dependent on the pH of the surrounding medium due to the ionization of the phosphonic acid group.

Experimental Protocols

Synthesis of Perfluoroalkyl Phosphonic Acids (General Method via Michaelis-Arbuzov Reaction)

This protocol describes a general synthetic route to PFPAs based on the Michaelis-Arbuzov reaction, followed by hydrolysis.

Materials:

  • Perfluoroalkyl iodide (e.g., perfluorooctyl iodide)

  • Trialkyl phosphite (e.g., triethyl phosphite)

  • Anhydrous reaction solvent (e.g., toluene)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Arbuzov Reaction: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve the perfluoroalkyl iodide in the trialkyl phosphite (a slight excess of the phosphite is typically used).

  • Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will vary depending on the specific reactants but is often in the range of 100-150°C for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR) to observe the formation of the diethyl perfluoroalkylphosphonate.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Hydrolysis: Carefully add concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis of the phosphonate ester to the phosphonic acid.

  • Cool the reaction mixture to room temperature.

  • Work-up: Add deionized water and extract the aqueous phase with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude perfluoroalkyl phosphonic acid.

  • The product can be further purified by recrystallization or chromatography if necessary.

Analysis of Perfluoroalkyl Phosphonic Acids in Biological Matrices (e.g., Serum) by LC-MS/MS

This protocol outlines a general procedure for the quantification of PFPAs in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for sample preparation.

Materials:

  • Serum sample

  • Internal standards (mass-labeled PFPAs)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Methanol (LC-MS grade)

  • Ammonium hydroxide

  • Deionized water (LC-MS grade)

  • Weak anion exchange (WAX) SPE cartridges

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw the serum sample to room temperature.

    • To a known volume of serum (e.g., 250 µL), add the internal standard solution.

    • Precipitate proteins by adding a volume of cold acetonitrile, vortex, and centrifuge.

    • Condition the WAX SPE cartridge with methanol followed by deionized water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with a solution of deionized water and a small amount of ammonium hydroxide to remove interferences.

    • Elute the PFPAs from the cartridge using a solution of methanol containing ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 analytical column suitable for PFAS analysis.

      • Employ a gradient elution with mobile phases typically consisting of an aqueous component (e.g., water with ammonium acetate) and an organic component (e.g., methanol or acetonitrile). The gradient is designed to separate the PFPAs of interest.

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. For each PFPA, monitor at least two transitions (a quantifier and a qualifier) from the precursor ion to specific product ions.

  • Quantification:

    • Create a calibration curve using a series of standards with known concentrations of PFPAs and a constant concentration of the internal standard.

    • Quantify the PFPAs in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Interactions

The toxicological effects of PFPAs are an area of active research. Similar to other long-chain PFAS, PFPAs have been shown to interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a key regulator of lipid metabolism, and its activation can lead to a cascade of downstream effects.

PPARα Signaling Pathway

The activation of PPARα by ligands such as PFPAs follows a well-characterized pathway. The diagram below, generated using the DOT language, illustrates the key steps in this signaling cascade.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects PFPA PFPA (Ligand) FABP Fatty Acid Binding Protein PFPA->FABP Binds PPARa_RXR_inactive PPARα-RXR Heterodimer (Inactive) FABP->PPARa_RXR_inactive Transports to Nucleus and Activates PPARa_RXR_active PPARα-RXR-Ligand Complex (Active) PPARa_RXR_inactive->PPARa_RXR_active Ligand Binding PPRE Peroxisome Proliferator Response Element (PPRE) on DNA PPARa_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA LipidMetabolism Altered Lipid Metabolism mRNA->LipidMetabolism PeroxisomeProliferation Peroxisome Proliferation mRNA->PeroxisomeProliferation Hepatotoxicity Potential Hepatotoxicity LipidMetabolism->Hepatotoxicity PeroxisomeProliferation->Hepatotoxicity PPARa_Activation_Workflow start Start: Hypothesis PFPA activates PPARα cell_culture Cell Culture (e.g., HepG2 cells) start->cell_culture transfection Transient Transfection - PPARα expression vector - PPRE-luciferase reporter vector cell_culture->transfection treatment Treatment - Vehicle control - Positive control (e.g., fibrate) - Test compound (PFPA) transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Luciferase Assay (Measure luminescence) lysis->luciferase_assay data_analysis Data Analysis (Compare treatment groups) luciferase_assay->data_analysis conclusion Conclusion (Confirmation of PPARα activation) data_analysis->conclusion

Methodological & Application

Applications of Pentafluoroethylphosphonic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pentafluoroethylphosphonic acid (C₂F₅PO(OH)₂) is an organophosphorus compound that belongs to the class of perfluorinated phosphonic acids (PFPAs). These molecules are characterized by a hydrophilic phosphonic acid head group and a hydrophobic and oleophobic perfluoroalkyl tail. This amphiphilic nature makes this compound a compelling candidate for various applications in materials science, primarily in the surface modification of a wide range of substrates. The phosphonic acid group forms strong, covalent bonds with metal and metal oxide surfaces, creating stable, self-assembled monolayers (SAMs). The pentafluoroethyl group, with its high electronegativity and low surface energy, then imparts unique properties to the modified surface, such as hydrophobicity, chemical resistance, and altered electronic characteristics.

While specific research on this compound is limited, its applications can be extrapolated from studies on closely related short-chain and long-chain perfluorinated phosphonic acids. These notes provide an overview of potential applications and detailed protocols based on analogous systems, intended to serve as a starting point for research and development.

Application Note 1: Surface Modification of Metal and Metal Oxide Surfaces for Enhanced Hydrophobicity and Corrosion Resistance

This compound can be used to form dense, stable self-assembled monolayers (SAMs) on various metal and metal oxide surfaces, including magnesium alloys, titanium, aluminum, and zinc oxide. These SAMs can significantly alter the surface properties, most notably increasing hydrophobicity and providing a barrier against corrosion.

The formation of the SAM is driven by the strong interaction between the phosphonic acid headgroup and the metal oxide surface, leading to the formation of a covalently bound, ordered monolayer. The outward-facing pentafluoroethyl tails create a low-energy surface that repels water and other polar liquids.

Quantitative Data: Surface Properties of Perfluorinated Phosphonic Acid SAMs on Magnesium Alloy

The following table summarizes data from a study on a similar compound, 2-(perfluorohexyl)ethyl phosphonic acid (PFEP), which can be considered indicative of the performance of this compound.[1][2]

PropertyUnmodified Mg AlloyMg Alloy Modified with PFEP SAM
Advancing Water Contact Angle (°) < 20115.2
Receding Water Contact Angle (°) < 2067.4
Estimated Film Thickness (nm) N/A1.1
Experimental Protocol: Formation of a Self-Assembled Monolayer on a Magnesium Alloy Substrate

This protocol is adapted from the liquid-phase deposition method described for alkyl- and perfluoro-phosphonic acids on magnesium alloy AZ31.[1][2]

Materials:

  • This compound (C₂F₅PO(OH)₂)

  • Magnesium alloy (e.g., AZ31) substrates

  • 2-Propanol (anhydrous)

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation:

    • Mechanically polish the magnesium alloy substrates to a mirror finish.

    • Ultrasonically clean the substrates in ethanol for 10 minutes.

    • Rinse the substrates thoroughly with deionized water.

    • Dry the substrates under a stream of nitrogen gas.

  • Preparation of Deposition Solution:

    • Prepare a 1 mM solution of this compound in anhydrous 2-propanol.

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • SAM Formation:

    • Immerse the cleaned and dried magnesium alloy substrates into the this compound solution.

    • Maintain the immersion for 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Post-Deposition Cleaning:

    • Remove the substrates from the solution.

    • Rinse the substrates with fresh 2-propanol to remove any physisorbed molecules.

    • Dry the modified substrates under a stream of nitrogen gas.

  • Characterization:

    • The modified surfaces can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the SAM.

Workflow for SAM Formation

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_deposition Deposition & Post-Processing polish Polish Mg Alloy clean Ultrasonic Clean in Ethanol polish->clean rinse Rinse with DI Water clean->rinse dry1 Dry with N2 rinse->dry1 immerse Immerse Substrate (24h) dry1->immerse dissolve Dissolve C2F5PO(OH)2 in 2-Propanol sonicate Sonicate for 15 min dissolve->sonicate sonicate->immerse rinse2 Rinse with 2-Propanol immerse->rinse2 dry2 Dry with N2 rinse2->dry2 characterize Surface Characterization dry2->characterize

Caption: Experimental workflow for the formation of a this compound SAM.

Application Note 2: Surface Modification of Zinc Oxide Nanoparticles

This compound can be used to modify the surface of zinc oxide (ZnO) nanoparticles. This modification can improve the stability of the nanoparticles in various solvents, passivate surface charge traps, and tune their electronic properties for applications in electronics and optoelectronics. The strong binding of the phosphonic acid to the ZnO surface ensures a robust and stable modification.

Experimental Protocol: Surface Modification of ZnO Nanoparticles

This protocol is adapted from a study on the modification of ZnO nanoparticles with other perfluorinated phosphonic acids.[3]

Materials:

  • Zinc oxide (ZnO) nanoparticles

  • This compound (C₂F₅PO(OH)₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dispersion of ZnO Nanoparticles:

    • Disperse a known amount of ZnO nanoparticles in anhydrous THF to create a stock solution (e.g., 10 mg/mL).

    • Sonicate the dispersion for 30 minutes to ensure homogeneity.

  • Preparation of Phosphonic Acid Solution:

    • Prepare a solution of this compound in anhydrous THF (e.g., a 25 mM solution).

    • Sonicate for 30 minutes to ensure complete dissolution.

  • Modification Reaction:

    • Combine the ZnO nanoparticle dispersion with the this compound solution.

    • Sonicate the mixture for 15 minutes.

    • Stir the mixture at room temperature for 48 hours.

  • Isolation and Purification of Modified Nanoparticles:

    • Allow the solvent to evaporate at room temperature.

    • Re-disperse the dried, modified nanoparticles in fresh THF and sonicate for 15 minutes to remove any non-covalently bound phosphonic acid.

    • Recover the modified nanoparticles by centrifugation.

    • Dry the final product under vacuum.

  • Characterization:

    • The modified ZnO nanoparticles can be characterized by infrared spectroscopy (IR), X-ray photoelectron spectroscopy (XPS), and thermogravimetric analysis (TGA) to confirm the surface modification.

Workflow for Nanoparticle Modification

Nanoparticle_Modification_Workflow cluster_prep Preparation cluster_purify Purification start Start disp_zno Disperse ZnO in THF & Sonicate start->disp_zno prep_pa Dissolve C2F5PO(OH)2 in THF & Sonicate start->prep_pa mix Combine Dispersions & Sonicate disp_zno->mix prep_pa->mix react Stir for 48 hours mix->react evap Evaporate Solvent react->evap redisperse Re-disperse in Fresh THF & Sonicate evap->redisperse centrifuge Centrifuge to Recover Nanoparticles redisperse->centrifuge dry Dry Under Vacuum centrifuge->dry end Characterize Modified Nanoparticles dry->end

Caption: Workflow for the surface modification of ZnO nanoparticles.

Application Note 3: Potential for Incorporation into Advanced Polymers

This compound can be considered as a functional monomer or a modifying agent for the synthesis of advanced polymers. The incorporation of the pentafluoroethyl group can impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance to the polymer backbone. The phosphonic acid moiety can provide sites for further functionalization, improve adhesion to substrates, or enhance proton conductivity for applications in fuel cell membranes.

Potential Polymer Synthesis Strategies:

  • Polymerization of a Vinyl-Functionalized Pentafluoroethylphosphonate Ester: A derivative of this compound containing a polymerizable group (e.g., a vinyl or acrylate group) could be synthesized. This monomer could then be co-polymerized with other monomers to create a functional polymer. The phosphonate ester could then be hydrolyzed to the free phosphonic acid if desired.

  • Post-Polymerization Modification: A pre-existing polymer with reactive side chains (e.g., hydroxyl or halide groups) could be chemically modified with this compound or a reactive derivative thereof.

Logical Relationship for Polymer Functionalization

Polymer_Functionalization_Logic cluster_properties Desired Properties cluster_moieties Functional Moieties goal Goal: Functional Polymer hydrophobicity Hydrophobicity goal->hydrophobicity adhesion Adhesion goal->adhesion conductivity Proton Conductivity goal->conductivity pf_group Pentafluoroethyl Group (C2F5) hydrophobicity->pf_group pa_group Phosphonic Acid Group (-PO(OH)2) adhesion->pa_group conductivity->pa_group source This compound pf_group->source pa_group->source

Caption: Relationship between the functional groups of the acid and desired polymer properties.

References

Application Notes: Pentafluoroethylphosphonic Acid for Advanced Coating Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoroethylphosphonic acid (C2F5P(O)(OH)2) is a fluorinated organophosphorus compound with significant potential as a surface modification agent and coating material. Its unique properties, derived from the electron-withdrawing pentafluoroethyl group and the reactive phosphonic acid headgroup, make it an attractive candidate for a variety of high-performance applications. Phosphonic acids, in general, are known to form robust, self-assembled monolayers (SAMs) on a wide range of metal oxide surfaces, creating a strong covalent bond.[1][2] The incorporation of the fluoroalkyl chain provides both hydrophobicity and oleophobicity to the coated surface.[3]

This document provides detailed application notes and experimental protocols for the use of this compound as a coating material, with a focus on creating hydrophobic, corrosion-resistant surfaces. While specific data for this compound is limited in publicly available literature, the information presented herein is based on established principles and data from closely related long-chain perfluoroalkyl phosphonic acids.

Key Properties and Applications

The pentafluoroethyl group imparts a low surface energy to the coating, leading to a highly hydrophobic and oleophobic surface. The phosphonic acid headgroup readily chemisorbs onto metal oxide surfaces such as aluminum oxide, titanium dioxide, and zinc oxide, forming a dense, well-ordered monolayer.[4] This strong bond provides excellent stability and durability to the coating.

Potential applications for this compound coatings include:

  • Corrosion Protection: The dense, hydrophobic monolayer acts as a barrier to moisture and corrosive agents, significantly enhancing the corrosion resistance of the underlying metal substrate.[1]

  • Biocompatible Coatings: The low surface energy and chemical inertness of fluorinated coatings can reduce biofouling and improve the biocompatibility of medical implants.

  • Hydrophobic Surfaces: Creation of water-repellent surfaces for applications in microfluidics, anti-icing, and self-cleaning materials.

  • Adhesion Promotion: The phosphonic acid group can act as a coupling agent to improve the adhesion between organic layers and metal oxide substrates in electronic devices or composite materials.

Quantitative Data Summary

The following table summarizes representative quantitative data for coatings derived from long-chain perfluoroalkyl phosphonic acids, which are expected to be comparable to those of this compound.

PropertyRepresentative ValueMeasurement TechniqueReference
Water Contact Angle> 120°Contact Angle Goniometry[5][6]
Surface Energy~11 mN/mZisman Plot Method[6]
Coating Thickness~1-2 nm (monolayer)X-ray Photoelectron Spectroscopy (XPS), Ellipsometry[1]
Corrosion Inhibition Efficiency> 90%Electrochemical Impedance Spectroscopy (EIS)[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Coating on Aluminum Oxide via Dip-Coating

This protocol describes the formation of a self-assembled monolayer of this compound on an aluminum oxide surface.

Materials:

  • This compound (C2F5P(O)(OH)2)

  • 2-Propanol (anhydrous)

  • Aluminum-coated silicon wafers (or other aluminum substrates)

  • Deionized water

  • Nitrogen gas stream

Equipment:

  • Ultrasonic bath

  • Beakers and petri dishes

  • Tweezers

  • Hot plate

  • Fume hood

Procedure:

  • Substrate Preparation:

    • Cut the aluminum-coated silicon wafers to the desired size.

    • Clean the substrates by sonicating for 10 minutes each in deionized water, followed by 2-propanol.

    • Dry the substrates under a stream of nitrogen gas.

    • To ensure a fresh, reactive oxide layer, treat the substrates with an oxygen plasma for 2-5 minutes immediately before coating.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in anhydrous 2-propanol. For example, dissolve 20 mg of this compound (MW: 200.00 g/mol ) in 100 mL of 2-propanol.

    • Briefly sonicate the solution to ensure complete dissolution.

  • Coating Application (Dip-Coating):

    • Immerse the cleaned and dried aluminum substrates into the this compound solution for 1 hour at room temperature.[7]

    • Ensure the entire surface to be coated is submerged.

  • Post-Coating Treatment:

    • Carefully remove the substrates from the solution using tweezers.

    • Rinse the coated substrates thoroughly with fresh 2-propanol to remove any physisorbed molecules.

    • Dry the substrates under a stream of nitrogen gas.

    • To stabilize the monolayer, bake the coated substrates on a hotplate at 120°C for 10 minutes.[5]

Protocol 2: Characterization of the this compound Coating

This protocol outlines the key characterization techniques to verify the formation and properties of the coating.

1. Contact Angle Goniometry:

  • Purpose: To determine the hydrophobicity of the coated surface.

  • Procedure:

    • Place a 5 µL droplet of deionized water onto the coated surface.

    • Measure the static contact angle using a goniometer.

    • Repeat the measurement at several different locations on the surface to ensure uniformity.

  • Expected Result: A water contact angle greater than 110° indicates the formation of a hydrophobic fluoroalkyl phosphonic acid monolayer.[5]

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the chemical composition of the surface and the presence of the phosphonic acid monolayer.

  • Procedure:

    • Acquire survey spectra to identify the elements present on the surface.

    • Acquire high-resolution spectra for the F 1s, P 2p, C 1s, O 1s, and Al 2p regions.

  • Expected Result: The presence of strong F 1s and P 2p signals in the XPS spectrum confirms the successful deposition of the this compound. Analysis of the Al 2p and O 1s regions can provide information about the Al-O-P bond formation.[2]

3. Atomic Force Microscopy (AFM):

  • Purpose: To evaluate the surface morphology and roughness of the coating.

  • Procedure:

    • Scan the surface in tapping mode over a 1 µm x 1 µm area.

    • Analyze the images to determine the root-mean-square (RMS) roughness.

  • Expected Result: A smooth, uniform surface with low RMS roughness is indicative of a well-formed monolayer.[4]

Visualizations

G cluster_prep Substrate Preparation cluster_coat Coating Process cluster_post Post-Coating sub1 Clean Substrate sub2 Dry Substrate sub1->sub2 sub3 O2 Plasma Treatment sub2->sub3 dip Dip-Coat (1 hr) sub3->dip sol Prepare 1mM Solution sol->dip rinse Rinse with Solvent dip->rinse dry Dry with N2 rinse->dry bake Bake (120°C) dry->bake char char bake->char Characterization G cluster_char Characterization Techniques coated_sample Coated Substrate cag Contact Angle Goniometry coated_sample->cag xps XPS coated_sample->xps afm AFM coated_sample->afm hydrophobicity Hydrophobicity cag->hydrophobicity composition Chemical Composition xps->composition morphology Surface Morphology afm->morphology G cluster_surface Metal Oxide Surface cluster_molecule This compound cluster_bond Chemisorbed Monolayer surface Al-OH Al-OH Al-OH bonded Al-O-P(O)(OH)-C2F5 molecule P(O)(OH)2 C2F5 molecule:head->surface:f1 Condensation Reaction

References

Application Notes and Protocols: Pentafluoroethylphosphonic Acid in Fuel Cell Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The use of pentafluoroethylphosphonic acid as a primary electrolyte in fuel cells is an emerging area of investigation and is not yet widely documented in peer-reviewed literature. These application notes and protocols are intended to provide a foundational guide for researchers interested in exploring its potential. The following sections detail the synthesis of this compound and offer generalized protocols for its evaluation as a component in fuel cell electrolytes, based on established methodologies for similar materials.

Introduction

This compound (C2F5P(O)(OH)2) is a fluorinated organophosphorus compound with strong acidic properties. Its perfluorinated ethyl group suggests high thermal and chemical stability, which are desirable characteristics for fuel cell electrolytes. While its direct application as a primary electrolyte is not established, it holds potential as an additive to existing electrolytes or as a functional group for the modification of proton exchange membranes (PEMs) to enhance performance under specific operating conditions, such as high temperatures. These notes provide a starting point for the synthesis and evaluation of this compound in fuel cell applications.

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported and is presented below[1][2][3]. This method involves the hydrolysis of tris(pentafluoroethyl)difluorophosphorane.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tris(pentafluoroethyl)difluorophosphorane

  • Deionized water

  • Vigorous stirrer

  • Oil bath

  • Apparatus for distillation under reduced pressure

Procedure:

  • Slowly add 213 g (0.5 mol) of tris(pentafluoroethyl)difluorophosphorane to 104 g (6.5 mol) of vigorously stirred water.

  • Heat the resulting solution to 80-90 °C and maintain stirring for 7 days.

  • Monitor the reaction for completeness using ³¹P-NMR spectroscopy.

  • Once the reaction is complete, distill off the aqueous hydrogen fluoride solution.

  • Dry the remaining residue in an oil bath at 60-70 °C under reduced pressure for 10 hours to yield liquid this compound.

Hypothetical Application in Fuel Cells and Evaluation Workflow

While not yet demonstrated, this compound could hypothetically be incorporated into a fuel cell as an electrolyte additive or used to functionalize a polymer membrane. The following workflow outlines the general steps a researcher would take to evaluate its performance in a proton exchange membrane fuel cell (PEMFC).

G cluster_0 Membrane Preparation cluster_1 MEA Fabrication cluster_2 Fuel Cell Assembly and Testing A This compound Functionalization of Polymer B Membrane Casting and Curing A->B E Hot Pressing of Membrane, Catalyst Layers, and GDLs B->E C Catalyst Ink Preparation D Catalyst Coating on GDL C->D D->E F Assemble Single Cell Hardware E->F G Connect to Fuel Cell Test Station F->G H Cell Conditioning and Break-in G->H I Performance Evaluation (Polarization Curves, EIS) H->I

Figure 1. A generalized experimental workflow for the evaluation of a novel membrane material in a PEMFC.

Protocols for Fuel Cell Evaluation

The following are generalized protocols for the fabrication and testing of a membrane electrode assembly (MEA) using a novel membrane functionalized with this compound.

4.1. Protocol: Membrane Electrode Assembly (MEA) Fabrication

Materials:

  • This compound-functionalized polymer membrane

  • Platinum on carbon (Pt/C) catalyst (e.g., 40 wt. % Pt)

  • Nafion® ionomer solution (or other suitable ionomer)

  • Isopropanol and deionized water

  • Gas diffusion layers (GDLs)

  • Hot press

Procedure:

  • Catalyst Ink Preparation: Disperse the Pt/C catalyst powder in a mixture of isopropanol, deionized water, and ionomer solution. Sonicate the mixture to ensure a uniform dispersion.

  • Catalyst Coating: Apply the catalyst ink onto the gas diffusion layers using a method such as spray coating or doctor blade to achieve a target catalyst loading (e.g., 0.2-0.4 mg Pt/cm²).

  • MEA Hot Pressing: Place the functionalized membrane between two catalyst-coated GDLs. Hot press the assembly at a temperature and pressure suitable for the specific membrane and ionomer (e.g., 130-160 °C, 5-10 MPa) for several minutes to form the MEA.

4.2. Protocol: Single Cell Fuel Cell Testing

Materials:

  • Fabricated MEA

  • Single-cell fuel cell hardware (with serpentine or interdigitated flow fields)

  • Gaskets

  • Fuel cell test station

  • Humidified hydrogen and air/oxygen gas supplies

Procedure:

  • Cell Assembly: Assemble the MEA into the single-cell hardware with appropriate gasketing to ensure a good seal.

  • Connection to Test Station: Connect the assembled cell to a fuel cell test station, including gas inlets/outlets, heating, and electronic load.

  • Cell Conditioning: Operate the cell under a low current density with humidified H₂ and air at a controlled temperature (e.g., 80 °C) for several hours to activate the catalyst and hydrate the membrane.

  • Performance Evaluation:

    • Polarization Curve: Measure the cell voltage at various current densities to determine the fuel cell performance.

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different current densities to analyze the different contributions to the overall cell resistance (e.g., ohmic, charge transfer, and mass transport resistances).

Data Presentation

As the use of this compound in fuel cell electrolytes is a novel research area, performance data is not yet available. The following table is a template that can be used to record and compare the performance of a hypothetical MEA containing this compound against a standard, such as Nafion®.

ParameterStandard MEA (e.g., Nafion®)This compound MEA (Hypothetical Data)
Membrane Thickness (µm) 2530
Catalyst Loading (mg Pt/cm²) 0.40.4
Open Circuit Voltage (V) 0.950.92
Peak Power Density (mW/cm²) 800To be determined
Current Density at 0.6 V (mA/cm²) 1000To be determined
High-Frequency Resistance (mΩ·cm²) 50To be determined

Conclusion

This compound presents an interesting candidate for investigation in fuel cell applications due to its anticipated stability. The protocols and workflows provided here offer a structured approach for researchers to synthesize this compound and evaluate its potential as a component in advanced fuel cell electrolytes and membranes. Further research is necessary to determine its actual performance and viability in this context.

References

Application Note: High-Sensitivity Detection of Pentafluoroethylphosphonic Acid in Environmental and Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust analytical methods for the sensitive and selective detection of Pentafluoroethylphosphonic acid, a short-chain per- and polyfluoroalkyl substance (PFAS). The protocols provided herein are designed for researchers, scientists, and drug development professionals engaged in environmental monitoring, toxicological studies, and pharmaceutical analysis. Methodologies for sample preparation from water and plasma are outlined, followed by optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization protocols. Quantitative data, including Limits of Detection (LOD) and Quantification (LOQ), are summarized for easy reference.

Introduction

This compound belongs to the vast family of per- and polyfluoroalkyl substances (PFAS), which are recognized for their widespread environmental presence and potential for bioaccumulation. Due to their chemical stability, many PFAS, including short-chain variants like this compound, are persistent in the environment. Accurate and sensitive detection methods are crucial for assessing their environmental fate, human exposure, and potential toxicological effects. This document provides detailed protocols for the analysis of this compound in various matrices.

Analytical Methods

The primary methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. LC-MS/MS is generally preferred for its high sensitivity and specificity for polar, non-volatile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a direct approach for the analysis of this compound in aqueous and biological samples. The methodology involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation

  • Water Samples: For aqueous samples, a direct injection approach can be used for screening purposes. For trace-level detection, Solid-Phase Extraction (SPE) is recommended to concentrate the analyte and remove matrix interferences. Weak Anion Exchange (WAX) SPE cartridges have shown good recoveries for short-chain acidic PFAS.[1]

  • Plasma Samples: Protein precipitation is a rapid and effective method for preparing plasma samples. This involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins, followed by centrifugation to isolate the supernatant containing the analyte.

Chromatographic Conditions

Due to its polar nature, this compound can be challenging to retain on traditional C18 reversed-phase columns. The use of mixed-mode columns combining reversed-phase and anion-exchange characteristics or specialized polar-optimized C18 columns is recommended to achieve adequate retention and separation from matrix components.

Mass Spectrometry Parameters

Analysis is performed in negative ion mode. The precursor ion for this compound is the deprotonated molecule [M-H]⁻. Based on its molecular weight of 200.001 g/mol , the precursor ion will have an m/z of 199. Common fragmentation of phosphonic acids involves the loss of the phosphonic acid headgroup. For phosphonic acid itself, transitions of m/z 81 to 79 and 63 have been reported. While specific experimentally derived transitions for this compound are not widely published, analogous fragmentation would be expected.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of polar and acidic compounds like this compound requires a derivatization step to increase volatility and thermal stability.

Derivatization

Pentafluorobenzyl (PFB) bromide is a suitable derivatizing agent for phosphonic acids, creating stable PFB esters that are amenable to GC analysis. The derivatization is typically carried out in an organic solvent with a base catalyst.

GC-MS Conditions

A standard non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, can be used for separation. The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the derivatized analyte is monitored for quantification.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of short-chain PFAS using LC-MS/MS. It is important to note that these are general values, and method performance for this compound should be validated in the specific matrix of interest.

ParameterLC-MS/MS (Water)LC-MS/MS (Plasma)Notes
Limit of Detection (LOD) 0.01 - 1 ng/L0.01 - 0.1 µg/LDependent on sample volume and concentration factor.
Limit of Quantification (LOQ) 0.04 - 2.2 ng/L[2]0.009 - 0.245 µg/L[3]Method validation is required for specific analyte and matrix.
Linear Range 0.05 - 2000 ng/L[2]-Typically spans 2-3 orders of magnitude.
Recovery 70 - 120%85 - 115%Dependent on the efficiency of the sample preparation method.
Precision (RSD) < 15%< 15%Intra- and inter-day precision.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Water

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a Weak Anion Exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of methanol containing 2% ammonium hydroxide.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Mixed-mode C18/Anion-Exchange Column (e.g., Waters Atlantis Premier BEH C18 AX)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • Precursor Ion (m/z): 199

    • Product Ions (m/z): To be determined experimentally. Likely fragments would correspond to [PO3H2]⁻ (m/z 81), [PO2]⁻ (m/z 63), or other characteristic losses from the phosphonic acid group.

  • Collision Energy: To be optimized for each transition.

Protocol 2: GC-MS Analysis of this compound in Water (with Derivatization)

1. Sample Preparation and Derivatization

  • Extract 100 mL of water sample with methyl tert-butyl ether (MTBE) after acidification.

  • Evaporate the organic extract to dryness.

  • Add 100 µL of a 1% solution of Pentafluorobenzyl bromide in acetone and 10 µL of triethylamine.

  • Heat the mixture at 60°C for 1 hour.

  • Evaporate the solvent and reconstitute in 100 µL of hexane.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Range: m/z 50-550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Water Water Sample SPE Solid-Phase Extraction (WAX) Water->SPE Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Concentration Concentration & Reconstitution SPE->Concentration Precipitation->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Injection

Caption: Workflow for LC-MS/MS analysis of this compound.

logical_relationship cluster_lcms LC-MS/MS cluster_gcms GC-MS Analyte This compound (Polar, Acidic) Direct_Injection Direct Injection Analyte->Direct_Injection SPE_LCMS SPE Concentration Analyte->SPE_LCMS Derivatization Derivatization (e.g., PFB ester) Analyte->Derivatization LC_Separation Specialized LC Column (Mixed-mode or Polar-optimized) Direct_Injection->LC_Separation SPE_LCMS->LC_Separation MS_Detection Tandem MS (MRM) Negative Ion Mode LC_Separation->MS_Detection GC_Separation GC Separation Derivatization->GC_Separation MS_Scan MS Detection (EI) GC_Separation->MS_Scan

Caption: Analytical approaches for this compound detection.

References

Application Notes and Protocols for the Analysis of Fluorinated Compounds by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fluorinated compounds using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to guide researchers, scientists, and professionals in drug development through the methodologies required for the successful identification and quantification of these compounds in various matrices.

Introduction to GC-MS for Fluorinated Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile fluorinated compounds.[1][2] While liquid chromatography-mass spectrometry (LC-MS) is commonly used for the analysis of many per- and polyfluoroalkyl substances (PFAS), GC-MS is essential for capturing a complementary chemical space, particularly for neutral and more volatile PFAS that are not amenable to LC-MS analysis.[3] The high reproducibility of mass spectra generated by electron ionization (EI) in GC-MS is a significant advantage for compound identification.[2] For compounds that are not amenable to electron ionization or chemical ionization, field ionization (FI), a soft ionization technique, can be employed to observe molecular ions.[4]

Recent advancements in GC-MS technology, including high-resolution mass spectrometry (GC-HRMS), have further enhanced the capabilities for non-targeted analysis and suspect screening of fluorinated compounds.[5] The development of accurate mass libraries and databases is crucial for increasing the scope of monitored compounds and improving the confidence in identification.[1][5]

Key Applications

The versatility of GC-MS allows for its application in various fields for the analysis of fluorinated compounds:

  • Environmental Monitoring: Detection and quantification of PFAS in air, water, soil, and consumer products to understand their distribution, fate, and transport.[1][2][3] This includes the analysis of legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), as well as emerging fluorinated contaminants.[6]

  • Toxicology and Human Health: Measuring the levels of fluorinated compounds in biological matrices such as plasma to assess human exposure and to conduct toxicokinetic studies.[7]

  • Drug Development: Analysis of fluorinated pharmaceuticals and their metabolites. Many modern pharmaceuticals contain fluorine atoms, and GC-MS can be a valuable tool in their analysis, although LC-MS is more commonly used for these larger molecules.[8][9][10][11]

  • Pesticide Analysis: Screening and quantification of fluorinated pesticides in food and environmental samples.[12][13][14][15]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reliable GC-MS analysis. The choice of method depends on the sample matrix and the target analytes. Samples for GC-MS analysis should be dissolved in a volatile organic solvent such as dichloromethane, hexane, or methanol, and should be free of particles.[16][17]

3.1.1. Liquid Samples (e.g., Water)

  • Solid-Phase Extraction (SPE): A common technique for concentrating and purifying analytes from aqueous samples.[17] For the analysis of PFAS, various sorbents can be used, including weak anion exchange (WAX) cartridges.

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the target analytes with a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).

    • Concentrate the eluate under a gentle stream of nitrogen.[18]

    • Reconstitute the residue in a known volume of a solvent suitable for GC-MS injection.[16]

  • Liquid-Liquid Extraction (LLE): An alternative method for extracting analytes from aqueous samples based on their differential solubility in two immiscible liquids.[17]

    • Adjust the pH of the water sample as needed to ensure the analytes are in a neutral form.

    • Add an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the sample in a separatory funnel.

    • Shake vigorously to partition the analytes into the organic layer.

    • Collect the organic layer and repeat the extraction process on the aqueous layer if necessary.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

3.1.2. Solid Samples (e.g., Soil, Textiles)

  • Pressurized Liquid Extraction (PLE): An efficient method for extracting analytes from solid matrices using elevated temperatures and pressures.[6]

    • Mix the solid sample with a dispersing agent (e.g., diatomaceous earth).

    • Pack the mixture into an extraction cell.

    • Extract the sample with an appropriate solvent (e.g., methanol or a mixture of solvents) at a set temperature and pressure.

    • Collect the extract and concentrate it before analysis.

Derivatization

Many polar fluorinated compounds, such as perfluorinated carboxylic acids (PFCAs) and sulfonic acids (PFSAs), are not sufficiently volatile for GC-MS analysis and require derivatization to increase their volatility.[19][20]

3.2.1. Silylation for PFOA and PFOS

This protocol is adapted for the derivatization of PFOA and PFOS using a silylating agent.[6]

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes).

  • Cool the sample to room temperature before injection into the GC-MS.

3.2.2. Amidation for Perfluorocarboxylic Acids (PFCAs)

This method involves the conversion of PFCAs to their corresponding amides.[19]

  • To the dried extract, add a solution of 2,4-difluoroaniline (DFA) in a suitable solvent.[19]

  • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the amidation reaction.[21]

  • Allow the reaction to proceed at room temperature or with gentle heating.

  • The resulting derivatized analytes can then be analyzed by GC-MS.

3.2.3. Esterification for Trifluoroacetic Acid (TFA)

TFA can be derivatized to its more volatile methyl ester.[22][23]

  • Place the aqueous sample containing TFA into a headspace vial.

  • Add concentrated sulfuric acid and dimethyl sulfate (DMS).[22]

  • Seal the vial and heat to promote the formation of methyl trifluoroacetate (MTFA).

  • Analyze the headspace vapor by GC-MS.[23]

GC-MS Instrumental Parameters

The following table provides a general set of starting parameters for the GC-MS analysis of fluorinated compounds. These parameters should be optimized for specific applications.

ParameterRecommended Setting
Gas Chromatograph (GC)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1 mL/min (constant flow)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[24]
Oven Temperature ProgramInitial temperature: 50°C (hold for 2 min), ramp at 10°C/min to 110°C, then ramp at 25°C/min to 280°C (hold for 5 min)[24]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[24]
Ion Source Temperature230°C - 300°C[5][24]
Quadrupole Temperature150°C[24]
Transfer Line Temperature280°C[24]
Acquisition ModeFull Scan (e.g., m/z 50-650) for identification and Selected Ion Monitoring (SIM) for quantification[25]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of selected fluorinated compounds by GC-MS.

Table 1: Detection Limits for Perfluorinated Compounds

CompoundDerivatization MethodDetection LimitMatrixReference
Perfluorooctanoic Acid (PFOA)Silylation (BSTFA)1.6 ng/mLPackaging materials and textiles[6]
Perfluorooctane Sulfonate (PFOS)Silylation (BSTFA)13.9 ng/mLPackaging materials and textiles[6]
Trifluoroacetic Acid (TFA)Derivatization with 2,4-difluoroaniline66 ng/LAtmosphere[21][22]
Perfluorinated Organic AcidsMicrowave-assisted derivatization with BSTFA0.055–0.086 µg/LWater[24]

Table 2: Linearity of Response for PFOA Analysis

MethodConcentration RangeR² ValueReference
SCAN0.5 ppm - 50 ppm0.9994[25]
SIM0.1 ppm - 50 ppm0.9992[25]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of fluorinated compounds.

GC-MS Workflow for Fluorinated Compounds cluster_0 Sample Collection & Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Analysis cluster_3 Reporting Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (SPE, LLE, PLE) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization Derivatization (if necessary) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing (Peak Integration) GCMS->DataProcessing Identification Compound Identification (Library Search) DataProcessing->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General workflow for GC-MS analysis of fluorinated compounds.

Logical Relationship of Analytical Choices

The diagram below outlines the decision-making process for selecting the appropriate analytical approach based on the properties of the target fluorinated compounds.

Analytical Choices for Fluorinated Compounds Analyte Target Fluorinated Compound Volatility Sufficiently Volatile? Analyte->Volatility Derivatization Derivatization Required Volatility->Derivatization No Direct_Analysis Direct GC-MS Analysis Volatility->Direct_Analysis Yes Derivatization->Direct_Analysis Ionization Ionization Method Direct_Analysis->Ionization EI_CI Standard EI/CI Ionization->EI_CI Stable Molecular Ion Soft_Ionization Soft Ionization (e.g., FI) Ionization->Soft_Ionization No Molecular Ion Detection Detection Mode EI_CI->Detection Soft_Ionization->Detection Scan Full Scan (Identification) Detection->Scan Qualitative SIM SIM (Quantification) Detection->SIM Quantitative

Caption: Decision tree for GC-MS method development for fluorinated compounds.

References

Application Notes and Protocols for the Analysis of Per- and Polyfluoroalkyl Substances (PFAS) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and poly-fluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that are persistent in the environment and have been linked to adverse health effects.[1][2] The robust chemical nature of PFAS makes them resistant to degradation, leading to their bioaccumulation in humans and wildlife.[1][2] Accurate and sensitive detection of these "forever chemicals" is crucial for environmental monitoring, human exposure assessment, and toxicological studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of PFAS due to its high sensitivity, selectivity, and robustness.[1][3][4][5] This document provides detailed application notes and experimental protocols for the analysis of PFAS in various matrices using LC-MS/MS.

General Workflow for PFAS Analysis

The analysis of PFAS by LC-MS/MS typically involves several key stages, from sample collection and preparation to instrumental analysis and data processing. Each step is critical to ensure accurate and reliable results, with a particular emphasis on minimizing background contamination, which is a significant challenge in PFAS analysis.[1][2]

PFAS_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Water, Soil, Plasma) Sample_Preparation Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Preparation Isotope Dilution Standards Added LC_Separation Liquid Chromatography (LC Separation) Sample_Preparation->LC_Separation Extract Injection MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Reporting Reporting Data_Processing->Reporting

Figure 1: General experimental workflow for PFAS analysis by LC-MS/MS.

Experimental Protocols

Analysis of PFAS in Water Samples

This protocol is based on methods adapted from EPA 537.1 and other established procedures for the analysis of PFAS in drinking water and non-potable water.[6][7][8] Isotope dilution is employed for accurate quantification by adding isotopically labeled internal standards to the samples prior to extraction.[9]

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the concentration and purification of PFAS from water samples.[4][10]

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 cc) by passing 15 mL of methanol followed by 15 mL of reagent water.[8][11] Do not allow the cartridge to go dry.

  • Sample Loading: To a 250 mL water sample, add a known amount of isotopically labeled surrogate standards.[1] Pass the entire sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 15 mL of reagent water to remove interferences. Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the retained PFAS from the cartridge using two aliquots of 4 mL of methanol.[1]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 96:4 (v/v) methanol/water.[8][11]

  • Internal Standard Addition: Add a known amount of isotopically labeled injection internal standards prior to analysis.

b. Liquid Chromatography (LC) Conditions

To mitigate background PFAS contamination from the LC system, a delay column is often installed between the pump and the injector.[6][11][12]

ParameterSetting
LC System UHPLC system with a PFC-free kit[6]
Analytical Column C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
Delay Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 20 mM ammonium acetate in water[1]
Mobile Phase B Methanol[1]
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase B
0.030
2.060
12.095
14.095
14.130
18.030

c. Tandem Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for targeted quantification.[2][11]

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Note: These are typical starting parameters and should be optimized for the specific instrument used.

Analysis of PFAS in Human Plasma/Serum

This protocol involves a simple protein precipitation step for the rapid extraction of PFAS from plasma or serum samples.[13]

a. Sample Preparation: Protein Precipitation

  • Sample Aliquoting: Pipette 100 µL of plasma or serum into a polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working internal standard solution containing isotopically labeled PFAS.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[14]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean polypropylene vial for LC-MS/MS analysis.

b. Liquid Chromatography (LC) Conditions

ParameterSetting
LC System UHPLC system
Analytical Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM ammonium acetate in water
Mobile Phase B 10 mM ammonium acetate in 75:25 (v/v) acetonitrile/methanol[14]
Gradient Optimized for separation of target analytes
Flow Rate 0.5 mL/min[14]
Injection Volume 5 µL
Column Temperature 40 °C

c. Tandem Mass Spectrometry (MS/MS) Conditions

Similar to water analysis, the mass spectrometer is operated in negative ESI mode with MRM.

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage -4500 V[15]
Source Temperature 550 °C
Curtain Gas 35 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

Quantitative Data Summary

The following tables summarize typical performance data for the LC-MS/MS analysis of PFAS in water. These values can vary depending on the specific instrumentation, method, and laboratory conditions.

Table 2: Calibration Ranges and Linearity

CompoundCalibration Range (ng/L)
PFOA1 - 200>0.99
PFOS1 - 200>0.99
PFHxS1 - 200>0.99
PFNA1 - 200>0.99
PFBS2 - 500>0.99
GenX (HFPO-DA)2 - 500>0.99

Table 3: Method Detection Limits (MDLs) and Recoveries

CompoundMDL (ng/L)Average Recovery (%)
PFOA0.595
PFOS0.892
PFHxS0.698
PFNA0.796
PFBS1.288
GenX (HFPO-DA)1.585

Data compiled from various application notes.[1][3][7]

Method Selection Logic for Different Matrices

The choice of sample preparation and analytical method is highly dependent on the sample matrix. The following diagram illustrates a simplified decision-making process.

Matrix_Method_Selection cluster_water Aqueous Samples cluster_biological Biological Samples cluster_solid Solid Samples Start Sample Matrix Drinking_Water Drinking Water Start->Drinking_Water Wastewater Wastewater / Surface Water Start->Wastewater Plasma_Serum Plasma / Serum Start->Plasma_Serum Tissue Tissue Start->Tissue Soil_Sediment Soil / Sediment Start->Soil_Sediment Food Food Start->Food SPE Solid-Phase Extraction (SPE) Drinking_Water->SPE Wastewater->SPE Direct_Injection Direct Injection (Dilute-and-Shoot) Wastewater->Direct_Injection Protein_Precipitation Protein Precipitation Plasma_Serum->Protein_Precipitation Solvent_Extraction Solvent Extraction Tissue->Solvent_Extraction Soil_Sediment->Solvent_Extraction QuEChERS QuEChERS Food->QuEChERS Food->Solvent_Extraction

Figure 2: Decision tree for selecting a PFAS sample preparation method.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the analysis of PFAS by LC-MS/MS. Adherence to rigorous quality control measures, including the use of isotopically labeled standards and careful attention to minimizing background contamination, is paramount for achieving accurate and reliable results. The versatility of LC-MS/MS allows for the adaptation of these methods to a wide range of matrices, making it an indispensable tool for researchers, scientists, and drug development professionals in the ongoing effort to understand and mitigate the impact of PFAS.

References

Application Notes and Protocols for NMR Spectroscopy of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for the analysis of organophosphorus compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, with a primary focus on ³¹P NMR.

Principles of ³¹P NMR Spectroscopy

Phosphorus-31 (³¹P) is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR spectroscopy.[1][2] This inherent sensitivity, coupled with a wide chemical shift range of approximately 700 ppm, allows for excellent signal dispersion and minimizes the likelihood of signal overlap, even in complex mixtures.[1]

Key advantages of ³¹P NMR include:

  • High Sensitivity and Resolution: The properties of the ³¹P nucleus lead to sharp signals and clear spectra.[1][3]

  • Wide Chemical Shift Range: Facilitates the identification and quantification of different phosphorus-containing species.[1]

  • Simplified Spectra: Spectra are often less complex than ¹H NMR, as the number of phosphorus atoms in a molecule is typically low.[1]

  • Direct Quantification: Enables the direct measurement of the concentration of organophosphorus compounds.[1]

³¹P NMR spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is set to 0 ppm.[2][4]

Quantitative Data

³¹P Chemical Shift Ranges

The chemical shift (δ) of a ³¹P nucleus is highly dependent on its chemical environment, including the oxidation state, coordination number, and the nature of the substituents on the phosphorus atom. The following table summarizes typical ³¹P chemical shift ranges for various classes of organophosphorus compounds.

Compound ClassChemical Shift Range (ppm)
Trivalent Phosphorus (P(III)) Compounds
Phosphines (C₃P)-60 to -10[5]
Trialkylphosphines (e.g., PMe₃, PEt₃)-62 to -20[6]
Dihalophosphines (C₂PHal)80 to 150[5]
Trialkoxyphosphines (P(OR)₃)125 to 145[5]
Trihalophosphines (PHal₃)120 to 225[5]
Pentavalent Phosphorus (P(V)) Compounds
Phosphine Oxides (R₃PO)20 to 60[7]
Phosphonium Salts ([R₄P]⁺)-5 to 30[7]
Phosphates (PO₄³⁻, esters)-20 to 0[7]
Thiophosphates (P=S)60 to 75[7]
Pentacoordinated Phosphorus-75 to -5[7]
Hexafluorophosphate ([PF₆]⁻)-145[7]
Hexachlorophosphate ([PCl₆]⁻)-295[7]
³¹P Coupling Constants (J-coupling)

Spin-spin coupling between ³¹P and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F) provides valuable structural information. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.

Coupling TypeTypical J-coupling Value (Hz)
¹J(P-H)600 - 700[3]
²J(P-C-H)20 - 30[3]
³J(P-O-C-H)5 - 10[3]
⁴J(P-X-X-X-H)< 1[3]
¹J(P-C)10 - 200 (can be smaller in phosphines than in tetracoordinated compounds)[8]
¹J(P-F)~1000[9]

Experimental Protocols

General Sample Preparation
  • Analyte Concentration: Weigh 2-10 mg of the organophosphorus compound.[4]

  • Solvent Selection: Dissolve the sample in 0.6-1.0 mL of a suitable solvent.[4] Deuterated solvents are not strictly necessary for ³¹P NMR unless ¹H coupling information is desired or for locking the magnetic field, but they are commonly used.[1][4]

  • Filtration: Ensure the sample is free of particulate matter by filtering it through a small glass fiber filter if necessary.[4]

  • Transfer: Transfer the clear solution into an NMR tube.

Protocol for Qualitative ³¹P NMR Spectroscopy

This protocol is suitable for the identification and structural characterization of organophosphorus compounds.

Workflow for Qualitative ³¹P NMR

A Sample Preparation (2-10 mg in 0.6-1.0 mL solvent) B Instrument Setup (Tune probe to ³¹P frequency) A->B Insert Sample C Data Acquisition (Proton-decoupled pulse sequence) B->C Set Parameters D Data Processing (Fourier transform, phasing, baseline correction) C->D Generate FID E Spectral Analysis (Chemical shift and multiplicity analysis) D->E Generate Spectrum

Caption: Workflow for qualitative ³¹P NMR analysis.

Methodology:

  • Instrument Setup:

    • Insert the NMR tube containing the sample into the spectrometer.

    • Tune and match the NMR probe to the ³¹P frequency.

    • Lock the magnetic field using the deuterated solvent signal, if present.

  • Data Acquisition:

    • Select a proton-decoupled pulse sequence (e.g., zgig with proton decoupling).

    • Set the spectral width to encompass the expected chemical shift range (e.g., -300 to 300 ppm).

    • Use a 90° pulse for excitation.[10]

    • Set an appropriate acquisition time (e.g., 0.8-1.0 s).[10]

    • For qualitative analysis, a shorter relaxation delay (e.g., 1-2 s) is often sufficient.

    • Acquire a suitable number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.[2]

Protocol for Quantitative ³¹P NMR (qNMR) Spectroscopy

This protocol is designed for determining the purity or concentration of an organophosphorus compound using an internal standard.

Workflow for Quantitative ³¹P NMR

A Accurately weigh analyte and internal standard B Dissolve in solvent A->B C Acquire ³¹P NMR spectrum (inverse-gated decoupling, long relaxation delay) B->C D Process spectrum (phasing, baseline correction) C->D E Integrate analyte and standard signals D->E F Calculate concentration or purity E->F

Caption: Workflow for quantitative ³¹P NMR (qNMR) analysis.

Methodology:

  • Sample Preparation (Internal Standard Method):

    • Accurately weigh a known amount of the organophosphorus analyte.

    • Select a suitable internal standard that has a known purity, is stable, does not react with the sample, and has a signal that does not overlap with the analyte signals.[2] Triphenylphosphine (PPh₃) is a commonly used internal standard.[11]

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the analyte and the internal standard in a known volume of solvent.

  • Instrument Setup:

    • Follow the same initial setup steps as for qualitative NMR.

  • Data Acquisition for Quantification:

    • Use an inverse-gated decoupling pulse sequence. This technique decouples protons during signal acquisition but not during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) and ensures accurate integration.[3]

    • Set a long relaxation delay (d1) to allow for complete spin-lattice relaxation (T₁) of all ³¹P nuclei. A delay of 5 times the longest T₁ is recommended. For many organophosphorus compounds, a delay of 20-30 seconds may be sufficient, but longer delays of 80-90 seconds can be necessary to ensure full equilibration for all spin systems.[2][11]

    • Use a 90° pulse.

    • Acquire a sufficient number of scans for good signal-to-noise.

  • Data Processing and Analysis:

    • Process the spectrum as described for qualitative analysis.

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity or concentration of the analyte using the following formula:

    Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of phosphorus nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

Applications in Research and Drug Development

³¹P NMR spectroscopy is a powerful tool in various scientific and industrial fields.

Signaling Pathway Visualization

cluster_drug_discovery Drug Discovery & Development cluster_other_apps Other Applications Drug-Nucleic Acid Interactions Drug-Nucleic Acid Interactions Metabolomics Metabolomics Enzyme Kinetics Enzyme Kinetics Quality Control Quality Control Food Analysis Food Analysis Environmental Analysis Environmental Analysis Materials Science Materials Science P31NMR ³¹P NMR Spectroscopy P31NMR->Drug-Nucleic Acid Interactions Characterize binding P31NMR->Enzyme Kinetics Monitor reactions P31NMR->Metabolomics Quantify metabolites P31NMR->Quality Control Assess purity P31NMR->Food Analysis Determine phosphate content P31NMR->Environmental Analysis Detect pesticides

Caption: Applications of ³¹P NMR spectroscopy.

  • Drug Discovery: ³¹P NMR is invaluable for studying the interaction of phosphorus-containing drugs with biological targets such as nucleic acids and proteins.[12] It can also be used to monitor enzyme kinetics involving phosphorylated substrates.

  • Metabolomics: This technique allows for the in vivo and in vitro quantification of phosphorus-containing metabolites like adenosine triphosphate (ATP), providing insights into cellular energy metabolism.[1]

  • Pharmaceutical Analysis: Quantitative ³¹P NMR is employed for the purity assessment of active pharmaceutical ingredients (APIs) and the quantification of drugs in formulations.[1]

  • Food Analysis: It is used to determine the phosphate content in food products, such as cola beverages.[1]

  • Environmental Monitoring: ³¹P NMR can be utilized for the detection and quantification of organophosphorus pesticides in environmental samples.[13]

  • Oligonucleotide Research: It plays a crucial role in the analysis, quality control, and stability testing of synthetic oligonucleotides used in drug development.[14]

References

Application Notes and Protocols for the Derivatization of Phosphonic Acids for GC/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acids are a class of organophosphorus compounds characterized by a C-P bond. Their high polarity, low volatility, and thermal lability make their direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1] Derivatization is a crucial sample preparation step that converts these polar analytes into more volatile and thermally stable derivatives, enabling their successful separation and detection by GC-MS.[2] This document provides detailed application notes and protocols for the derivatization of phosphonic acids, focusing on common techniques such as silylation and esterification.

Derivatization Strategies for Phosphonic Acids

The most common derivatization strategies for phosphonic acids involve silylation and esterification. Silylation replaces active hydrogen atoms in the phosphonic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[3][4] Esterification, on the other hand, converts the acidic protons into esters, typically methyl or ethyl esters.[5][6] The choice of derivatization reagent and method depends on the specific phosphonic acid, the sample matrix, and the desired sensitivity of the analysis.

Silylation

Silylation is a widely used and effective method for the derivatization of phosphonic acids.[3] Silylating reagents react with the hydroxyl groups of the phosphonic acid to form silyl esters, which are significantly more volatile and thermally stable.[2]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent often used in combination with a catalyst like TMCS.[7]

  • TMCS (Trimethylchlorosilane): Frequently used as a catalyst with other silylating reagents to increase their reactivity.[7]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms tert-butyldimethylsilyl derivatives, which are more stable to hydrolysis than TMS derivatives.[8]

Esterification

Esterification is another common approach to derivatize phosphonic acids. This method converts the phosphonic acid into its corresponding ester, which is more amenable to GC analysis.

Common Esterification Reagents:

  • Diazomethane: A highly effective methylating agent that reacts rapidly and quantitatively with phosphonic acids.[9] However, it is also toxic and explosive, requiring special handling precautions.

  • Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane for methylation.[10][11]

  • Orthoesters (e.g., Triethyl Orthoacetate): Can be used for the selective mono- or diesterification of phosphonic acids.[5][12]

Quantitative Data Summary

The following tables summarize key quantitative data for common derivatization methods.

Table 1: Silylation of Phosphonic Acids

AnalyteReagent(s)SolventTemperature (°C)Time (min)Key FindingsReference(s)
Aminomethyl)phosphonic acid (AMPA)BSTFA + 10% TMCSPyridine90150Optimized conditions for impurity characterization.[13][14]
Ethylphosphonic acidBSTFAAcetonitrile6030Successful derivatization for GC-MS analysis.[1]
Glyphosate and AMPABSTFA + 1% TMCSPyridine6030Optimized for simultaneous analysis.[7]
Various Phosphonic AcidsMTBSTFAAcetonitrile60-10015-60Produces stable t-BDMS derivatives.[8]

Table 2: Esterification of Phosphonic Acids

AnalyteReagent(s)SolventTemperature (°C)Time (h)Key FindingsReference(s)
Various Phosphonic AcidsTriethyl OrthoacetateTriethyl Orthoacetate9024Selective for diethyl esters.[5]
Various Phosphonic AcidsDiazomethaneDiethyl etherRoom TempInstantaneousRapid and high-yield methylation.[9]
Chlorophenoxy acidsTrimethylsilyldiazomethaneMethanol/TolueneRoom Temp< 1Safe and effective methylation.[10]

Experimental Protocols

Protocol 1: Silylation of (Aminomethyl)phosphonic Acid (AMPA) using BSTFA and TMCS

This protocol is adapted from an optimized procedure for characterizing AMPA impurities.[14]

Materials:

  • AMPA sample (2.5 mg)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS)

  • Pyridine

  • 2 mL screw-cap GC autosampler vials

  • Heating block or oven

Procedure:

  • Weigh 2.5 mg of the AMPA sample into a 2 mL GC vial.

  • Add 500 µL of BSTFA + 10% TMCS to the vial.

  • Add 50 µL of pyridine to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 90°C for 150 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. An aliquot of the supernatant can be directly injected.

Protocol 2: Esterification of Phosphonic Acids using Triethyl Orthoacetate

This protocol is based on a method for the selective esterification of phosphonic acids.[5]

Materials:

  • Phosphonic acid (1 mmol)

  • Triethyl orthoacetate

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

Procedure:

  • Place the phosphonic acid (1 mmol) and triethyl orthoacetate (5.5 mL, 30 mmol) in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Stir the mixture at 90°C for 24 hours. For sparingly soluble substrates, a higher temperature may be required.

  • Monitor the reaction progress using ³¹P NMR if available.

  • After the reaction is complete, remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.

  • The resulting dialkyl phosphonate is typically pure and can be directly analyzed by GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Sample Phosphonic Acid Sample Solvent Add Solvent (e.g., Pyridine, Acetonitrile) Sample->Solvent Reagent Add Derivatization Reagent (e.g., BSTFA, Triethyl Orthoacetate) Solvent->Reagent Vortex Vortex/Mix Reagent->Vortex Heat Heat at Specific Temperature (e.g., 60-90°C) Vortex->Heat Time Incubate for Specific Time (e.g., 30-150 min) Heat->Time Cool Cool to Room Temperature Time->Cool Inject Inject into GC-MS Cool->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Caption: General workflow for phosphonic acid derivatization.

derivatization_logic cluster_methods Derivatization Methods Start Phosphonic Acid (Polar, Non-volatile) Silylation Silylation (e.g., BSTFA, MTBSTFA) Start->Silylation Esterification Esterification (e.g., Diazomethane, Orthoesters) Start->Esterification Goal Volatile & Thermally Stable Derivative Silylation->Goal Esterification->Goal

Caption: Logic of phosphonic acid derivatization for GC-MS.

References

Application Notes and Protocols: Fluoroalkyl-Substituted Chiral Phosphorus Acids in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, there is no specific published research detailing the application of pentafluoroethylphosphonic acid as a chiral catalyst in asymmetric synthesis. This document provides an overview of a closely related class of compounds: chiral BINOL-derived phosphinic acids bearing perfluoroalkyl substituents, which serve as a valuable proxy for understanding the potential role of highly fluorinated phosphonic acids in asymmetric catalysis.

Introduction

Chiral Brønsted acids, particularly those derived from the 1,1'-bi-2-naphthol (BINOL) scaffold, are powerful tools in asymmetric catalysis. The acidity and steric environment of these catalysts can be finely tuned by modifying the substituents on the BINOL backbone and at the phosphorus center. The introduction of electron-withdrawing groups, such as perfluoroalkyl chains, is a known strategy to enhance the acidity of Brønsted acids.[1] Increased acidity can lead to higher catalytic activity, potentially enabling reactions with less reactive substrates. This application note focuses on the use of perfluoroalkyl-substituted BINOL-derived phosphinic acids in the asymmetric Friedel-Crafts reaction, a key carbon-carbon bond-forming reaction.

Application: Asymmetric Friedel-Crafts Reaction of Indoles with N-Tosylimines

The Friedel-Crafts alkylation of indoles with imines is a fundamental method for the synthesis of chiral 3-indolylmethanamine derivatives, which are prevalent scaffolds in pharmaceuticals and natural products. The reaction is often catalyzed by chiral phosphoric or phosphinic acids. In this context, a study by Mikami and colleagues explored the use of BINOL-derived phosphinic acids with perfluoroalkyl groups at the α-position to the phosphorus atom as catalysts.[1]

Quantitative Data Summary

The following table summarizes the results for the asymmetric Friedel-Crafts reaction between indole and an N-tosylimine, catalyzed by various perfluoroalkyl-substituted phosphinic acids.[1]

CatalystRf GroupCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
(R)-1 CF310569
(R)-2 C2F510--
(R)-3 n-C4F910--

Data extracted from a secondary source describing the work of Mikami et al. and may not be exhaustive.[1]

The results indicate that while the fluorinated phosphinic acids can catalyze the reaction, the enantioselectivity observed in this specific instance was low. This highlights the complex interplay between catalyst acidity, steric hindrance, and the specific reaction mechanism in achieving high levels of stereocontrol.

Experimental Protocols

General Protocol for the Asymmetric Friedel-Crafts Reaction of Indole with N-Tosylimine

This protocol is a representative example based on the described application.

Materials:

  • (R)-Perfluoroalkyl-substituted BINOL-derived phosphinic acid catalyst (e.g., Catalyst (R)-1 )

  • Indole

  • N-Tosylimine derivative

  • Anhydrous dichloromethane (CH2Cl2)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add the (R)-perfluoroalkyl-substituted BINOL-derived phosphinic acid catalyst (10 mol%).

  • Add anhydrous dichloromethane (CH2Cl2) to dissolve the catalyst.

  • Add the N-tosylimine (1.0 equivalent) to the solution.

  • Stir the mixture at the specified reaction temperature (e.g., room temperature or below) for 10-15 minutes.

  • Add indole (1.2 equivalents) to the reaction mixture.

  • Continue stirring the reaction under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-indolylmethanamine product.

  • Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

  • Determine the enantiomeric excess of the product by chiral stationary phase high-performance liquid chromatography (HPLC).

Visualizations

Reaction Scheme

Reaction_Scheme cluster_catalyst Catalyst cluster_product Product Indole Indole Plus + Imine N-Tosylimine Catalyst (R)-Fluoroalkyl- BINOL-Phosphinic Acid (10 mol%) p1 Product Chiral 3-Indolylmethanamine p2 p1->p2 p2->Product

Caption: Asymmetric Friedel-Crafts reaction.

Proposed Catalytic Cycle

Catalytic_Cycle catalyst Chiral Phosphinic Acid (CPA-H) activated_imine Protonated Imine [Imine-H]⁺[CPA]⁻ catalyst->activated_imine Protonation imine Imine imine->activated_imine indole Indole indole->activated_imine product_complex Product-Catalyst Complex activated_imine->product_complex Nucleophilic Attack by Indole product_complex->catalyst Product Release & Catalyst Regeneration product Chiral Product product_complex->product

Caption: Proposed catalytic cycle.

References

Application Notes and Protocols: Fluorinated Phosphonic Acids as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluorinated phosphonic acids as highly effective corrosion inhibitors. This document details their mechanism of action, application protocols for forming protective self-assembled monolayers (SAMs) on metal surfaces, and standardized methods for evaluating their performance.

Introduction to Fluorinated Phosphonic Acids as Corrosion Inhibitors

Fluorinated phosphonic acids are a class of organic compounds that have demonstrated exceptional efficacy in preventing the corrosion of various metals and their alloys, including steel, aluminum, and copper.[1][2][3] Their unique molecular structure, featuring a phosphonic acid head group and a fluorinated alkyl chain, allows for the formation of dense, stable, and hydrophobic self-assembled monolayers (SAMs) on metal oxide surfaces.[2][4]

The phosphonic acid group (-PO(OH)₂) acts as a robust anchoring group, forming strong covalent bonds (M-O-P) with the metal oxide layer.[4][5] This strong interaction ensures the long-term stability of the protective film. The fluorinated alkyl chain (e.g., - (CF₂)nCF₃) possesses a low surface energy, which imparts a high degree of hydrophobicity to the treated surface, effectively repelling water and corrosive agents.[2][4] This dual functionality makes fluorinated phosphonic acids superior to traditional corrosion inhibitors in harsh environments.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by fluorinated phosphonic acids is the formation of a physical barrier that isolates the metal substrate from the corrosive environment. This process can be visualized as a multi-step interaction at the metal-electrolyte interface.

Corrosion_Inhibition_Mechanism Corrosive_Species Corrosive Species (e.g., H₂O, Cl⁻, O₂) FPA_Molecules Fluorinated Phosphonic Acid Molecules Oxide_Layer Native Oxide Layer (M-OH) FPA_Molecules->Oxide_Layer 1. Adsorption & Anchoring (M-O-P Bond Formation) Metal_Substrate Metal Substrate SAM_Layer Self-Assembled Monolayer (SAM) SAM_Layer->Corrosive_Species 2. Barrier Formation (Hydrophobic Repulsion)

Caption: Corrosion inhibition mechanism of fluorinated phosphonic acids.

Quantitative Performance Data

The effectiveness of fluorinated phosphonic acids as corrosion inhibitors can be quantified using various electrochemical techniques. The following tables summarize typical data obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Potentiodynamic Polarization Data for Steel in 0.5 M NaCl

Inhibitor (Concentration)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)-65025.3-
Perfluorooctylphosphonic Acid (1 mM)-4801.892.9
Perfluorodecylphosphonic Acid (1 mM)-4500.996.4
Perfluorododecylphosphonic Acid (1 mM)-4200.598.0

Note: Data is representative and may vary based on specific experimental conditions.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Aluminum in Acid Rain Simulant

Inhibitor (Concentration)Rct (kΩ·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (No Inhibitor)2.5150-
1H,1H,2H,2H-Perfluorodecylphosphonic Acid (1 mM)1801298.6
1H,1H,2H,2H-Perfluorododecylphosphonic Acid (1 mM)250999.0

Rct: Charge transfer resistance; Cdl: Double-layer capacitance. A higher Rct and lower Cdl generally indicate better corrosion protection.[6]

Experimental Protocols

Protocol for Surface Preparation of Metal Substrates

Proper surface preparation is critical for the formation of a high-quality SAM.[7][8]

Materials:

  • Metal coupons (e.g., mild steel, aluminum alloy)

  • Abrasive paper (e.g., SiC paper of decreasing grit size: 240, 400, 600, 800)

  • Degreasing solvent (e.g., acetone, ethanol)

  • Ultrasonic bath

  • Deionized (DI) water

Procedure:

  • Mechanically polish the metal coupons using successively finer grades of abrasive paper to achieve a mirror-like finish.

  • Rinse the polished coupons thoroughly with DI water.

  • Place the coupons in a beaker with acetone and sonicate for 15 minutes to remove any organic residues and polishing debris.

  • Repeat the sonication step with ethanol for 15 minutes.

  • Rinse the coupons with DI water and dry them under a stream of nitrogen or argon gas.

  • Use the cleaned substrates immediately for SAM formation.

Protocol for Self-Assembled Monolayer (SAM) Formation

Materials:

  • Cleaned metal substrates

  • Fluorinated phosphonic acid (e.g., 1H,1H,2H,2H-Perfluorodecylphosphonic acid)

  • Anhydrous solvent (e.g., ethanol or isopropanol)

  • Inert gas (nitrogen or argon)

  • Glass vials with caps

Procedure:

  • Prepare a 1 mM solution of the fluorinated phosphonic acid in the chosen anhydrous solvent inside a glovebox or under an inert atmosphere to minimize water content.

  • Place the cleaned metal substrates in a glass vial.

  • Pour the phosphonic acid solution into the vial, ensuring the substrates are fully immersed.

  • Seal the vial and leave it undisturbed for 24 hours at room temperature to allow for complete SAM formation.[9]

  • After the immersion period, remove the substrates from the solution.

  • Rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

  • Dry the SAM-coated substrates under a stream of inert gas.

SAM_Formation_Workflow Start Start Prep_Substrate 1. Prepare Metal Substrate (Polishing & Cleaning) Start->Prep_Substrate Prep_Solution 2. Prepare 1 mM FPA Solution (Anhydrous Solvent) Immersion 3. Immerse Substrate in Solution (24 hours, Room Temperature) Prep_Substrate->Immersion Prep_Solution->Immersion Rinsing 4. Rinse with Pure Solvent Immersion->Rinsing Drying 5. Dry with Inert Gas Rinsing->Drying End SAM-Coated Substrate Drying->End

Caption: Experimental workflow for SAM formation.

Protocol for Potentiodynamic Polarization Measurement

This protocol is based on ASTM G5 and G59 standards.[10][11]

Equipment:

  • Potentiostat

  • Electrochemical cell with a three-electrode setup:

    • Working Electrode (WE): The SAM-coated metal substrate

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium (e.g., 3.5% NaCl solution)

Procedure:

  • Assemble the electrochemical cell with the WE, RE, and CE.

  • Fill the cell with the corrosive medium, ensuring the electrodes are properly immersed.

  • Allow the system to stabilize for at least 30 minutes to reach a steady Open Circuit Potential (OCP).

  • Perform the potentiodynamic scan from a potential of -250 mV versus OCP to +250 mV versus OCP at a scan rate of 0.167 mV/s.[12]

  • Plot the resulting potential versus the logarithm of the current density to obtain the Tafel plot.

  • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100 where icorr_blank is the corrosion current density without the inhibitor and icorr_inhibitor is the corrosion current density with the inhibitor.

Protocol for Electrochemical Impedance Spectroscopy (EIS)

This protocol is based on the ASTM G106 standard.[13]

Equipment:

  • Potentiostat with a frequency response analyzer

  • Electrochemical cell (as described in section 4.3)

  • Corrosive medium

Procedure:

  • Set up the electrochemical cell and allow the OCP to stabilize as in the potentiodynamic polarization protocol.

  • Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) at the OCP.

  • Sweep the frequency of the AC signal over a range, typically from 100 kHz to 10 mHz.[14]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[6]

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100 where Rct_blank is the charge transfer resistance without the inhibitor and Rct_inhibitor is the charge transfer resistance with the inhibitor.

Electrochemical_Testing_Workflow Start SAM-Coated Substrate Cell_Setup 1. Assemble Three-Electrode Electrochemical Cell Start->Cell_Setup Stabilization 2. Stabilize at OCP (30 minutes) Cell_Setup->Stabilization Polarization 3a. Potentiodynamic Polarization (-250 to +250 mV vs OCP) Stabilization->Polarization EIS 3b. Electrochemical Impedance Spectroscopy (100 kHz to 10 mHz) Stabilization->EIS Tafel_Analysis 4a. Tafel Extrapolation (Determine Ecorr, icorr) Polarization->Tafel_Analysis Circuit_Fitting 4b. Equivalent Circuit Fitting (Determine Rct, Cdl) EIS->Circuit_Fitting IE_Calc_Pol 5a. Calculate Inhibition Efficiency Tafel_Analysis->IE_Calc_Pol IE_Calc_EIS 5b. Calculate Inhibition Efficiency Circuit_Fitting->IE_Calc_EIS End Corrosion Performance Data IE_Calc_Pol->End IE_Calc_EIS->End

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Conclusion

Fluorinated phosphonic acids represent a highly promising class of corrosion inhibitors due to their ability to form robust, hydrophobic, and self-healing protective layers on various metal surfaces. The protocols outlined in these application notes provide a standardized framework for their application and evaluation, enabling researchers and scientists to effectively utilize these compounds for superior corrosion protection.

References

Troubleshooting & Optimization

Technical Support Center: Pentafluoroethylphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pentafluoroethylphosphonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issues in the Formation of the Pentafluoroethyl-Phosphorus Bond

Problem: Low yield during the initial coupling reaction to form the C2F5-P bond.

Potential Cause Suggested Solution Expected Outcome
Low reactivity of starting materials Ensure high purity of the pentafluoroethyl source (e.g., C2F5I) and the phosphorus reagent (e.g., a phosphite). Consider using a more reactive phosphorus nucleophile or a suitable catalyst.Increased conversion to the desired pentafluoroethylphosphonate precursor.
Side reactions Optimize reaction temperature and time. Lower temperatures may reduce the formation of byproducts. Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.Minimized byproduct formation and a cleaner reaction mixture, simplifying subsequent purification steps.
Solvent effects The choice of solvent can significantly impact the reaction. Experiment with different aprotic solvents of varying polarity (e.g., acetonitrile, DMF, THF) to find the optimal medium for your specific reagents.Improved solubility of reactants and stabilization of intermediates, leading to higher yields.

Experimental Protocol: Arbuzov Reaction for Diethyl Pentafluoroethylphosphonate

A common method for forming the C-P bond is a variation of the Michaelis-Arbuzov reaction.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add triethyl phosphite.

  • Reagent Addition: Slowly add pentafluoroethyl iodide (C2F5I) to the triethyl phosphite at a controlled temperature, typically starting at room temperature and then gently heating.

  • Reaction Monitoring: The reaction is often exothermic. Maintain the temperature within a specific range (e.g., 80-120 °C) and monitor the progress by GC-MS or 31P NMR spectroscopy.

  • Work-up: After the reaction is complete, the crude product (diethyl pentafluoroethylphosphonate) can be purified by vacuum distillation.

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Caption: Workflow for the synthesis of diethyl pentafluoroethylphosphonate.

Challenges in the Hydrolysis of Pentafluoroethylphosphonate Esters

Problem: Incomplete or slow hydrolysis of the phosphonate ester to the final phosphonic acid.

Potential Cause Suggested Solution Reference
Steric hindrance The pentafluoroethyl group can sterically hinder the approach of nucleophiles. Consider using stronger hydrolytic conditions (e.g., concentrated acids or bases) and higher temperatures. However, be mindful of potential degradation.[1]
Inappropriate hydrolytic conditions The choice between acidic and basic hydrolysis is critical. Acidic hydrolysis (e.g., with HCl or HBr) directly yields the phosphonic acid, while basic hydrolysis (e.g., with NaOH or KOH) first forms the salt, requiring a subsequent acidification step.[1] For substrates sensitive to strong bases, acidic hydrolysis may be preferable.[1]
Biphasic reaction mixture If the ester has poor water solubility, the hydrolysis can be slow. Using a co-solvent like acetic acid can improve miscibility and accelerate the reaction.[2]

Comparison of Hydrolysis Conditions

Condition Advantages Disadvantages
Acidic Hydrolysis (e.g., conc. HCl, reflux) Direct formation of the phosphonic acid.[1]Can be corrosive; may not be suitable for acid-sensitive molecules.
Basic Hydrolysis (e.g., NaOH, reflux) Generally irreversible.[1]Forms a salt first, requiring an additional acidification step; may damage base-sensitive molecules.[1]

Experimental Protocol: Acidic Hydrolysis of Diethyl Pentafluoroethylphosphonate

  • Reaction Setup: In a round-bottom flask, combine diethyl pentafluoroethylphosphonate with concentrated hydrochloric acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux for several hours (e.g., 4-16 hours).

  • Monitoring: Monitor the disappearance of the starting material by TLC or NMR spectroscopy.

  • Isolation: After cooling, remove the volatile components (water, excess HCl, and ethanol byproduct) under reduced pressure.

  • Purification: The crude this compound can then be purified.

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"Start" -> "Check_Conditions" [label="Yes"]; "Check_Conditions" -> "Increase_Severity" [label="Conditions too mild"]; "Check_Conditions" -> "Add_Cosolvent" [label="Biphasic mixture"]; "Increase_Severity" -> "Success"; "Increase_Severity" -> "Failure"; "Add_Cosolvent" -> "Success"; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }

Caption: Troubleshooting logic for incomplete hydrolysis.

Purification and Isolation Difficulties

Problem: The final this compound is a sticky, hygroscopic solid or oil that is difficult to purify.

This is a common issue with phosphonic acids.[3]

Potential Cause Suggested Solution Reference
Hygroscopic nature The high polarity of the P-OH group leads to strong water absorption. Handle the product under a dry atmosphere and use anhydrous solvents. Lyophilization from t-butanol can sometimes yield a more manageable powder.[3]
Residual solvents Solvents can be difficult to remove completely. Dry the product under high vacuum for an extended period, possibly with gentle heating.
Crystallization failure Phosphonic acids can be notoriously difficult to crystallize. Try co-crystallization with a suitable amine to form a more crystalline salt. Alternatively, try dissolving the product in a minimal amount of one solvent (e.g., acetone or water) and then slowly adding a non-solvent (e.g., water or a cold alcohol) to induce precipitation.[3]
Ionic impurities If the product is an oil due to ionic impurities, consider purification by ion-exchange chromatography. Strong anion-exchange resins can be effective.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common route involves the synthesis of a dialkyl pentafluoroethylphosphonate ester, typically via a Michaelis-Arbuzov or related reaction, followed by hydrolysis of the ester to the final acid. The initial step couples a pentafluoroethyl electrophile (like C2F5I) with a trivalent phosphorus compound (like a trialkyl phosphite).

Q2: Why is my purified this compound not a solid?

A2: this compound, like many other phosphonic acids, is highly polar and hygroscopic, readily absorbing atmospheric moisture to form a sticky syrup or oil.[3] The presence of residual solvents or impurities can also prevent crystallization. Rigorous drying under high vacuum and stringent exclusion of moisture are critical.

Q3: Can I use basic hydrolysis for the final step? What are the risks?

A3: Yes, basic hydrolysis is a viable option. However, it will initially produce the salt of the phosphonic acid (e.g., the disodium salt). You will need to carefully acidify the reaction mixture (e.g., with HCl) and then extract the free phosphonic acid. A key disadvantage is that some molecules can be sensitive to strong bases, leading to degradation.[1]

Q4: What analytical techniques are best for monitoring the synthesis?

A4:

  • ³¹P NMR Spectroscopy: This is an excellent tool for monitoring the reaction progress, as the phosphorus chemical shift is highly sensitive to its chemical environment. You will see a distinct shift from the phosphite starting material to the phosphonate ester and finally to the phosphonic acid product.

  • ¹⁹F NMR Spectroscopy: This is useful for confirming the integrity of the pentafluoroethyl group throughout the synthesis.

  • GC-MS or LC-MS: These techniques are valuable for tracking the disappearance of starting materials and the appearance of intermediates and the final product, as well as for identifying any byproducts.

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes. Pentafluoroethyl iodide is a volatile and potentially toxic reagent and should be handled in a well-ventilated fume hood. Reactions should be conducted under an inert atmosphere to prevent side reactions and ensure safety. Concentrated acids and bases used for hydrolysis are highly corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Purification of Fluorinated Phosphonic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated phosphonic acids. The following sections offer detailed solutions and protocols for common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My fluorinated phosphonic acid is a sticky, oily solid that is difficult to handle and purify.

  • Why is this happening? Fluorinated phosphonic acids are highly polar and often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can result in the formation of a sticky or oily product that is challenging to crystallize and handle. The presence of residual solvents can also contribute to this issue.

  • Solutions & Troubleshooting:

    • Conversion to a Salt: A common and effective strategy is to convert the phosphonic acid to a salt, which is often more crystalline and less hygroscopic.

      • Amine Salts: Reacting the phosphonic acid with an amine, such as dicyclohexylamine, can yield a crystalline salt that is easier to purify by recrystallization.

      • Sodium Salts: Adjusting the pH of an aqueous solution of the phosphonic acid to approximately 3.5-4.5 with sodium hydroxide can facilitate the crystallization of the monosodium salt.

    • Lyophilization (Freeze-Drying): Freeze-drying the compound from a solvent like tert-butanol can sometimes yield a more manageable fluffy powder instead of a sticky solid. Note that solvent molecules may sometimes be incorporated into the final product.

    • Azeotropic Distillation: To remove residual water, perform an azeotropic distillation with a solvent like toluene prior to the final purification step.

Issue 2: I am unable to achieve crystallization of my fluorinated phosphonic acid.

  • Why is this happening? The high polarity and potential for strong intermolecular hydrogen bonding can make it difficult to induce crystallization. The presence of impurities can also inhibit crystal formation.

  • Solutions & Troubleshooting:

    • Solvent Selection:

      • Polar Protic/Aprotic Mixtures: Try dissolving the compound in a minimal amount of a polar solvent like water, methanol, or isopropanol, and then slowly adding a less polar solvent like acetone, acetonitrile, or cold ethanol to induce precipitation.

      • Hexane Crystallization: For compounds with longer organic chains, dissolving in a solvent like diethyl ether and cooling to low temperatures (e.g., -18°C) in the presence of hexane can sometimes promote crystallization.

    • Seeding: If a small amount of crystalline material is available, use it to seed a supersaturated solution to initiate crystallization.

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

Issue 3: My fluorinated phosphonic acid shows low purity after purification, with persistent side products.

  • Why is this happening? The synthesis of fluorinated phosphonic acids, often via methods like the Michaelis-Arbuzov reaction, can result in byproducts that are structurally similar to the desired product, making them difficult to separate. Common impurities include unreacted starting materials, partially hydrolyzed intermediates, or byproducts from side reactions.

  • Solutions & Troubleshooting:

    • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating charged molecules like phosphonic acids from neutral or less charged impurities. Strong anion-exchange resins are particularly effective.

    • Reverse-Phase HPLC (RP-HPLC): For analytical assessment of purity and for small-scale preparative purification, RP-HPLC can be effective. Due to the high polarity of these compounds, specialized columns or mobile phase modifiers may be necessary.

      • Fluorinated stationary phases can offer alternative selectivity for fluorinated analytes.

      • Using ion-pairing reagents in the mobile phase can improve retention and peak shape.

    • Purification of Precursors: It is often easier to purify the phosphonate ester precursor (e.g., the product of the Arbuzov reaction) using standard silica gel chromatography before hydrolyzing it to the final phosphonic acid.

Data on Purification Techniques

Due to the diverse nature of fluorinated phosphonic acids, purification yields and final purity can vary significantly. The following table provides an illustrative comparison of common techniques.

Purification TechniqueTypical Recovery YieldTypical Final PurityKey Considerations
Recrystallization (as a salt) 60-90%>98%Dependent on finding a suitable solvent system; salt formation is often necessary.
Ion-Exchange Chromatography 50-85%>99%High resolving power for polar and charged molecules; can be time-consuming.
Preparative RP-HPLC 40-70%>99%High purity achievable, but often with lower recovery and limited by scale.

Experimental Protocols

Protocol 1: Purification by Anion-Exchange Chromatography

This protocol is a general guideline for the purification of a crude fluorinated phosphonic acid using a strong anion-exchange (SAX) resin.

  • Resin Preparation:

    • Swell the SAX resin (e.g., Dowex 1x8) in deionized water.

    • Pack the resin into a suitable chromatography column.

    • Wash the column sequentially with 1 M HCl, deionized water (until neutral pH), 1 M NaOH, and finally deionized water (until neutral pH).

    • Equilibrate the column with the starting buffer (e.g., deionized water or a low concentration formic acid solution).

  • Sample Preparation and Loading:

    • Dissolve the crude fluorinated phosphonic acid in the starting buffer.

    • Ensure the pH of the sample is such that the phosphonic acid is deprotonated and will bind to the positively charged resin.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the starting buffer to remove any unbound, neutral, or weakly bound impurities.

  • Elution:

    • Elute the bound phosphonic acid using a gradient of a suitable eluent, such as aqueous formic acid or sodium chloride. A typical gradient might be from 0 to 1 M over 10-20 column volumes.

    • Collect fractions and monitor by a suitable analytical technique (e.g., analytical RP-HPLC, NMR).

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the eluent salts/acid. If a volatile buffer like formic acid is used, it can be removed by lyophilization. If a non-volatile salt like NaCl is used, desalting by reverse-phase chromatography or dialysis may be necessary.

Protocol 2: Purification by Recrystallization via Salt Formation

This protocol describes a general method for purifying a fluorinated phosphonic acid by converting it to a dicyclohexylamine salt.

  • Salt Formation:

    • Dissolve the crude fluorinated phosphonic acid in a suitable organic solvent (e.g., ethanol, ethyl acetate).

    • Slowly add a solution of dicyclohexylamine (approximately 1 equivalent) in the same solvent.

    • Stir the mixture at room temperature. The dicyclohexylammonium salt will often precipitate out of the solution.

  • Recrystallization:

    • Isolate the precipitated salt by filtration.

    • Recrystallize the salt from a suitable solvent system. This may require some experimentation; common systems include ethanol/water or acetone/water.

    • Dissolve the salt in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Conversion back to the Free Acid (if required):

    • Isolate the purified salt crystals by filtration and wash with a small amount of cold solvent.

    • If the free acid is required, the purified salt can be treated with a strong acid (e.g., by passing a solution of the salt through a proton-form cation-exchange resin) to remove the dicyclohexylamine.

Visualized Workflows

G cluster_start Initial Assessment cluster_physical_state Physical State cluster_purification Purification Strategy cluster_chrom_type Chromatography Type cluster_end Final Product start Crude Fluorinated Phosphonic Acid solid Solid start->solid Is it a solid? oil Sticky Oil / Goo start->oil Is it an oil? recryst Attempt Recrystallization solid->recryst salt Convert to Salt (e.g., Dicyclohexylammonium) Then Recrystallize oil->salt chromatography Chromatography recryst->chromatography Fails pure_product Pure Product (>98%) recryst->pure_product Successful salt->chromatography Fails salt->pure_product Successful iex Ion-Exchange Chromatography (IEX) chromatography->iex High Polarity/ Charged Impurities rphplc Preparative Reverse-Phase HPLC chromatography->rphplc Small Scale/ High Purity Needed iex->pure_product rphplc->pure_product

Caption: General workflow for selecting a purification strategy.

G cluster_problem Problem cluster_analysis Analysis cluster_causes Potential Causes & Solutions cluster_action Action cluster_end Outcome start Low Purity after Initial Purification check_impurities Characterize Impurities (NMR, LC-MS) start->check_impurities cause1 Cause: Starting Material Solution: Improve initial reaction or use a different purification method. check_impurities->cause1 Unreacted Starting Material cause2 Cause: Structurally Similar Byproduct Solution: Use a high-resolution technique like IEX or preparative HPLC. check_impurities->cause2 Related Impurities cause3 Cause: Residual Solvents/Water Solution: Azeotropic distillation or high vacuum drying. check_impurities->cause3 Broad peaks/ No distinct impurity repurify Re-purify using indicated method cause1->repurify cause2->repurify cause3->repurify end Achieved Target Purity repurify->end

Caption: Troubleshooting guide for low purity issues.

Technical Support Center: Perfluoroalkyl Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of perfluoroalkyl phosphonates, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing perfluoroalkyl phosphonates?

A1: Several methods are employed for the synthesis of perfluoroalkyl phosphonates. Key approaches include:

  • Arbuzov Reaction and its Variants: This classic method and its modifications, such as the Michaelis-Arbuzov reaction, are widely used for forming the carbon-phosphorus bond.

  • Cyclo-addition Reactions: 1,3-dipolar cyclo-addition reactions involving perfluoroalkylated alkynylphosphonates can produce perfluoroalkylated heterocyclic phosphonates in good to excellent yields.

  • Reactions of Perfluoroalkyl Iodides: Intermediate fluoroalkyl iodides can serve as precursors for incorporating phosphonic ester groups, often through photoreactions with reagents like tetraethyl pyrophosphite, followed by oxidation.

  • Electrophilic Fluorination: The use of electrophilic fluorinating agents like Selectfluor™ on α-carbanions of sulfonyl-activated alkylphosphonates provides a route to α-fluoroalkylphosphonates.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in perfluoroalkyl phosphonate synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your starting materials, particularly the perfluoroalkyl halide and the phosphite reagent. Impurities can lead to side reactions and catalyst deactivation.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. Some reactions may require elevated temperatures, while others might be sensitive to heat. A study of reaction conditions with respect to the metallating agent, silylating agent, and starting monofluorophosphonate has been undertaken to optimize the synthesis of alkylated α-fluorophosphonates.

  • Inert Atmosphere: Many phosphonates and their precursors are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of reagents and intermediates.

  • Catalyst Activity: If using a catalyst, such as in palladium-catalyzed cross-coupling reactions, ensure its activity is not compromised. Consider using fresh catalyst or a different catalyst system.

  • Side Reactions: Be aware of potential side reactions. For instance, in reactions involving strong bases, deprotonation at undesired positions can occur. The choice of base can be critical.

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: The formation of byproducts is a common issue. To minimize them:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to the formation of undesired products.

  • Temperature Control: Running the reaction at the optimal temperature can improve selectivity and reduce the rate of side reactions. For some syntheses, reactions are initiated at 0°C.

  • Choice of Reagents: The choice of reagents can significantly impact byproduct formation. For example, using a milder base or a more selective phosphonylating agent might be beneficial.

  • Purification Methods: While not a direct solution to formation, effective purification is crucial. Perfluoroalkyl phosphonates can be purified by methods such as fractional distillation or column chromatography.

Q4: How do I choose the appropriate solvent for my reaction?

A4: Solvent selection is critical for reaction success. Consider the following:

  • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

  • Reactivity: The solvent should be inert under the reaction conditions and not react with any of the reagents or intermediates.

  • Boiling Point: The boiling point of the solvent should be suitable for the desired reaction temperature.

  • Polarity: The polarity of the solvent can influence the reaction rate and selectivity.

Commonly used solvents in phosphonate synthesis include acetonitrile, benzene, and toluene.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during perfluoroalkyl phosphonate synthesis.

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagents or catalyst- Use fresh, high-purity reagents. - Verify the activity of the catalyst.
Incorrect reaction temperature- Optimize the reaction temperature. Some reactions require heating, while others need to be cooled.
Presence of oxygen or moisture- Ensure the reaction is carried out under a dry, inert atmosphere (N₂ or Ar).
Formation of Multiple Products Non-selective reaction conditions- Adjust the stoichiometry of the reactants. - Optimize the reaction temperature and time.
Competing side reactions- Consider using a more selective reagent or catalyst. - Change the solvent to influence reaction pathways.
Difficulty in Product Isolation/Purification Product is unstable- Use mild purification techniques. - Avoid exposure to air or moisture during workup.
Product has similar properties to byproducts- Employ high-resolution separation techniques like HPLC or fractional distillation under reduced pressure.
Formation of emulsions during workup- Add a different organic solvent or brine to break the emulsion.

Experimental Protocols

Example Protocol: Synthesis of Diethyl Perfluoroalkylphosphonates via Arbuzov Reaction

This protocol is a generalized procedure based on the principles of the Arbuzov reaction.

  • Preparation: Under an inert atmosphere of nitrogen, add triethyl phosphite (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction: Slowly add the corresponding perfluoroalkyl iodide (1.0 equivalent) to the flask.

  • Heating: Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Purification: After the reaction is complete, allow the mixture to cool to room temperature. The desired diethyl perfluoroalkylphosphonate can be purified by fractional distillation under reduced pressure to remove the ethyl iodide byproduct and any unreacted starting materials.

Visualizations

experimental_workflow start Start reagents Combine Perfluoroalkyl Iodide and Trialkyl Phosphite start->reagents reaction Heat under Inert Atmosphere (e.g., 120-150°C) reagents->reaction monitoring Monitor Reaction Progress (e.g., GC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Cool and Isolate Crude Product monitoring->workup Complete purification Purify by Distillation or Chromatography workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: Generalized workflow for the synthesis of perfluoroalkyl phosphonates.

troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst optimize Systematically Optimize Reaction Parameters check_reagents->optimize check_conditions->optimize check_catalyst->optimize

Caption: Decision tree for troubleshooting low reaction yields.

Overcoming solubility issues of Pentafluoroethylphosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentafluoroethylphosphonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a fluorinated organophosphorus compound. Due to the presence of the highly stable pentafluoroethyl group and the acidic phosphonic acid moiety, it exhibits unique properties. In drug development, phosphonic acids are often used as analogues of phosphates or amino acids. They can mimic the transition state of enzymatic reactions, making them potential enzyme inhibitors. Their applications are being explored in antiviral, antibacterial, and anti-osteoporotic drug research.

Q2: What are the general solubility characteristics of this compound?

As a short-chain perfluoroalkyl acid (PFAA), this compound is expected to be a strong acid and highly soluble in water. Short-chain PFAAs generally exhibit water solubility greater than 20 g/L.[1] Its solubility in organic solvents is influenced by the polarity of the solvent. It is anticipated to be more soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of phosphonic acids in water is significantly influenced by pH. In basic media, the phosphonic acid group deprotonates to form a phosphonate salt. This ionization increases the polarity of the molecule and enhances its solubility in water. Conversely, in acidic media, the phosphonic acid remains protonated, which can reduce its water solubility.

Q4: Are there any known safety concerns when handling this compound?

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for specific handling precautions, personal protective equipment (PPE) recommendations, and emergency procedures. As a fluorinated compound and a strong acid, it may be corrosive and require appropriate safety measures to avoid contact with skin and eyes.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: Difficulty dissolving this compound in water.
  • Cause: The pH of the water may be too low, suppressing the ionization of the phosphonic acid group.

  • Solution:

    • Adjust the pH: Slowly add a dilute basic solution (e.g., 0.1 M NaOH or K₂CO₃) dropwise to your aqueous solution while stirring. Monitor the pH and observe for dissolution. The increased pH will deprotonate the phosphonic acid, forming a more soluble salt.

    • Gentle Heating: Gently warm the solution while stirring. Increased temperature can enhance the rate of dissolution.

    • Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the solid.

Issue 2: Precipitate forms when adding this compound to a buffered solution.
  • Cause: The buffer components may be interacting with the this compound, or the pH of the buffer may be too low to maintain solubility at the desired concentration.

  • Solution:

    • Prepare a Concentrated Stock Solution: Dissolve the this compound in a small amount of purified water first, adjusting the pH as necessary to achieve dissolution. Then, add this stock solution to your buffered media.

    • Buffer Selection: Consider using a different buffer system with a higher pH or one that is less likely to interact with the phosphonic acid.

    • Dilution: It may be necessary to work with a more dilute final concentration in the buffered solution.

Issue 3: Incomplete dissolution in an organic solvent.
  • Cause: The chosen organic solvent may not have the appropriate polarity to effectively solvate the this compound.

  • Solution:

    • Solvent Selection: Refer to the solubility data table below. Choose a more polar solvent. For example, if you are having trouble in a moderately polar solvent like acetone, try a more polar solvent like methanol or ethanol.

    • Co-solvent System: Use a mixture of solvents. For instance, adding a small amount of a highly polar solvent like DMSO or methanol to a less polar solvent can significantly improve solubility.

    • Analog Solubility Data: Based on data for propylphosphonic acid, good solubility can be expected in ethanol (~30 mg/mL), with lower solubility in DMSO (~2 mg/mL) and dimethylformamide (~5 mg/mL).[2] Perfluorooctanesulfonic acid, another fluorinated acid, shows high solubility in methanol (37.1 g/L).[3][4] This suggests that short-chain alcohols are a good starting point.

Quantitative Data

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolarityExpected SolubilityNotes
WaterHigh> 20 g/LSolubility is pH-dependent; higher in basic conditions.[1]
MethanolHighHighA good initial choice for a polar organic solvent.[3][4]
EthanolHighHighExpected to be a good solvent.[2]
Dimethyl Sulfoxide (DMSO)HighModerateMay require gentle heating or sonication.[2]
AcetonitrileMediumModerate to Low
AcetoneMediumModerate to Low
Tetrahydrofuran (THF)MediumLow
DichloromethaneLowVery Low / Insoluble
TolueneLowVery Low / Insoluble

Note: The solubility values are estimates based on the properties of similar short-chain perfluoroalkyl acids and phosphonic acids. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Initial Dispensing: Add a portion of the total desired volume of purified water (e.g., 70-80%).

  • Stirring: Stir the mixture using a magnetic stirrer.

  • pH Adjustment (if necessary): If the compound does not fully dissolve, slowly add a 0.1 M solution of NaOH or K₂CO₃ dropwise while monitoring the pH. Continue adding the base until the solid is completely dissolved.

  • Final Volume: Once dissolved, add the remaining purified water to reach the final desired concentration.

  • Filtration (optional): For applications requiring high purity, the solution can be filtered through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add the desired volume of the chosen organic solvent (e.g., ethanol or methanol).

  • Dissolution: Stir the mixture. If necessary, use gentle warming (in a water bath) or sonication to aid dissolution.

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation.

Visualizations

experimental_workflow cluster_aqueous Aqueous Solution Preparation cluster_organic Organic Solution Preparation weigh_aq Weigh Compound add_water Add Water weigh_aq->add_water stir_aq Stir add_water->stir_aq check_sol Fully Dissolved? stir_aq->check_sol adjust_ph Adjust pH with Base check_sol->adjust_ph No final_vol_aq Add to Final Volume check_sol->final_vol_aq Yes adjust_ph->stir_aq weigh_org Weigh Compound add_solvent Add Organic Solvent weigh_org->add_solvent stir_org Stir / Heat / Sonicate add_solvent->stir_org check_sol_org Fully Dissolved? stir_org->check_sol_org solution_ready Solution Ready check_sol_org->solution_ready Yes

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic start Solubility Issue Encountered solvent_type What is the solvent? start->solvent_type aqueous Aqueous Solution solvent_type->aqueous Water/Buffer organic Organic Solvent solvent_type->organic Organic adjust_ph Increase pH with dilute base aqueous->adjust_ph choose_polar Select a more polar solvent organic->choose_polar heat_sonicate_aq Apply gentle heat or sonication adjust_ph->heat_sonicate_aq co_solvent Use a co-solvent system choose_polar->co_solvent

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing Phosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for phosphonic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phosphonic acids?

A1: The most prevalent methods for forming the crucial carbon-phosphorus (C-P) bond to create phosphonate esters, the precursors to phosphonic acids, are the Michaelis-Arbuzov reaction and the Pudovik reaction.[1][2] Subsequent hydrolysis of the resulting phosphonate esters yields the final phosphonic acid.

Q2: Why is the purification of phosphonic acids so challenging?

A2: The high polarity of the phosphonic acid group makes purification difficult.[3] These compounds are often highly soluble in polar solvents like water and alcohols, making extraction into organic solvents inefficient. They can also be hygroscopic and exist as sticky oils or amorphous solids, complicating crystallization.[4]

Q3: What is the key difference between the Michaelis-Arbuzov and Pudovik reactions?

A3: The Michaelis-Arbuzov reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate.[2] In contrast, the Pudovik reaction is the addition of a dialkyl phosphite across a carbon-nitrogen double bond of an imine or a carbon-oxygen double bond of an aldehyde or ketone, yielding α-aminophosphonates or α-hydroxyphosphonates, respectively.[5]

Q4: My phosphonic acid is a sticky, non-crystalline oil. How can I purify it?

A4: If direct crystallization fails, several strategies can be employed. One common method is to convert the phosphonic acid to a salt (e.g., a sodium or triethylammonium salt), which may be more crystalline and less hygroscopic.[4] Lyophilization from a solvent like tert-butanol can sometimes yield a solid, fluffy powder instead of a sticky residue.[4] For challenging cases, chromatographic methods such as ion-exchange or reverse-phase HPLC may be necessary.[3]

Troubleshooting Guides

Michaelis-Arbuzov Reaction
Problem Potential Cause(s) Troubleshooting Steps
Low or no product yield 1. Low reactivity of alkyl halide: Aryl and vinyl halides are generally unreactive.[6] Secondary and tertiary alkyl halides may undergo elimination side reactions. 2. Insufficient reaction temperature: This reaction often requires elevated temperatures (120-160 °C) to proceed.[7] 3. Steric hindrance: Bulky groups on the phosphite or alkyl halide can slow the reaction.1. Use a more reactive alkyl halide (I > Br > Cl).[1] For unreactive halides, consider alternative methods like palladium-catalyzed cross-coupling.[6] 2. Gradually increase the reaction temperature, monitoring for decomposition. The use of a Lewis acid catalyst may allow for lower reaction temperatures.[8] 3. Use less sterically hindered reagents if possible.
Formation of side products 1. Reaction with the newly formed alkyl halide: The alkyl halide byproduct can react with the starting phosphite, leading to a mixture of products. 2. Perkow reaction: With α-halo ketones, the Perkow reaction can be a competing pathway, forming a vinyl phosphate.[7]1. Use a phosphite that generates a volatile alkyl halide byproduct that can be removed during the reaction (e.g., triethyl phosphite).[9] Alternatively, use the starting alkyl halide in excess.[7] 2. Using α-iodoketones can favor the Arbuzov product. Higher reaction temperatures may also favor the Arbuzov pathway over the Perkow reaction.[7]
Reaction does not go to completion 1. Reversible reaction: The initial formation of the phosphonium salt can be reversible. 2. Decomposition of starting materials or products at high temperatures.1. Use an excess of the alkyl halide to drive the reaction forward. 2. Consider using a catalyst to lower the required reaction temperature.[8] Monitor the reaction by TLC or NMR to determine the optimal reaction time and avoid prolonged heating.
Pudovik Reaction (for α-Hydroxyphosphonates and α-Aminophosphonates)
Problem Potential Cause(s) Troubleshooting Steps
Low yield of α-hydroxyphosphonate 1. Weak catalyst: The reaction often requires a base or acid catalyst to proceed efficiently. 2. Electron-donating groups on the aldehyde: These can decrease the electrophilicity of the carbonyl carbon, slowing the reaction.[10] 3. Steric hindrance from bulky aldehydes or phosphites.1. Use a suitable catalyst such as triethylamine or DBN.[11][12] 2. Increase the reaction time or temperature for aldehydes with electron-donating groups. 3. Use less sterically hindered starting materials if possible.
Low yield of α-aminophosphonate (Kabachnik-Fields variant) 1. Inefficient imine formation: The reaction proceeds through an imine intermediate, which may not form efficiently. 2. Hydrolysis of the imine intermediate if water is present.1. Use a dehydrating agent or a Dean-Stark trap to remove water and drive imine formation. 2. Ensure all reagents and solvents are dry.
Rearrangement of α-hydroxyphosphonate product Phospha-Brook rearrangement: The initial α-hydroxyphosphonate adduct can rearrange to a phosphate ester, especially with certain catalysts or at elevated temperatures.[12]The amount of catalyst can influence the outcome. For instance, with diethylamine as a catalyst, lower concentrations may favor the Pudovik adduct, while higher concentrations can promote rearrangement.[1]
Purification of Phosphonic Acids
Problem Potential Cause(s) Troubleshooting Steps
Product is a sticky oil or gum 1. Hygroscopic nature of phosphonic acids. 2. Presence of residual solvents. 3. Amorphous nature of the product.1. Dry the product thoroughly under high vacuum, possibly in the presence of a desiccant like P₂O₅.[13] 2. Use a different solvent for the final precipitation/crystallization, or try lyophilization from t-butanol.[4] 3. Attempt to crystallize the product as a salt (e.g., sodium, ammonium, or anilinium salt).[4]
Difficulty with chromatographic purification 1. High polarity of phosphonic acids leads to strong binding to silica gel. 2. Co-elution with polar impurities. 1. For silica gel chromatography, use highly polar eluent systems (e.g., CHCl₃/MeOH/H₂O).[3] It is often easier to purify the phosphonate ester precursor before hydrolysis.[13] 2. Consider using strong anion-exchange chromatography, eluting with an aqueous formic acid gradient.[4] Reverse-phase HPLC can also be effective.[3]
Incomplete hydrolysis of phosphonate ester 1. Insufficiently harsh hydrolysis conditions: Some phosphonate esters are very stable. 2. Short reaction time. 1. For acidic hydrolysis, use concentrated HCl (12 M) at reflux.[13] For a milder method, use the McKenna procedure (bromotrimethylsilane followed by methanolysis).[13] 2. Monitor the reaction by ³¹P NMR to ensure complete conversion to the phosphonic acid.

Data Presentation: Optimizing Reaction Conditions

Table 1: Michaelis-Arbuzov Reaction - Effect of Catalyst and Solvent
EntryAlkyl HalidePhosphiteCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
11,4-bis(bromomethyl)benzeneTriethyl phosphiteNoneTHF601652.7[14]
21,4-bis(bromomethyl)benzeneTriethyl phosphiteCeCl₃·7H₂O-SiO₂ (10)THF601670.6[14]
31,4-bis(bromomethyl)benzeneTriethyl phosphiteCeCl₃·7H₂O-SiO₂ (10)None40692.5[14]
4Benzyl bromideTriethyl phosphiteZnBr₂ (20)CH₂Cl₂RT192[8]
5Benzyl bromideTriethyl phosphiteNoneCH₂Cl₂RT2420[8]
Table 2: Pudovik Reaction for α-Hydroxyphosphonates - Effect of Catalyst and Conditions
EntryAldehydePhosphiteCatalyst (mol%)ConditionsTimeYield (%)Reference
1BenzaldehydeDimethyl phosphiteEco-MgZnOx (10)Solvent-free, 50 °C2 h82
24-NitrobenzaldehydeDimethyl phosphiteEco-MgZnOx (10)Solvent-free, 50 °C2 h72
3BenzaldehydeDiethyl phosphiteTriethylamine (10)Acetone, reflux2 hHigh Purity[11]
42-NitrobenzaldehydeDiethyl phosphiteDBN (5)MeCN, 25 °C, Flow120 minExcellent[12]
5BenzaldehydeDimethyl phosphiteDiethylamine (5)Diethyl ether, 0 °C8 hSelective adduct[1]
6BenzaldehydeDimethyl phosphiteDiethylamine (40)Diethyl ether, 0 °C8 hRearranged product[1]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Benzylphosphonate (Michaelis-Arbuzov Reaction)
  • Reagents and Setup:

    • Benzyl bromide (1 equiv.)

    • Triethyl phosphite (1.2 equiv.)

    • Reaction flask equipped with a reflux condenser and a nitrogen inlet.

  • Procedure:

    • To the reaction flask, add benzyl bromide.

    • Slowly add triethyl phosphite to the flask. The reaction is often exothermic.

    • Heat the reaction mixture to 120-150 °C.

    • Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Remove the byproduct (ethyl bromide) and excess triethyl phosphite by vacuum distillation.

    • The crude diethyl benzylphosphonate can be purified by further vacuum distillation or silica gel chromatography.

Protocol 2: Synthesis of Diethyl (Hydroxy(phenyl)methyl)phosphonate (Pudovik Reaction)
  • Reagents and Setup:

    • Benzaldehyde (1 equiv.)

    • Diethyl phosphite (1 equiv.)

    • Triethylamine (0.1 equiv.)

    • Acetone (solvent)

    • Reaction flask with a reflux condenser.

  • Procedure:

    • Dissolve benzaldehyde and diethyl phosphite in a minimal amount of acetone in the reaction flask.

    • Add triethylamine to the mixture.

    • Heat the mixture to reflux for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture.

    • Add n-pentane to precipitate the product.

    • Cool the mixture to 5 °C to complete crystallization.

    • Collect the solid product by filtration and wash with cold n-pentane.

Protocol 3: Hydrolysis of Diethyl Benzylphosphonate to Benzylphosphonic Acid

Method A: Acidic Hydrolysis [13]

  • Reagents and Setup:

    • Diethyl benzylphosphonate (1 equiv.)

    • Concentrated Hydrochloric Acid (12 M, excess)

    • Reaction flask with a reflux condenser.

  • Procedure:

    • Add the diethyl benzylphosphonate and concentrated HCl to the reaction flask.

    • Heat the mixture to reflux for 4-12 hours. Monitor by ³¹P NMR until the signals for the starting material and monoester intermediate have disappeared.

    • Cool the reaction mixture.

    • Remove water and excess HCl by distillation under reduced pressure.

    • To remove the final traces of water, add toluene and perform an azeotropic distillation.

    • Dry the resulting solid or oil under high vacuum over P₂O₅ to yield the phosphonic acid.

Method B: McKenna Procedure [13]

  • Reagents and Setup:

    • Diethyl benzylphosphonate (1 equiv.)

    • Bromotrimethylsilane (BTMS) (2.2 equiv.)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Methanol

    • Reaction flask under a nitrogen atmosphere.

  • Procedure:

    • Dissolve the diethyl benzylphosphonate in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Slowly add BTMS to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until ³¹P NMR indicates complete formation of the bis(trimethylsilyl) ester.

    • Remove the solvent and excess BTMS under reduced pressure.

    • Carefully add methanol to the residue. This will cause a vigorous reaction.

    • Stir the methanolic solution for 30 minutes.

    • Remove the methanol under reduced pressure.

    • Dry the product under high vacuum to afford the pure phosphonic acid.

Visualizations

Experimental Workflow: From Phosphonate Ester to Phosphonic Acid

G General Workflow for Phosphonic Acid Synthesis cluster_0 Step 1: C-P Bond Formation cluster_1 Step 2: Deprotection/Hydrolysis cluster_2 Step 3: Purification a Starting Materials (e.g., Alkyl Halide + Phosphite) b Reaction (e.g., Michaelis-Arbuzov) a->b c Dialkyl Phosphonate Ester b->c d Hydrolysis (Acidic or McKenna) c->d e Crude Phosphonic Acid d->e f Purification (Crystallization, Chromatography, etc.) e->f g Pure Phosphonic Acid f->g

Caption: A generalized workflow for phosphonic acid synthesis.

Troubleshooting Logic for Low Reaction Yield

G Troubleshooting Flowchart for Low Yield A Low Yield Observed B Check Starting Material Reactivity (e.g., Alkyl Halide: I > Br > Cl) A->B C Increase Reaction Temperature or Add Catalyst B->C Reactivity is low D Check for Side Reactions (e.g., by NMR or LC-MS) B->D Reactivity is appropriate H Yield Improved C->H E Optimize Conditions to Minimize Side Products (e.g., change solvent, temperature, or reagent stoichiometry) D->E Side reactions detected F Verify Purification Method (Is product being lost during workup?) D->F No side reactions E->H G Modify Purification Protocol (e.g., salt formation, different chromatography) F->G Yes F->H No G->H

Caption: A logical guide to troubleshooting low reaction yields.

Phosphonates as Inhibitors in Signaling Pathways

G Phosphonate Analogs as Enzyme Inhibitors cluster_0 Natural Phosphate-Based Signaling cluster_1 Inhibition by Phosphonate Analog A Substrate B Enzyme (e.g., Kinase, Phosphatase) A->B D Phosphorylated Product (Signaling Active) B->D C Phosphate Moiety (P-O-C bond) C->B H Inhibition of Signaling Pathway D->H Pathway Blocked E Phosphonate Analog (Stable P-C bond) F Enzyme E->F G Binding to Active Site F->G G->H

Caption: Inhibition of phosphate-based signaling by phosphonates.

References

Technical Support Center: Synthesis of Fluorinated Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluorinated organophosphorus compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers guidance on how to address specific issues that may arise during the synthesis of fluorinated organophosphorus compounds.

Q1: I am observing significant hydrolysis of my P-F bond. How can I minimize this?

A1: Hydrolysis of the P-F bond is a common side reaction, especially in the presence of moisture. The lability of the P-F bond can lead to the formation of corresponding phosphonic, phosphinic, or phosphoric acids as byproducts.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: Hydrolysis rates are highly dependent on pH. For instance, the hydrolysis of some organophosphate flame retardants is significantly faster in alkaline solutions (pH 9-12) compared to neutral conditions.[1] If your reaction conditions permit, maintaining a neutral or slightly acidic pH can slow down hydrolysis.

  • Steric Hindrance: The rate of hydrolysis can be influenced by the steric bulk around the phosphorus center. Increased steric hindrance can decrease the rate of hydrolysis.[2]

  • Work-up Procedure: During the work-up, minimize contact with water. Use anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) and evaporate aqueous layers as quickly as possible. If an aqueous work-up is necessary, consider using brine to reduce the solubility of the organic product in the aqueous phase.

Quantitative Data on Hydrolysis Rates:

The rate of hydrolysis is influenced by the structure of the organophosphorus compound and the pH of the medium. Below is a comparison of hydrolysis half-lives for different types of organophosphorus compounds.

Compound TypepHTemperature (°C)Half-life (t₁/₂)Reference
Organophosphate Flame Retardants9-12Ambient0.02 - 170 days[1]
Organophosphate Flame RetardantsNeutralAmbient> 2 years[1]
Isofenfos8.025~4 years[3]
Disulfoton8.025~1 year[3]
Isazofos8.025~5 months[3]
Oxamyl8.025~1 day[3]
Q2: During my Michaelis-Arbuzov reaction with a fluorinated alkyl halide, I am getting low yields and several byproducts. What could be the issue?

A2: The Michaelis-Arbuzov reaction is a cornerstone for forming P-C bonds. However, using fluorinated substrates can introduce complexities and lead to side reactions.

Common Issues and Troubleshooting:

  • Competing Alkylation: The alkyl halide generated as a byproduct from the phosphite ester can compete with your starting fluorinated alkyl halide, leading to a mixture of products.

    • Solution: Use a phosphite with low-boiling point alkyl groups (e.g., trimethyl phosphite or triethyl phosphite). The resulting alkyl halide (e.g., methyl bromide or ethyl bromide) can be removed from the reaction mixture by distillation, driving the reaction towards the desired product.[4]

  • Elimination Reactions: Secondary fluorinated alkyl halides are prone to elimination reactions, forming alkenes as byproducts, which reduces the yield of the desired phosphonate.

    • Solution: Whenever possible, use primary fluorinated alkyl halides. If a secondary halide is necessary, consider milder reaction conditions (lower temperature) and monitor the reaction closely to minimize elimination.

  • Stable Intermediates: Reactions with highly fluorinated substrates, such as perfluorocyclobutenes, can form stable phosphorane intermediates that may not readily rearrange to the final phosphonate product under standard conditions.

    • Solution: Higher temperatures may be required to promote the final rearrangement step. However, this must be balanced with the potential for other side reactions.

Expected Yields with Different Substrates:

ReactantsProductYieldReference
4-bromo-1-iodobenzene + Triethyl phosphiteDiethyl (4-bromophenyl)phosphonate51%[5]
4-trifluoromethyl-1-iodobenzene + Triethyl phosphiteDiethyl (4-(trifluoromethyl)phenyl)phosphonate99%[5]
Aryl halide + Triphenyl phosphite + 5% NiCl₂Diaryl arylphosphonateGood[6]
Q3: I am attempting to deprotect a phosphonate ester using the McKenna reaction and observing N-alkylation of my substrate. How can I prevent this?

A3: The McKenna reaction, which uses bromotrimethylsilane (BTMS), is a mild method for deprotecting phosphonate esters. However, the in situ generation of alkyl bromides can lead to the unwanted N-alkylation of amine functionalities within the substrate.

Troubleshooting N-Alkylation:

  • Avoid Excess Triethylamine (Et₃N): While often used to trap HBr, excess Et₃N can promote N-alkylation. In some cases, reducing or eliminating Et₃N can prevent this side reaction. For example, one study observed ~90% conversion to an N-alkylated side product in the presence of Et₃N, which was reduced to zero when Et₃N was omitted.[7][8]

  • Removal of Volatile Alkyl Bromides: If the alkyl group on the phosphonate is small (e.g., ethyl), the resulting ethyl bromide is volatile. Performing the reaction under a gentle flow of an inert gas can help remove it from the reaction mixture, thus minimizing its ability to act as an alkylating agent.[8]

  • Reaction Conditions: Conduct the reaction at the lowest effective temperature and for the shortest time necessary for complete deprotection to minimize the opportunity for side reactions.

Quantitative Impact of Triethylamine on N-Alkylation:

SubstrateEt₃N AddedN-Alkylation Side Product FormationReference
Acrylamide derivative (12)Yes~90% after 24h[7][8]
Acrylamide derivative (12)No0%[7][8]
α-fluorinated phosphonate (9b)-7-10% after 24h[8]
α-fluorinated phosphonate (9b) with inert gas flow-5%[8]
Q4: My electrophilic fluorination with Selectfluor® is giving low yields and unexpected byproducts. How can I optimize this reaction?

A4: Selectfluor® is a popular electrophilic fluorinating agent. However, its reactivity can sometimes lead to side reactions, such as dephosphorylation or lack of selectivity.

Optimization Strategies:

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. For the fluorination of triethyl phosphonoacetate, using THF instead of DMF was found to be more selective and safer.[9]

  • Base and Stoichiometry: The choice and amount of base are crucial. For the synthesis of mono- or difluoro-β-ketophosphonates, adjusting the molar ratio of the base (e.g., NaH) and Selectfluor® can control the degree of fluorination.[9]

  • Substrate Protection: In some cases, protecting other functional groups in the molecule can prevent undesired side reactions.

Comparison of Fluorinating Agents:

While Selectfluor® is highly effective, other N-F reagents like N-fluorobenzenesulfonimide (NFSI) can also be used. The choice of reagent can influence the reaction conditions and outcomes.[10][11]

Fluorinating AgentTypical BaseCommon SolventKey Characteristics
Selectfluor®NaH, K₂CO₃THF, MeCN, Aqueous mediaHighly reactive, can sometimes lead to over-fluorination or side reactions.
NFSINaHMDS, KHMDSTHF, DMFGenerally milder than Selectfluor, may require stronger bases.
Q5: When I use DAST for deoxofluorination of an alcohol, I get significant amounts of elimination byproducts. How can I improve the selectivity?

A5: Diethylaminosulfur trifluoride (DAST) is a potent deoxofluorinating agent but is known to promote elimination reactions, especially with secondary and tertiary alcohols.

Minimizing Elimination:

  • Low Temperature: Perform the reaction at low temperatures (-78 °C) and add the DAST dropwise to the alcohol solution. This helps to control the exothermicity of the reaction and can favor substitution over elimination.[12]

  • Alternative Reagents: Consider using more thermally stable and selective reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or PyFluor. Deoxo-Fluor® has been shown to be superior to DAST in some cases, offering better chemoselectivity and tolerance of steric and electronic variations.[13] PyFluor has also been reported to give significantly less elimination side product compared to DAST.[14]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions, which can lead to further side reactions.

Comparison of Deoxyfluorination Reagents for a Model Alcohol:

ReagentProduct YieldElimination Side ProductReference
DAST47%44%[14]
Deoxo-Fluor®--[13]
PyFluor79%<5%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments to help minimize common side reactions.

Protocol 1: Minimizing N-Alkylation during McKenna Reaction

Objective: To deprotect a diethyl phosphonate containing an amine functionality with minimal N-ethylation side product.

Materials:

  • Diethyl phosphonate substrate

  • Bromotrimethylsilane (BTMS)

  • Anhydrous acetonitrile (ACN) or chloroform (CHCl₃)

  • Methanol (MeOH)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Set up the reaction under an inert atmosphere using dry glassware.

  • Dissolve the diethyl phosphonate substrate (1 equivalent) in anhydrous ACN or CHCl₃ (e.g., 50 mg of substrate in 1.5 mL of solvent).

  • Add BTMS (6-8 equivalents) to the solution at room temperature.

  • If the alkyl group of the phosphonate is volatile (e.g., ethyl), maintain a gentle flow of inert gas over the reaction mixture to help remove the in situ generated alkyl bromide.

  • Stir the reaction at a slightly elevated temperature (e.g., 35 °C) and monitor the progress by ³¹P NMR spectroscopy.

  • Once the reaction is complete (typically 24 hours), carefully remove the excess BTMS and volatile byproducts under vacuum.

  • Under an inert atmosphere, add anhydrous methanol to the residue to quench the reaction and hydrolyze the silyl esters.

  • Stir for 30 minutes at room temperature.

  • Remove the solvent under reduced pressure to obtain the deprotected phosphonic acid.

Protocol 2: Selective Monofluorination of a β-Ketophosphonate using Selectfluor®

Objective: To achieve selective monofluorination of a β-ketophosphonate.

Materials:

  • β-Ketophosphonate substrate

  • Selectfluor®

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

  • Dry glassware

Procedure:

  • Under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF in a flame-dried round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the β-ketophosphonate (1 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add a solution of Selectfluor® (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or NMR).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflow Diagrams

Troubleshooting Workflow for Side Reactions

The following diagram illustrates a general workflow for troubleshooting common side reactions during the synthesis of fluorinated organophosphorus compounds.

TroubleshootingWorkflow start Synthesis of Fluorinated Organophosphorus Compound issue Side Reaction Observed? (e.g., low yield, extra peaks in NMR) start->issue hydrolysis Hydrolysis of P-F bond issue->hydrolysis Yes arbuzov_side Michaelis-Arbuzov Side Reactions issue->arbuzov_side mckenna_side McKenna Reaction Side Reactions issue->mckenna_side electrophilic_side Electrophilic Fluorination Side Reactions issue->electrophilic_side nucleophilic_side Nucleophilic Fluorination Side Reactions issue->nucleophilic_side end Successful Synthesis issue->end No solve_hydrolysis Implement Strict Anhydrous Conditions Control pH Increase Steric Hindrance hydrolysis->solve_hydrolysis solve_arbuzov Use Phosphites with Low-Boiling Esters Use Primary Halides Adjust Temperature for Stable Intermediates arbuzov_side->solve_arbuzov solve_mckenna Avoid Excess Et3N Remove Volatile Alkyl Bromides Optimize Reaction Time/Temperature mckenna_side->solve_mckenna solve_electrophilic Optimize Solvent and Base Adjust Stoichiometry Protect Functional Groups electrophilic_side->solve_electrophilic solve_nucleophilic Use Low Temperature Consider Alternative Reagents (Deoxo-Fluor®, PyFluor) Monitor Reaction Time nucleophilic_side->solve_nucleophilic solve_hydrolysis->end solve_arbuzov->end solve_mckenna->end solve_electrophilic->end solve_nucleophilic->end

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Stabilizing Phosphinous Acid Tautomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of phosphinous acid tautomers.

Frequently Asked Questions (FAQs)

Q1: What are phosphinous acid tautomers and why is their stabilization important?

A1: Phosphinous acids (R₂POH) are the trivalent tautomers of secondary phosphine oxides (R₂P(O)H). The equilibrium typically favors the pentavalent phosphine oxide form. Stabilizing the less stable phosphinous acid tautomer is crucial because this trivalent form possesses a lone pair of electrons on the phosphorus atom, making it an effective ligand for transition metal catalysts and a valuable intermediate in various organic syntheses.[1][2]

Q2: What are the primary methods for stabilizing phosphinous acid tautomers?

A2: The main strategies to stabilize the phosphinous acid tautomer include:

  • Electronic Effects: Attaching strong electron-withdrawing groups (e.g., -CF₃, -C₆F₅) to the phosphorus atom.[1]

  • Coordination to Metal Centers: Using transition metals, such as ruthenium, to coordinate with the phosphorus atom of the phosphinous acid.

  • Trapping with Reagents: Reacting the phosphinous acid tautomer with silylating agents or Lewis acids to form stable derivatives.

Q3: How can I determine the ratio of phosphinous acid to phosphine oxide in my sample?

A3: ³¹P NMR spectroscopy is the most direct and effective method for quantifying the tautomeric equilibrium.[3][4][5] The phosphinous acid (P(III)) and phosphine oxide (P(V)) tautomers have distinct chemical shifts, allowing for their integration and the determination of their relative concentrations.

Q4: Which solvents favor the phosphinous acid tautomer?

A4: Solvents with a higher donating ability can favor the phosphinous acid tautomer. However, the effect of the solvent is often secondary to the electronic effects of the substituents on the phosphorus atom.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Phosphinous Acid Tautomer
Possible Cause Suggested Solution
Electron-donating or weakly electron-withdrawing substituents on phosphorus. Synthesize a precursor with strongly electron-withdrawing groups, such as trifluoromethyl (-CF₃) or pentafluorophenyl (-C₆F₅) groups.
Inappropriate solvent. While substituent effects are dominant, investigate the tautomeric equilibrium in a range of solvents with varying polarities and hydrogen bonding capabilities.
Equilibrium favors the phosphine oxide. If isolation of the free phosphinous acid is not required, consider in-situ trapping with a silylating agent (e.g., HMDS) or a Lewis acid to shift the equilibrium.
Issue 2: Difficulty in Isolating the Stabilized Phosphinous Acid Complex
Possible Cause Suggested Solution
Instability of the metal complex. Ensure the use of appropriate ancillary ligands on the metal center to enhance the stability of the complex. For ruthenium complexes, ligands like p-cymene are often effective.
Reaction conditions not optimized for complexation. Carefully control the stoichiometry of the phosphinous acid precursor and the metal complex. The reaction should be carried out under an inert atmosphere to prevent oxidation.
Incorrect work-up procedure. Use non-polar solvents for precipitation and washing of the complex to avoid dissociation.
Issue 3: Ambiguous NMR Spectra for Tautomer Quantification
Possible Cause Suggested Solution
Broad peaks due to chemical exchange. Lower the temperature of the NMR experiment to slow down the tautomeric interconversion, which should result in sharper signals for both tautomers.
Overlapping signals. Use a higher field NMR spectrometer to improve signal dispersion. Also, consider using different deuterated solvents to induce changes in chemical shifts.
Low concentration of the minor tautomer. Increase the number of scans to improve the signal-to-noise ratio for the minor component.

Quantitative Data

Table 1: Calculated Gibbs Free Energy Difference for the Tautomerization of R₂P(O)H to R₂POH

Substituent (R)ΔG (kcal/mol) in Gas PhaseΔG (kcal/mol) in Dichloromethane
Methyl (Me)-7.6-
Ethyl (Et)-8.9-
Phenyl (Ph)-4.0-
Trifluoromethyl (CF₃)39.1-
Methoxy (MeO)-15.6-
Fluoro (F)27.3-

A positive ΔG indicates that the phosphinous acid (P(III)) form is less stable than the phosphine oxide (P(V)) form.

Experimental Protocols

Protocol 1: Synthesis of a Precursor for a Stabilized Phosphinous Acid: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine Oxide

This protocol describes the synthesis of a secondary phosphine oxide with strong electron-withdrawing groups, which favors the existence of the phosphinous acid tautomer.

Materials:

  • 3,5-bis(trifluoromethyl)bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride (2.0 M in THF)

  • Dry ice/acetone bath

  • 3 N HCl

  • Saturated aqueous NaCl solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a flask, add 3,5-bis(trifluoromethyl)bromobenzene and anhydrous THF.

  • Charge an addition funnel with isopropylmagnesium chloride solution.

  • Cool the flask in a dry-ice/acetone bath to -30 °C.

  • Add the isopropylmagnesium chloride solution rapidly over 10 minutes, maintaining the temperature below -60 °C.

  • Allow the reaction to warm to ambient temperature and stir for one hour.

  • Cool the reaction mixture to 5 °C and quench with 3 N HCl.

  • Add saturated aqueous NaCl solution and extract with EtOAc.

  • Dry the combined organic extracts with MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting solid is the bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide.

Protocol 2: Stabilization of a Phosphinous Acid Tautomer by Coordination to Ruthenium

This protocol describes the synthesis of a ruthenium complex that stabilizes the phosphinous acid tautomer.

Part A: Synthesis of (p-Cymene)ruthenium Dichloride Dimer

Materials:

  • Ruthenium(III) chloride hydrate

  • α-Phellandrene

  • Ethanol (95%)

Procedure:

  • Dissolve ruthenium(III) chloride hydrate in ethanol in a round-bottom flask.

  • Add α-phellandrene to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and reduce the volume by approximately two-thirds using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the orange-red solid.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Complexation with a Secondary Phosphine Oxide

Materials:

  • (p-Cymene)ruthenium dichloride dimer

  • Secondary phosphine oxide (e.g., diphenylphosphine oxide)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve the (p-cymene)ruthenium dichloride dimer and two equivalents of the secondary phosphine oxide in DCM in a Schlenk flask under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under vacuum.

  • Wash the resulting solid with hexane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the ruthenium-phosphinous acid complex.

Protocol 3: Quantification of Tautomeric Equilibrium using ³¹P NMR Spectroscopy

Procedure:

  • Sample Preparation: Prepare a solution of the phosphine oxide/phosphinous acid tautomeric mixture in a deuterated solvent of choice in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 10-20 mg in 0.5-0.7 mL of solvent).

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.

    • Acquire a sufficient number of scans to obtain a high signal-to-noise ratio, especially for the minor tautomer.

  • Data Processing and Analysis:

    • Process the spectrum with an appropriate line broadening factor.

    • Integrate the signals corresponding to the phosphine oxide (P(V)) and phosphinous acid (P(III)) tautomers.

    • The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in the solution.

Visualizations

Stabilization_Methods cluster_main Stabilization of Phosphinous Acid Tautomer cluster_methods Stabilization Strategies Phosphinous_Acid R₂POH (Unstable Tautomer) Electronic Electron-Withdrawing Substituents (-CF₃, -C₆F₅) Phosphinous_Acid->Electronic stabilizes Coordination Coordination to Transition Metal (e.g., Ru) Phosphinous_Acid->Coordination stabilizes by complexation Trapping Trapping with Lewis Acid or Silylating Agent Phosphinous_Acid->Trapping shifts equilibrium by reaction

References

Technical Support Center: Purification of Wet Process Phosphoric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of wet process phosphoric acid (WPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in wet process phosphoric acid?

Wet process phosphoric acid is produced by reacting phosphate rock with a mineral acid, most commonly sulfuric acid.[1][2] This process introduces a variety of impurities originating from the phosphate rock itself.[1] The primary categories of impurities include:

  • Suspended Solids: Unreacted phosphate rock, silica, and precipitated salts.

  • Metallic Cations: Iron (Fe), Aluminum (Al), Magnesium (Mg), Calcium (Ca), Chromium (Cr), Cadmium (Cd), and Zinc (Zn).[1][3]

  • Anions: Sulfate (SO₄²⁻), Fluoride (F⁻), and Silicofluoride (SiF₆²⁻).[1]

  • Organic Matter: Humic and fulvic acids from the original phosphate deposit.[1][4]

Q2: Which purification method should I choose for my application?

The optimal purification method depends on the target purity level, the specific impurities present, and the scale of your experiment. Here's a general overview of common techniques:

  • Precipitation: Effective for bulk removal of specific impurities like sulfates and some metallic cations.[5] Ammoniation, by adjusting the pH with an ammonium source, can precipitate iron and aluminum compounds.[6]

  • Solvent Extraction: A widely used and economical method for producing higher purity phosphoric acid. It involves using an organic solvent to selectively extract H₃PO₄, leaving many impurities behind in the aqueous phase. Common solvents include alcohols (n-butanol, n-hexanol), ketones (methyl isobutyl ketone - MIBK), and phosphate esters (tri-n-butyl phosphate - TBP).[2][3]

  • Adsorption: Utilizes solid adsorbents like activated carbon or bentonite to remove organic matter and certain heavy metals.[7]

  • Membrane Filtration: Techniques like nanofiltration can be used for separating multivalent cations.[8] Donnan dialysis is another membrane-based process for removing metallic cations.[9]

  • Ion Exchange: Can be effective for removing specific ionic impurities.[5]

Q3: How can I remove organic impurities from my WPA?

Organic impurities can interfere with subsequent purification steps, particularly solvent extraction, by causing foaming and emulsion formation.[4] Adsorption using activated carbon is a common and effective method for their removal.[7]

Q4: What is the purpose of desulfurization in WPA purification?

Desulfurization aims to remove excess sulfate ions (SO₄²⁻), which are typically present from the use of sulfuric acid in the wet process.[2] High sulfate levels can lead to the precipitation of insoluble sulfate salts in the final product. Desulfurization is often achieved by adding a calcium-containing material to precipitate calcium sulfate (gypsum).[2]

Troubleshooting Guides

Solvent Extraction Issues

Problem: I am observing the formation of a stable emulsion during liquid-liquid extraction.

  • Possible Cause: High concentration of organic matter in the wet process phosphoric acid.[4]

  • Solution:

    • Pre-treat the WPA: Before extraction, treat the acid with an adsorbent like activated carbon to remove organic compounds.

    • Adjust pH: In some cases, a slight adjustment of the aqueous phase pH can help break the emulsion.

    • Centrifugation: For laboratory-scale experiments, centrifugation can be an effective way to separate the phases.

Problem: The recovery of phosphoric acid in the purified product is low.

  • Possible Cause 1: Inefficient extraction by the chosen solvent system.

  • Solution 1:

    • Solvent Selection: The choice of solvent significantly impacts extraction efficiency. For instance, mixtures of MIBK and TBP can be optimized to improve P₂O₅ recovery.[3]

    • Phase Ratio: Adjust the volume ratio of the organic solvent to the aqueous WPA. Higher solvent ratios generally lead to better recovery but may require more solvent.[3]

    • Temperature: Extraction temperature can influence the distribution coefficient. Investigate the effect of temperature on your specific system.[10]

  • Possible Cause 2: Significant loss of phosphoric acid during the stripping step.

  • Solution 2:

    • Stripping Agent: Ensure the stripping agent (typically water) and the conditions (e.g., temperature, phase ratio) are optimized for efficient recovery of H₃PO₄ from the organic phase.

Problem: The purified phosphoric acid is still contaminated with metallic impurities.

  • Possible Cause: Co-extraction of metallic impurities with the phosphoric acid into the organic phase.

  • Solution:

    • Solvent Selectivity: Different solvents have varying selectivities for phosphoric acid over impurities. TBP, for example, generally shows better selectivity than MIBK.[3] Consider using a more selective solvent or a mixture of solvents.

    • Washing/Scrubbing Step: After extraction, "wash" or "scrub" the loaded organic phase with a small amount of clean phosphoric acid solution. This can help to remove co-extracted impurities.

    • Acid Concentration: The selectivity of the extraction can be dependent on the initial concentration of the phosphoric acid.[3]

Precipitation Issues

Problem: Incomplete removal of iron and aluminum by ammoniation.

  • Possible Cause 1: Incorrect pH. The precipitation of iron and aluminum phosphates is highly pH-dependent.

  • Solution 1: Carefully monitor and control the pH during the addition of the ammonium source. The optimal pH range for precipitating iron and aluminum complexes is typically between 2 and 4.[2]

  • Possible Cause 2: Insufficient reaction time.

  • Solution 2: Allow for adequate mixing and reaction time after adding the precipitating agent to ensure complete precipitation.

Problem: Low efficiency in heavy metal removal.

  • Possible Cause: The chosen precipitation method is not effective for the target metals.

  • Solution:

    • Consider alternative precipitating agents. For instance, certain organothiophosphorus compounds have been shown to be effective in precipitating heavy metals like cadmium.[11]

    • For some metals, adsorption may be a more suitable removal method.

Data Presentation

Table 1: Comparison of Impurity Removal Efficiencies by Different Methods

ImpurityPrecipitation (with Dolomite/Clay)[1]Solvent Extraction (MIBK/TBP)[3]Adsorption (Modified Activated Carbon)[12]
Sulfate (SO₄²⁻) 63%>60%-
Fluoride (F⁻) 81%High Removal-
Organic Matter 78%High Removal-
Chromium (Cr) 15%Variable~50%
Cadmium (Cd) 19%Variable~100%
Iron (Fe) -Low Selectivity-
Aluminum (Al) -Variable-
Magnesium (Mg) -Good Selectivity-
Zinc (Zn) --~50%

Note: Removal efficiencies can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of WPA

This protocol provides a general framework for a three-step solvent extraction process at the lab scale.

  • Extraction:

    • In a separatory funnel, combine the raw wet process phosphoric acid with the chosen organic solvent (e.g., a 55:45 mixture of MIBK and TBP) at a defined volume ratio (e.g., 3.5:1 solvent to acid).[3]

    • Shake the funnel vigorously for 20 minutes to ensure thorough mixing and mass transfer.

    • Allow the phases to separate. The upper phase is typically the organic extract containing phosphoric acid, and the lower phase is the aqueous raffinate containing the majority of impurities.

    • Carefully collect the organic extract.

  • Washing (Scrubbing):

    • Transfer the collected organic extract to a clean separatory funnel.

    • Add a small volume of deionized water or a high-purity phosphoric acid solution (e.g., 5% of the extract volume).

    • Shake for a few minutes and allow the phases to separate.

    • Discard the aqueous washing phase. This step helps remove co-extracted impurities.

  • Stripping:

    • Transfer the washed organic phase to another clean separatory funnel.

    • Add deionized water as a stripping agent (e.g., at a 20% weight ratio).[3]

    • Shake vigorously to transfer the phosphoric acid from the organic phase back into the aqueous phase.

    • Allow the phases to separate. The aqueous phase is now the purified phosphoric acid solution, and the organic phase is the regenerated solvent.

Protocol 2: Removal of Metallic Impurities by Precipitation

This protocol outlines a general method for removing metallic impurities through precipitation by pH adjustment.

  • Place a known volume of wet process phosphoric acid in a beaker with a magnetic stirrer.

  • Begin stirring the acid at a constant rate.

  • Slowly add a precipitating agent, such as an ammonium source (e.g., ammonia solution), to the acid.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue adding the precipitating agent until the desired pH is reached (e.g., pH 2-4 for iron and aluminum removal).[2]

  • Allow the mixture to stir for a sufficient reaction time (e.g., 30-60 minutes) to ensure complete precipitation.

  • Separate the precipitated solids from the purified phosphoric acid using filtration or centrifugation.

Visualizations

Experimental_Workflow_Solvent_Extraction raw_wpa Raw Wet Process Phosphoric Acid extraction Extraction Step raw_wpa->extraction solvent Organic Solvent (e.g., MIBK/TBP) solvent->extraction raffinate Raffinate (Aqueous Impurities) extraction->raffinate To Waste/Recovery extract Loaded Organic Extract extraction->extract washing Washing/Scrubbing extract->washing washed_extract Washed Extract washing->washed_extract wash_water Wash Water wash_water->washing stripping Stripping Step washed_extract->stripping purified_pa Purified Phosphoric Acid stripping->purified_pa regen_solvent Regenerated Solvent stripping->regen_solvent To Recycle stripping_agent Stripping Agent (Deionized Water) stripping_agent->stripping Logical_Relationship_Precipitation start WPA with Dissolved Metal Impurities (Fe³⁺, Al³⁺) add_reagent Add Precipitating Agent (e.g., Ammonium Source) start->add_reagent ph_control Adjust pH to Optimal Range (2-4) add_reagent->ph_control precipitation Formation of Insoluble Metal-Phosphate Complexes ph_control->precipitation Triggers separation Solid-Liquid Separation (Filtration/Centrifugation) precipitation->separation purified Purified Phosphoric Acid (Liquid Phase) separation->purified solids Precipitated Impurities (Solid Phase) separation->solids

References

Technical Support Center: Mass Spectrometry of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated compounds in mass spectrometry.

Troubleshooting Guide: Reducing Fragmentation

This guide addresses common issues related to excessive fragmentation of fluorinated compounds during mass spectrometry analysis.

Question: I am observing excessive fragmentation and a weak or absent molecular ion peak for my fluorinated analyte. What are the initial steps to troubleshoot this?

Answer:

Excessive fragmentation is a common challenge with fluorinated compounds due to the high electronegativity of fluorine, which can lead to characteristic losses of F (M-19) and HF (M-20)[1]. A systematic approach can help identify and resolve the issue.

First, review your ionization technique. Hard ionization methods like Electron Ionization (EI) impart high energy, leading to extensive fragmentation[2]. Softer ionization techniques are generally preferred for preserving the molecular ion[3].

Second, assess general instrument performance. Issues like poor signal intensity or mass accuracy problems can exacerbate challenges in detecting the molecular ion[4]. Ensure your instrument is properly tuned and calibrated[4].

Below is a workflow to guide your troubleshooting process.

G Problem High Fragmentation / Weak M+ Peak CheckIonization Step 1: Review Ionization Method Problem->CheckIonization IsHard Is it a 'hard' technique (e.g., standard EI)? CheckIonization->IsHard SwitchToSoft Solution: Switch to a 'Soft' Ionization Technique IsHard->SwitchToSoft Yes CheckSource Step 2: Optimize Source Conditions IsHard->CheckSource No SwitchToSoft->CheckSource SourceParams Are source parameters too harsh (e.g., high temp/voltage)? CheckSource->SourceParams ReduceEnergy Solution: Reduce Source Energy/Temp SourceParams->ReduceEnergy Yes CheckSystem Step 3: Check General MS System Health SourceParams->CheckSystem No ReduceEnergy->CheckSystem SystemIssues Are there signs of poor sensitivity or mass accuracy? CheckSystem->SystemIssues TuneCalibrate Solution: Tune & Calibrate MS SystemIssues->TuneCalibrate Yes ConsiderDeriv Advanced Strategy: Consider Derivatization SystemIssues->ConsiderDeriv No TuneCalibrate->ConsiderDeriv

Caption: Troubleshooting workflow for excessive fragmentation.

Frequently Asked Questions (FAQs)

Ionization Techniques

Question: Which ionization techniques are considered "soft" and how do they reduce fragmentation?

Answer:

Soft ionization techniques impart less energy to the analyte molecules during the ionization process, resulting in minimal fragmentation and a higher abundance of the molecular ion[3]. This is crucial for analyzing labile molecules like many fluorinated compounds. In contrast, hard ionization, such as standard 70 eV Electron Ionization (EI), causes extensive fragmentation, which can be useful for structural elucidation but may obliterate the molecular ion[2][5].

G cluster_0 Hard Ionization (e.g., EI) cluster_1 Soft Ionization (e.g., ESI, CI) Molecule_H Analyte Molecule Ionization_H High Energy Input (e.g., 70 eV electrons) Molecule_H->Ionization_H Fragments_H Extensive Fragmentation (Many small fragment ions, weak or absent M+) Ionization_H->Fragments_H Molecule_S Analyte Molecule Ionization_S Low Energy Input (e.g., Proton Transfer) Molecule_S->Ionization_S Fragments_S Minimal Fragmentation (Abundant [M+H]+ or M+, few fragment ions) Ionization_S->Fragments_S

Caption: Conceptual difference between hard and soft ionization.

The table below summarizes common soft ionization techniques suitable for fluorinated compounds.

Ionization TechniqueAcronymTypical Ions FormedBest Suited For
Electrospray IonizationESI[M+nH]n+ (multiply charged)Small and large molecules, particularly polar compounds that are free from detergents and salts[5][6].
Chemical IonizationCI[M+H]+ (protonated molecule)Relatively volatile and more polar compounds where EI causes too much fragmentation[5].
Atmospheric Pressure Chemical IonizationAPCI[M+H]+Relatively polar, semi-volatile samples; interfaces well with LC at high flow rates[5].
Matrix-Assisted Laser Desorption/IonizationMALDI[M+H]+ (singly charged)High molecular weight compounds like proteins and oligonucleotides with minimal fragmentation[3][6].

Question: My compound is not suitable for ESI or APCI. Can I still reduce fragmentation with GC/MS?

Answer:

Yes. If you are using a GC/MS system, which typically employs Electron Ionization (EI), you can still mitigate fragmentation.

  • Use Chemical Ionization (CI): CI is a softer alternative to EI available on many GC/MS systems. It involves proton transfer reactions with a reagent gas (like methane or ammonia) to create protonated molecules [M+H]+ with significantly less fragmentation[5].

  • Derivatization: Chemical derivatization can be a powerful strategy. Introducing a fluorine-containing group via derivatization can yield characteristic ions that aid in both qualitative and quantitative analysis, even with EI[7][8]. For example, derivatizing bisphenols with trifluoroacetic anhydride has been shown to be effective[7][8].

Common Fragmentation Pathways & Data Interpretation

Question: What are the most common neutral losses and fragment ions I should look for with fluorinated compounds?

Answer:

The high electronegativity of fluorine dictates common fragmentation patterns. Being aware of these can help in identifying your compound even when the molecular ion is weak.

Fragment TypeMass Loss / m/zDescription
Fluorine Radical LossM-19A common fragmentation pathway for many fluorinated compounds is the loss of a single fluorine atom[1].
Hydrogen Fluoride LossM-20The elimination of a neutral hydrogen fluoride molecule is also a frequently observed fragmentation event[1].
Trifluoromethyl Cation69The CF3+ ion is a very common and often abundant fragment in the spectra of perfluorinated compounds[9].
Perfluoroalkyl FragmentsVariesIn perfluoroparaffins, ions with the formula CnF2n+1 tend to be among the largest peaks observed[9].

Question: I see many unexpected peaks in my spectrum. How can I confirm they are from my fluorinated analyte?

Answer:

Distinguishing analyte fragments from background noise or contaminants is key.

  • Background Subtraction: Ensure you are using proper background subtraction in your data processing.

  • Blank Injection: Run a solvent blank to identify peaks originating from the solvent or system contamination[10].

  • Isotopic Patterns: While fluorine is monoisotopic, check for expected isotopic patterns if your compound contains other elements like chlorine or bromine.

  • Fluorine Migration: Be aware that in some cases, fluorine atoms can migrate during the fragmentation process, leading to unexpected fragment ions[11]. This has been observed in the analysis of perfluoroalkyl acids[11].

Experimental Protocols

Question: Can you provide a general experimental protocol for analyzing a novel fluorinated compound where fragmentation is a concern?

Answer:

A robust protocol involves method development to find the optimal balance between ionization efficiency and fragmentation.

Protocol: Method Development for a Novel Fluorinated Compound using LC/MS

  • Sample Preparation:

    • Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

    • Filter the sample through a 0.22 µm filter to remove particulates.

  • Initial Analysis using a Soft Ionization Technique (ESI):

    • System: Couple a High-Performance Liquid Chromatography (HPLC) system to a mass spectrometer equipped with an ESI source.

    • Chromatography:

      • Column: Use a standard C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to ensure good separation.

    • Mass Spectrometry (ESI):

      • Mode: Run in both positive and negative ion modes in separate runs to determine which provides a better signal for the [M+H]+ or [M-H]- ion.

      • Source Parameters: Start with gentle source conditions (lower temperatures and voltages). For example, set capillary voltage to 3.5 kV, and nebulizer gas to a moderate flow.

      • Acquisition: Perform a full scan analysis to identify the molecular ion.

  • Troubleshooting & Optimization:

    • No/Weak Molecular Ion: If the molecular ion is not observed or is very weak, and significant fragmentation is present:

      • Lower Source Energy: Systematically decrease the source fragmentor/cone voltage and drying gas temperature to reduce in-source fragmentation.

      • Switch Ionization: If available, switch to APCI, which can sometimes be more effective for less polar compounds that are challenging for ESI[5].

    • Poor Signal: If the overall signal is poor:

      • Optimize Mobile Phase: Try adding or changing the mobile phase modifier (e.g., ammonium formate instead of formic acid).

      • Increase Concentration: Prepare a more concentrated sample, but be mindful of potential ion suppression[4].

  • Structural Confirmation (MS/MS):

    • Once the molecular ion (or a stable adduct) is identified, perform a product ion scan (MS/MS) experiment.

    • Select the m/z of the precursor ion and apply a range of collision energies to induce fragmentation. This controlled fragmentation helps confirm the structure by comparing the observed fragments to expected pathways (e.g., loss of HF, CF3).

References

Technical Support Center: Minimizing Matrix Effects in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in environmental sample analysis?

A: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[1][2] Matrix effects are the influence of these co-eluting, interfering compounds on the ionization efficiency of the target analyte in the mass spectrometer's ion source.[3][4] This can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[3] These effects can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3]

Q2: What are the common causes of matrix effects?

A: Matrix effects are primarily caused by the co-elution of matrix components with the target analyte.[4] These interfering compounds can affect the ionization process in several ways:

  • Competition for Ionization: In the ion source, particularly with electrospray ionization (ESI), there is a limited capacity for ionization. Co-eluting matrix components can compete with the analyte for access to the charge, leading to a reduction in the analyte's ionization efficiency (ion suppression).[5]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as viscosity and surface tension.[4] This can hinder the evaporation of the solvent and the release of analyte ions into the gas phase.[4]

  • Ion Pairing: Some matrix components can form ion pairs with the analyte in the liquid phase, neutralizing its charge and preventing its detection by the mass spectrometer.[6]

  • Space-Charge Effects: An accumulation of charged matrix components near the entrance of the mass analyzer can create an electrostatic field that repels analyte ions, preventing them from entering the instrument.[4]

In environmental samples, common sources of matrix effects include humic acids, fulvic acids, inorganic salts, and various organic pollutants. In biological matrices, phospholipids are a major cause of ion suppression.[7][8][9]

Q3: How can I detect and quantify matrix effects?

A: Several methods can be used to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This technique involves infusing a standard solution of the analyte at a constant rate into the LC eluent after the analytical column but before the mass spectrometer.[3] A blank matrix sample is then injected. Any suppression or enhancement of the constant analyte signal as components of the matrix elute indicates the presence of matrix effects.[10]

  • Matrix Effect Factor (MEF): The MEF is a quantitative measure of the matrix effect. It is calculated by comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process.[3]

    • An MEF of 1 (or 100%) indicates no matrix effect.

    • An MEF < 1 indicates ion suppression.

    • An MEF > 1 indicates ion enhancement.

  • Comparison of Calibration Curves: The slopes of calibration curves prepared in a pure solvent and in a matrix-matched solvent can be compared. A significant difference in the slopes is indicative of matrix effects.[3] A lower slope for the matrix-matched curve suggests ion suppression, while a higher slope indicates ion enhancement.[3]

Troubleshooting Guides

Problem: I am observing significant ion suppression in my LC-MS/MS analysis of river water samples.

Solution: Ion suppression in complex matrices like river water is a common issue.[11] Here is a step-by-step guide to troubleshoot and mitigate this problem:

Step 1: Evaluate and Optimize Sample Preparation.

Proper sample preparation is one of the most effective ways to remove interfering matrix components before analysis.[1]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up environmental water samples.[1] Consider using a sorbent that selectively retains your analyte of interest while allowing matrix components to pass through, or vice-versa. Polymeric mixed-mode SPE sorbents can be particularly effective at removing a wide range of interferences.[12]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte from the sample matrix based on its solubility in two immiscible liquids.[13] Optimizing the pH of the aqueous phase can improve the extraction efficiency of acidic or basic analytes while minimizing the extraction of certain interferences.[13]

  • Sample Dilution: If the concentration of your analyte is sufficiently high, diluting the sample can be a simple and effective way to reduce the concentration of matrix components and thus minimize their effect.[14][15]

Step 2: Optimize Chromatographic Conditions.

Improving the chromatographic separation between the analyte and interfering matrix components can significantly reduce ion suppression.[1]

  • Gradient Elution: Use a gradient elution program with a shallow slope to enhance the separation of the analyte from co-eluting matrix components.[3]

  • Column Chemistry: Experiment with different stationary phases. A column with a different selectivity might provide better separation from the matrix interferences.

  • Flow Rate Reduction: Reducing the eluent flow rate entering the ESI source can sometimes improve sensitivity and reduce matrix effects.[16]

Step 3: Employ a Compensation Strategy.

If matrix effects cannot be completely eliminated through sample preparation and chromatography, a compensation strategy should be used for accurate quantification.

  • Stable Isotope Dilution (SID): This is considered the "gold standard" for correcting matrix effects.[17][18] A stable isotope-labeled analog of the analyte is added to the sample at the beginning of the sample preparation process. Since the labeled standard has nearly identical physicochemical properties to the native analyte, it will experience the same matrix effects.[3] By measuring the ratio of the native analyte to the labeled internal standard, the matrix effects can be effectively compensated for.[18]

  • Standard Addition: In this method, known amounts of the analyte are added to aliquots of the sample.[2][19] A calibration curve is then constructed by plotting the instrument response versus the concentration of the added standard. The unknown concentration of the analyte in the original sample is determined by extrapolating the calibration curve to the x-axis.[20][21] This method is particularly useful when a blank matrix is not available.[2]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix.[22][23] This approach helps to ensure that the standards and the samples experience similar matrix effects.[22]

Experimental Protocols

Protocol 1: Determination of Matrix Effect using Post-Column Infusion

Objective: To identify the regions in a chromatogram where ion suppression or enhancement occurs due to the sample matrix.

Materials:

  • LC-MS system

  • Syringe pump

  • T-connector

  • Standard solution of the analyte of interest

  • Blank matrix sample (e.g., analyte-free river water)

Procedure:

  • Set up the LC-MS system with the analytical column.

  • Prepare a standard solution of the analyte at a concentration that gives a stable and moderate signal.

  • Use a syringe pump to deliver the analyte standard solution at a constant flow rate (e.g., 10 µL/min) to a T-connector placed between the LC column and the mass spectrometer's ion source.

  • Begin acquiring data on the mass spectrometer, monitoring the mass transition for the infused analyte. A stable baseline signal should be observed.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the baseline signal of the infused analyte. Any significant dips in the baseline indicate regions of ion suppression, while peaks in the baseline indicate ion enhancement.

Protocol 2: Quantification using the Standard Addition Method

Objective: To accurately quantify an analyte in a complex matrix by compensating for matrix effects.

Materials:

  • Sample with an unknown concentration of the analyte (C_unknown)

  • Standard solution of the analyte with a known concentration (C_standard)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of at least four solutions. To each solution, add an equal volume of the unknown sample.

  • To these solutions, add increasing volumes of the standard analyte solution (e.g., 0, 5, 10, 15 µL). The solution with 0 µL of the standard is the unspiked sample.

  • Dilute all solutions to the same final volume with a suitable solvent.

  • Analyze each solution using the analytical method (e.g., LC-MS/MS) and record the instrument response (e.g., peak area).

  • Plot the instrument response (y-axis) against the concentration of the added standard in the final solutions (x-axis).

  • Perform a linear regression on the data points.

  • Extrapolate the linear regression line to the x-axis (where the response is zero). The absolute value of the x-intercept corresponds to the concentration of the analyte in the unspiked sample.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueAnalyte Recovery (%)Phospholipid Removal (%)Reference
Protein Precipitation (PPT)>90<10[12]
Liquid-Liquid Extraction (LLE)Variable (low for polar analytes)~80-90[7][12]
Reversed-Phase SPE>85~90-95[12]
Mixed-Mode SPE>90>99[12]
HybridSPE-Phospholipid>95>99[24]

Table 2: Effect of Different Calibration Strategies on Analyte Quantification

Calibration MethodRelative Error (%)Precision (%RSD)ApplicabilityReference
External Calibration (in solvent)Can be >50% in complex matrices>20%Not recommended for complex matrices[18]
Matrix-Matched Calibration<15%<15%Requires a suitable blank matrix[22][23]
Standard Addition<10%<10%Does not require a blank matrix[2][19]
Stable Isotope Dilution<5%<5%"Gold standard"; requires labeled standards[3][18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Strategy Sample Environmental Sample Filtration Filtration Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution & Concentration SPE->Elution LC LC Separation Elution->LC MS MS/MS Detection LC->MS Data Data Analysis & Reporting MS->Data SID Stable Isotope Dilution SID->Data StdAdd Standard Addition StdAdd->Data MatrixMatched Matrix-Matched Calibration MatrixMatched->Data

Caption: Workflow for minimizing matrix effects in environmental analysis.

decision_tree Start Matrix Effect Observed? OptimizePrep Optimize Sample Prep (SPE, LLE) Start->OptimizePrep Yes End Proceed with Quantification Start->End No OptimizeChrom Optimize Chromatography (Gradient, Column) OptimizePrep->OptimizeChrom LabeledStd Labeled Standard Available? OptimizeChrom->LabeledStd BlankAvailable Blank Matrix Available? MatrixMatch Use Matrix-Matched Calibration BlankAvailable->MatrixMatch Yes StdAddition Use Standard Addition BlankAvailable->StdAddition No MatrixMatch->End StdAddition->End LabeledStd->BlankAvailable No SID Use Stable Isotope Dilution LabeledStd->SID Yes SID->End

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Validation & Comparative

A Comparative Guide to Pentafluoroethylphosphonic Acid and Other Phosphonic Acids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and scientific research, phosphonic acids have emerged as crucial pharmacophores and versatile research tools. Their structural analogy to phosphates, coupled with enhanced stability, makes them potent enzyme inhibitors and valuable probes for studying biological pathways. This guide provides a comparative analysis of pentafluoroethylphosphonic acid against its non-fluorinated and other phosphonic acid counterparts, supported by available experimental data, to assist researchers in selecting the appropriate molecule for their studies.

Physicochemical Properties: A Tale of Two Acidities

For comparison, the pKa values of methylphosphonic acid and ethylphosphonic acid are presented alongside an estimated value for this compound. This estimation is based on the observed pKa of other highly fluorinated phosphonic acids, such as perfluorooctylphosphonic acid, which exhibit very strong acidity.[2]

CompoundStructurepKa1pKa2Predicted XlogP
Methylphosphonic AcidCH₃P(O)(OH)₂2.387.74-
Ethylphosphonic AcidCH₃CH₂P(O)(OH)₂2.438.05-
This compoundCF₃CF₂P(O)(OH)₂< 1 (Estimated)~7-8 (Estimated)0.3

Note: The pKa1 of this compound is estimated to be significantly lower than its non-fluorinated analogs due to the strong inductive effect of the pentafluoroethyl group. The second pKa is expected to be less affected. The predicted XlogP value suggests a moderate lipophilicity.

Performance as Enzyme Inhibitors: The Fluorine Advantage

Phosphonic acids are widely recognized as effective enzyme inhibitors, often acting as transition-state analogs for reactions involving phosphate groups.[1] The increased acidity of fluorinated phosphonates can lead to stronger interactions with the active sites of enzymes that bind phosphorylated substrates.

While direct enzyme inhibition data for this compound is scarce, we can infer its potential performance by examining related compounds. A study on 1-(fluoroalkylidene)-1,1-bisphosphonic acids as inhibitors of Toxoplasma gondii farnesyl pyrophosphate synthase (TgFPPS) provides valuable insights. This study demonstrates that fluorinated bisphosphonates can be exceptionally potent inhibitors, with activity in the nanomolar range.[3]

For a qualitative comparison, the table below presents the IC₅₀ values of a non-fluorinated bisphosphonate (risedronate) and a highly effective fluorinated bisphosphonate against TgFPPS.

InhibitorStructureTarget EnzymeIC₅₀ (nM)
Risedronate (non-fluorinated)(1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl)phosphonic acidTgFPPS74[3]
1-Fluorononylidene-1,1-bisphosphonic acidCH₃(CH₂)₇CF=C(P(O)(OH)₂)₂TgFPPS35[3]

The data suggests that fluorination can enhance the inhibitory potency of phosphonate-based enzyme inhibitors. It is plausible that this compound would exhibit similar enhanced inhibitory activity against relevant target enzymes compared to its non-fluorinated counterparts, although experimental verification is required.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of phosphonic acids can be determined by potentiometric titration.

Methodology:

  • A solution of the phosphonic acid of known concentration (e.g., 0.01 M) is prepared in deionized water.

  • The solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C).

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued until the pH has stabilized at a high value.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the half-equivalence points on the titration curve. The first pKa corresponds to the pH at which half of the first acidic proton has been neutralized, and the second pKa corresponds to the pH at the midpoint between the first and second equivalence points.

Experimental Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Prepare Phosphonic Acid Solution titrate Titrate with NaOH start->titrate standardize Standardize NaOH Titrant standardize->titrate record Record pH titrate->record Incremental Addition plot Plot Titration Curve record->plot determine Determine pKa Values plot->determine

Caption: Workflow for determining pKa values via potentiometric titration.

Enzyme Inhibition Assay: A General Protocol

The inhibitory activity of phosphonic acids against a target enzyme can be determined using a variety of assay formats, often involving spectrophotometric or fluorometric detection of the reaction product.

Methodology (Example: TgFPPS Inhibition Assay): [3]

  • Reagents and Buffers:

    • Assay buffer: e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM DTT.

    • Substrates: Farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

    • Enzyme: Purified recombinant TgFPPS.

    • Inhibitor: this compound or other phosphonic acids dissolved in a suitable solvent (e.g., DMSO).

    • Detection reagent: e.g., Malachite Green-based phosphate detection kit.

  • Assay Procedure:

    • The reaction is typically performed in a 96-well plate format.

    • A range of inhibitor concentrations is pre-incubated with the enzyme in the assay buffer for a defined period (e.g., 15 minutes at room temperature).

    • The enzymatic reaction is initiated by the addition of the substrates (FPP and IPP).

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37 °C).

    • The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

    • The amount of inorganic phosphate released is quantified using the Malachite Green reagent, which forms a colored complex that can be measured spectrophotometrically (e.g., at 620 nm).

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without inhibitor.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

    • The inhibition constant (Ki) can be determined from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Enzyme Inhibition Assay Workflow

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) preincubation Pre-incubate Enzyme with Inhibitor reagents->preincubation initiation Initiate Reaction with Substrates preincubation->initiation incubation Incubate at Controlled Temperature initiation->incubation termination Terminate Reaction incubation->termination detection Quantify Product (e.g., Phosphate) termination->detection analysis Calculate % Inhibition and Determine IC50/Ki detection->analysis

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways and Logical Relationships

Phosphonic acid inhibitors often target enzymes involved in critical signaling pathways. For instance, farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of isoprenoids. These molecules are essential for various cellular processes, including protein prenylation, which is crucial for the function of small GTPases like Ras that are involved in cell growth and proliferation signaling. Inhibition of FPPS disrupts this pathway, leading to anti-proliferative and pro-apoptotic effects.

Simplified Mevalonate Pathway and FPPS Inhibition

G cluster_pathway Mevalonate Pathway cluster_signaling Downstream Signaling HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP FPPS Isoprenoids Isoprenoids FPP->Isoprenoids Protein_Prenylation Protein Prenylation (e.g., Ras) Isoprenoids->Protein_Prenylation Cell_Signaling Cell Growth & Proliferation Protein_Prenylation->Cell_Signaling Inhibitor Phosphonate Inhibitor (e.g., Fluorinated Bisphosphonate) Inhibitor->FPP Inhibits

Caption: Inhibition of FPPS by phosphonates disrupts isoprenoid synthesis.

Conclusion

This compound represents a compelling molecule for researchers due to the anticipated effects of fluorination on its physicochemical and biological properties. The strong electron-withdrawing nature of the pentafluoroethyl group is expected to significantly increase its acidity and potentially enhance its potency as an enzyme inhibitor compared to its non-fluorinated analogs. While a lack of direct experimental data for this compound necessitates some extrapolation, the available information on related fluorinated phosphonic acids provides a strong rationale for its investigation in various research contexts, particularly in the development of novel enzyme inhibitors and chemical probes. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

Performance of Pentafluoroethylphosphonic acid in fuel cells compared to alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of proton exchange membrane fuel cells (PEMFCs), the search for alternative membrane materials to the industry-standard Nafion® is a critical area of research. This guide provides a comparative analysis of the performance of membranes based on pentafluoroethylphosphonic acid and its derivatives against established alternatives like Nafion®, a perfluorosulfonic acid (PFSA) polymer, and Sulfonated Poly(ether ether ketone) (SPEEK), a hydrocarbon-based polymer. This comparison is intended for researchers, scientists, and professionals in drug development and material science who are exploring next-generation materials for fuel cell applications.

Quantitative Performance Comparison

The following table summarizes key performance metrics for membranes derived from a compound structurally similar to this compound (tetrafluorostyrene phosphonic acid), Nafion®, and SPEEK. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons under identical conditions are limited in the current literature.

Performance MetricTetrafluorostyrene Phosphonic AcidNafion®Sulfonated Poly(ether ether ketone) (SPEEK)
Proton Conductivity Not explicitly reported in direct S/cm values, but high performance at elevated temperatures suggests efficient proton transport.~ 0.1 S/cm (at 80 °C and high humidity)[1]Tunable based on the degree of sulfonation. Can be lower than Nafion at low sulfonation levels.
Power Density 780 mW/cm² (at 160 °C)Varies significantly with operating conditions. Typically lower at higher temperatures without sufficient hydration.99.29 mW/cm² (compared to 135.75 mW/cm² for Nafion 117 under the same conditions)[2]
Operating Temperature High (tested at 160 °C)Typically < 100 °C (performance degrades at higher temperatures due to dehydration)[3][4]Can operate at higher temperatures than Nafion, exhibiting greater thermal stability[3][4]
Chemical Stability Expected to be high due to the fluorinated backbone.High, due to the perfluorinated structure.Vulnerable to degradation by hydroxy and hydroperoxyl radicals generated in the fuel cell.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of fuel cell membrane performance. Below are generalized protocols for key experiments.

Membrane Synthesis and Preparation

Synthesis of Phosphonated Polyelectrolyte Membranes: The synthesis of polymers functionalized with phosphonic acid groups, such as those derived from tetrafluorostyrene, involves multi-step chemical reactions. A typical approach includes the synthesis of a phosphonate-containing monomer followed by polymerization. The final step is the hydrolysis of the phosphonate ester groups to yield the free phosphonic acid functionalities, which are responsible for proton conduction.

SPEEK Membrane Preparation: Sulfonated Poly(ether ether ketone) (SPEEK) membranes are typically prepared by the sulfonation of a commercial PEEK polymer. The degree of sulfonation, which dictates the membrane's properties, is controlled by factors such as the concentration of the sulfonating agent (e.g., sulfuric acid), reaction time, and temperature.

Nafion® Membrane Preparation: Commercial Nafion® membranes are typically received as films and require pre-treatment before use. This often involves boiling the membrane in deionized water, followed by treatment with hydrogen peroxide and sulfuric acid to remove impurities and ensure full protonation of the sulfonic acid groups.

Fuel Cell Assembly and Testing

A standardized procedure for assembling and testing the membrane electrode assembly (MEA) is critical for obtaining comparable performance data.

  • MEA Fabrication: The proton exchange membrane is placed between two catalyst-coated gas diffusion electrodes (GDEs). The catalyst is typically platinum on a carbon support. This assembly is then hot-pressed under controlled temperature and pressure to ensure good interfacial contact.

  • Single Cell Assembly: The MEA is assembled into a single-cell test fixture with bipolar plates that have flow fields for reactant gas distribution. The cell is then connected to a fuel cell test station.

  • Cell Conditioning: Before performance testing, the cell undergoes a conditioning or "break-in" procedure. This typically involves operating the cell at a constant current or cycling the voltage for a specified period to activate the catalyst and hydrate the membrane.

  • Polarization Curve Measurement: The primary method for evaluating fuel cell performance is the measurement of the polarization curve. This involves systematically varying the current density and measuring the corresponding cell voltage. This data provides information on the activation, ohmic, and mass transport losses within the fuel cell.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to de-convolute the different contributions to the overall cell resistance (e.g., membrane resistance, charge transfer resistance). This is achieved by applying a small AC perturbation to the cell and measuring the impedance response over a range of frequencies.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the evaluation of a novel proton exchange membrane in a fuel cell.

experimental_workflow cluster_synthesis Membrane Synthesis & Preparation cluster_mea MEA Fabrication cluster_testing Fuel Cell Testing & Characterization synthesis Polymer Synthesis functionalization Functionalization (e.g., Phosphonation/Sulfonation) synthesis->functionalization casting Membrane Casting & Pre-treatment functionalization->casting hot_press Hot Pressing MEA casting->hot_press catalyst Catalyst Ink Preparation coating Catalyst Coating on GDL catalyst->coating coating->hot_press assembly Single Cell Assembly hot_press->assembly conditioning Cell Conditioning assembly->conditioning polarization Polarization Curve Measurement conditioning->polarization eis Electrochemical Impedance Spectroscopy polarization->eis durability Durability Testing eis->durability

Figure 1: Experimental workflow for fuel cell membrane evaluation.

Signaling Pathways and Logical Relationships

The relationship between membrane properties and fuel cell performance can be visualized as a logical flow. Key material properties directly influence the electrochemical processes within the fuel cell, ultimately determining its power output and durability.

logical_relationship cluster_properties Membrane Properties cluster_performance Fuel Cell Performance proton_conductivity Proton Conductivity power_density Power Density proton_conductivity->power_density efficiency Efficiency proton_conductivity->efficiency thermal_stability Thermal Stability durability Durability / Lifetime thermal_stability->durability chemical_stability Chemical Stability chemical_stability->durability gas_barrier Gas Barrier Properties gas_barrier->efficiency gas_barrier->durability

Figure 2: Relationship between membrane properties and fuel cell performance.

References

Adsorption of Fluoroalkyl Phosphoric Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the adsorption characteristics of various fluoroalkyl phosphoric acid derivatives. The information is intended to assist researchers in selecting appropriate compounds and designing experiments for applications ranging from environmental remediation to surface modification and drug delivery.

Comparative Adsorption Performance

The adsorption of fluoroalkyl phosphoric acid derivatives is influenced by several factors, primarily the length of the fluoroalkyl chain and the nature of the adsorbent surface. Generally, an increase in the length of the perfluorinated carbon chain leads to enhanced adsorption on hydrophobic surfaces.[1][2] This is attributed to stronger hydrophobic interactions between the C-F chain and the adsorbent.

While direct comparative studies on a homologous series of fluoroalkyl phosphoric acid derivatives on a single adsorbent are limited in the readily available literature, we can infer performance trends from studies on related per- and polyfluoroalkyl substances (PFAS). For instance, studies on perfluoroalkyl sulfonates (PFSAs) and carboxylates (PFCAs) consistently show that longer-chain variants exhibit higher adsorption capacities.[3] It is reasonable to expect a similar trend for fluoroalkyl phosphoric acid derivatives.

The following table summarizes indicative adsorption data for selected fluoroalkyl phosphoric and phosphonic acids, compiled from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions (e.g., adsorbent type, pH, initial concentration).

Fluoroalkyl Phosphoric/Phosphonic Acid DerivativeAdsorbentAdsorption Capacity (mg/g)Removal Efficiency (%)Reference
Perfluorooctanesulfonic acid (PFOS) - as a proxyPowdered Activated Carbon (PAC)> 97% removalNot specified[4]
Perfluorooctanoic acid (PFOA) - as a proxyPowdered Activated Carbon (PAC)> 97% removalNot specified[4]
Trifluoromethyl-phosphonic acid (TFMPA)Polycrystalline PlatinumWeaker adsorption than H3PO4Not specified[5]
Pentafluoroethyl-phosphonic acid (PFEPA)Polycrystalline PlatinumWeaker adsorption than H3PO4Not specified[5]

Note: The data for PFOS and PFOA are included as proxies to illustrate the high removal efficiencies achievable with activated carbon for long-chain perfluorinated acids. The studies on TFMPA and PFEPA indicate a difference in adsorption affinity even with a small change in the fluoroalkyl chain length.

Experimental Protocols

A standardized batch adsorption experiment is crucial for comparing the performance of different adsorbents or adsorbates. Below is a detailed protocol that can be adapted for the study of fluoroalkyl phosphoric acid derivatives.

Batch Adsorption Experimental Protocol

1. Materials and Reagents:

  • Adsorbent (e.g., activated carbon, biochar, etc.)

  • Fluoroalkyl phosphoric acid derivative stock solution (e.g., 1000 mg/L)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Conical flasks or vials with stoppers

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)

2. Preparation of Adsorbate Solutions:

  • Prepare a stock solution of the desired fluoroalkyl phosphoric acid derivative in deionized water.

  • Prepare working solutions of varying initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

3. Adsorption Experiment:

  • Accurately weigh a specific amount of adsorbent (e.g., 0.1 g) and add it to a series of conical flasks.

  • Add a fixed volume of the adsorbate solution (e.g., 50 mL) of a known initial concentration to each flask.

  • Adjust the pH of the solutions to the desired value using the pH adjustment solutions.

  • Securely stopper the flasks and place them on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

  • Collect samples at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the equilibrium time.

  • For isotherm studies, vary the initial adsorbate concentration while keeping the adsorbent dose, pH, and temperature constant, and agitate until equilibrium is reached.

4. Sample Analysis:

  • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the concentration of the fluoroalkyl phosphoric acid derivative remaining in the supernatant using a suitable analytical technique (e.g., LC-MS).

5. Data Analysis:

  • Calculate the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (q_e, mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:

    • C_0 is the initial concentration of the adsorbate (mg/L)

    • C_e is the equilibrium concentration of the adsorbate (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100

  • Model the adsorption data using isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Visualizations

Experimental Workflow for Batch Adsorption Study

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Adsorbent Adsorbent Preparation Batch_Setup Batch Reactor Setup (Adsorbent + Adsorbate) Adsorbent->Batch_Setup Adsorbate Adsorbate Solution Preparation Adsorbate->Batch_Setup pH_Adjustment pH Adjustment Batch_Setup->pH_Adjustment Agitation Agitation at Constant T & Speed pH_Adjustment->Agitation Sampling Sampling at Time Intervals Agitation->Sampling Separation Solid-Liquid Separation (Centrifugation/Filtration) Sampling->Separation Concentration_Measurement Concentration Measurement (e.g., LC-MS) Separation->Concentration_Measurement Adsorption_Capacity Calculate Adsorption Capacity (qe) Concentration_Measurement->Adsorption_Capacity Removal_Efficiency Calculate Removal Efficiency (%) Concentration_Measurement->Removal_Efficiency Modeling Isotherm & Kinetic Modeling Adsorption_Capacity->Modeling Removal_Efficiency->Modeling Adsorption_Mechanism cluster_solution Aqueous Phase cluster_surface Adsorbent Surface cluster_interactions Potential Interactions Adsorbate Fluoroalkyl Phosphoric Acid Derivative Phosphoric Acid Headgroup Fluoroalkyl Tail Transport Mass Transfer (Bulk Diffusion) Adsorbent Adsorbent (e.g., Activated Carbon) Adsorption Adsorption Transport->Adsorption Film Diffusion Adsorption->Adsorbent Intra-particle Diffusion & Surface Interaction Hydrophobic Hydrophobic Interactions (C-F tail & surface) Adsorption->Hydrophobic Electrostatic Electrostatic Interactions (Phosphate head & surface charge) Adsorption->Electrostatic van_der_Waals van der Waals Forces Adsorption->van_der_Waals

References

A Comparative Guide to Surface Modification: Pentafluoroethylphosphonic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of materials science and drug development, the precise control of surface properties is paramount. Surface modification can dictate a material's biocompatibility, protein interactions, and overall performance in biological systems. This guide provides an objective comparison of pentafluoroethylphosphonic acid as a surface modifier against two common alternatives: a silane agent (trichloro(octyl)silane) and a carboxylic acid (perfluorooctanoic acid). The following sections present a detailed analysis based on experimental data, offering insights into the efficacy of each modifier.

Performance Comparison

The selection of an appropriate surface modifier is contingent on the desired surface properties. Key performance indicators include the water contact angle, which indicates hydrophobicity, surface energy, a measure of the excess energy at the surface, and the extent of protein adsorption, a critical factor in biocompatibility.

Surface ModifierSubstrateWater Contact Angle (°)Surface Energy (mN/m)Albumin Adsorption (ng/cm²)
This compound Titanium DioxideData not availableData not availableData not available
Trichloro(octyl)silane Silicon Wafer105-11020-25~150
Perfluorooctanoic Acid Polytetrafluoroethylene (PTFE)~115~18~100
Unmodified Control Titanium Dioxide20-3055-65>400

Note: Direct comparative data for this compound on the same substrate as the alternatives was not available in the reviewed literature. The data presented for trichloro(octyl)silane and perfluorooctanoic acid are on different substrates, which should be considered when interpreting the results. Unmodified titanium dioxide is included as a hydrophilic control to highlight the significant changes imparted by the hydrophobic modifiers.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following methodologies are standard for the application and characterization of surface modifiers.

I. Surface Modification Protocols

A. This compound Modification of Titanium Dioxide

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium dioxide surface.

  • Substrate Preparation: Titanium dioxide substrates are cleaned by sonication in a series of solvents: acetone, ethanol, and deionized water, for 15 minutes each. The substrates are then dried under a stream of nitrogen and treated with UV-ozone for 20 minutes to create a hydrophilic surface with available hydroxyl groups for binding.

  • Solution Preparation: A 1 mM solution of this compound is prepared in anhydrous ethanol.

  • Immersion: The cleaned substrates are immersed in the this compound solution for 24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing and Curing: After immersion, the substrates are thoroughly rinsed with ethanol to remove any physisorbed molecules and then cured in an oven at 120°C for 1 hour.

B. Trichloro(octyl)silane Modification of Silicon Wafer

This protocol details the vapor-phase deposition of trichloro(octyl)silane on a silicon wafer.

  • Substrate Preparation: Silicon wafers are cleaned using the same solvent sonication and UV-ozone treatment as described for titanium dioxide.

  • Vapor-Phase Deposition: The cleaned wafers and a small vial containing trichloro(octyl)silane are placed in a vacuum desiccator. The desiccator is evacuated to create a low-pressure environment, which facilitates the sublimation of the silane and its deposition onto the wafer surface. The deposition is carried out for 2 hours.

  • Rinsing and Curing: Following deposition, the wafers are rinsed with anhydrous toluene to remove excess silane and then cured at 120°C for 1 hour.

C. Perfluorooctanoic Acid Modification of PTFE

This protocol outlines the adsorption of perfluorooctanoic acid onto a PTFE surface.

  • Substrate Preparation: PTFE substrates are cleaned by sonication in ethanol and deionized water for 15 minutes each and dried with nitrogen.

  • Solution Preparation: A 1 mg/mL solution of perfluorooctanoic acid is prepared in a suitable solvent such as methanol.

  • Coating: The solution is drop-casted onto the PTFE surface and allowed to air dry, leaving a thin film of the modifier.

II. Characterization Protocols

A. Contact Angle Measurement (Sessile Drop Method)

The hydrophobicity of the modified surfaces is assessed by measuring the static water contact angle using a goniometer.[1][2][3][4][5]

  • A 5 µL droplet of deionized water is gently deposited onto the surface.

  • The profile of the droplet is captured using a high-resolution camera.

  • The angle formed between the tangent of the droplet at the solid-liquid-vapor interface and the solid surface is measured using image analysis software.

  • Measurements are taken at a minimum of five different locations on each sample to ensure statistical significance.

B. Surface Energy Calculation (OWRK Method)

The surface free energy of the modified substrates is determined using the Owens, Wendt, Rabel, and Kaelble (OWRK) method.[6][7][8]

  • Contact angles are measured with at least two different liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane).

  • The surface energy and its polar and dispersive components are then calculated using the OWRK equation, which relates the contact angles of the probe liquids to the surface energy of the solid.

C. Protein Adsorption Quantification (BCA Assay and QCM-D)

The amount of protein adsorbed onto the surfaces is quantified using a combination of the bicinchoninic acid (BCA) assay and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[9][10][11][12][13]

  • BCA Assay:

    • Surfaces are incubated in a solution of bovine serum albumin (BSA) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS) for 1 hour at 37°C.

    • After incubation, the surfaces are rinsed with PBS to remove non-adsorbed protein.

    • The adsorbed protein is then eluted using a surfactant solution (e.g., 1% sodium dodecyl sulfate).

    • The protein concentration in the eluate is determined using a BCA protein assay kit according to the manufacturer's instructions.[9][10][11][12][13]

  • QCM-D:

    • Sensor crystals coated with the respective materials are mounted in the QCM-D instrument.

    • A stable baseline is established with PBS buffer.

    • A solution of BSA (1 mg/mL in PBS) is introduced into the chamber, and the changes in frequency and dissipation are monitored in real-time as the protein adsorbs to the surface.[14][15][16][17][18]

    • The adsorbed mass is calculated from the change in frequency using the Sauerbrey equation.[15][16]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Clean Solvent Sonication Dry Nitrogen Drying Clean->Dry Activate UV-Ozone Treatment Dry->Activate Penta Pentafluoroethyl- phosphonic Acid (Immersion) Activate->Penta Silane Trichloro(octyl)silane (Vapor Deposition) Activate->Silane Carboxylic Perfluorooctanoic Acid (Drop Casting) Activate->Carboxylic CA Contact Angle (Goniometer) Penta->CA PA Protein Adsorption (BCA/QCM-D) Penta->PA Silane->CA Silane->PA Carboxylic->CA Carboxylic->PA SE Surface Energy (OWRK Method) CA->SE

Caption: Experimental workflow for surface modification and characterization.

SignalingPathways cluster_modifier Surface Modifier cluster_surface Surface Interaction cluster_result Resulting Surface Properties Modifier This compound Binding Phosphonate Head Group Binds to Surface Hydroxyls Modifier->Binding Surface Hydroxylated Surface (e.g., TiO2) Surface->Binding Hydrophobicity Increased Hydrophobicity Binding->Hydrophobicity LowEnergy Lowered Surface Energy Binding->LowEnergy ReducedAdsorption Reduced Protein Adsorption Binding->ReducedAdsorption

References

A Comparative Analysis of Short-Chain vs. Long-Chain PFAS Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the toxicological profiles of short-chain and long-chain per- and poly-fluoroalkyl substances (PFAS). As regulatory pressure and public concern have led to the phasing out of long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), a variety of short-chain alternatives, including GenX and perfluorobutanesulfonic acid (PFBS), have been introduced. This document aims to equip researchers, scientists, and drug development professionals with a concise overview of the current understanding of the differential toxicities of these compound classes, supported by experimental data.

Key Distinctions in Physicochemical Properties and Toxicokinetics

The primary differentiator between long-chain and short-chain PFAS is the length of their carbon-fluorine chain. Generally, long-chain PFAS are defined as having six or more carbons for sulfonic acids and seven or more for carboxylic acids.[1][2] This structural difference significantly influences their environmental fate, bioaccumulation potential, and toxicokinetics.

Long-chain PFAS are known for their high bioaccumulation potential and long biological half-lives in humans, often spanning several years.[3] In contrast, short-chain PFAS are generally more water-soluble and are excreted from the body more rapidly, resulting in shorter biological half-lives.[1][3] However, their increased mobility in aquatic systems can lead to widespread environmental contamination.[4]

Comparative Toxicity Profile

Emerging research indicates that while short-chain PFAS may be less bioaccumulative, they are not necessarily less toxic. In some instances, they exhibit comparable or even greater toxicity than their long-chain counterparts. The following table summarizes key toxicological and pharmacokinetic parameters for representative long-chain and short-chain PFAS.

ParameterLong-Chain PFAS (PFOS)Long-Chain PFAS (PFOA)Short-Chain PFAS (PFBS)Short-Chain PFAS (GenX)
Human Serum Half-Life ~3.4 - 5.4 years[3][5]~2.7 - 3.8 years[3][5]~26 - 44 days[1]~81 days (estimated)
Bioconcentration Factor (BCF) in Fish High (e.g., >5000 in rainbow trout)High (e.g., ~1400 in rainbow trout)Low (e.g., <10 in zebrafish)Low (e.g., ~12 in zebrafish)
Developmental Toxicity Associated with developmental delays and adverse birth outcomes.[6]Linked to reduced birth weight.[7]Can induce developmental abnormalities in model organisms, though often at higher concentrations than PFOS.[6][8]Shown to cause developmental effects in animal models.[9][10]
Hepatotoxicity (Liver Toxicity) Can cause liver enlargement, cellular damage, and alter lipid metabolism.[11][12]Induces liver toxicity, including hypertrophy and tumors in rodents.[11][12]Evidence of liver effects, though generally less potent than PFOS.[13]Demonstrates hepatotoxicity in animal studies, with a potency comparable to PFOA in some cases.[9][14]
Immunotoxicity Suppresses immune function and vaccine response.[15]Associated with immunosuppression.[15]Can modulate immune responses.Evidence of immunotoxicity in animal studies, including suppression of antibody production.[14][15]
Endocrine Disruption Can interfere with thyroid hormone and steroidogenesis.Disrupts endocrine function.Shows potential for endocrine disruption.Can interfere with hormone signaling.

Experimental Protocols

The data presented in this guide are derived from a variety of experimental models. Below are generalized methodologies for key experiments cited in the comparison of short-chain and long-chain PFAS toxicity.

In Vivo Rodent Toxicity Studies

These studies are crucial for assessing systemic toxicity, carcinogenicity, and developmental and reproductive toxicity.

  • Animal Model: Typically, Sprague-Dawley rats or C57BL/6 mice are used.

  • Dosing: PFAS are administered via oral gavage, in drinking water, or in feed for a specified duration (e.g., 28 days for subacute studies, or longer for chronic and carcinogenicity studies).

  • Endpoints:

    • General Toxicity: Monitoring of clinical signs, body weight, food/water consumption, and mortality.

    • Hematology and Clinical Chemistry: Blood samples are collected to analyze for changes in blood cell counts, liver enzymes (e.g., ALT, AST), and lipid profiles.

    • Organ Weights and Histopathology: At necropsy, organs are weighed, and tissues are preserved for microscopic examination to identify cellular damage.

    • Developmental and Reproductive Toxicity: In specialized studies, pregnant animals are dosed, and endpoints such as litter size, pup survival, and developmental milestones are assessed.

In Vitro Immunotoxicity Assays

These assays are used to evaluate the effects of PFAS on immune cell function.

  • Cell Models: Human cell lines such as Jurkat T-cells and Namalwa B-cells are commonly used.

  • Exposure: Cells are cultured in the presence of varying concentrations of PFAS for a defined period.

  • Endpoints:

    • Cell Viability: Assessed using methods like the MTT or WST-1 assay to determine cytotoxic concentrations.

    • Cytokine Production: Measurement of secreted cytokines (e.g., IL-2, TNF-α) using ELISA or multiplex assays to assess inflammatory responses.

    • Antibody Production: For B-cells, the ability to produce antibodies in response to a stimulus is quantified.

    • Gene Expression: Real-time quantitative PCR (RT-qPCR) is used to measure changes in the expression of genes involved in immune regulation.[15]

Zebrafish Developmental Toxicity Assays

The zebrafish model is a high-throughput method for assessing developmental toxicity.

  • Animal Model: Zebrafish (Danio rerio) embryos are used due to their rapid, external development.

  • Exposure: Embryos are placed in multi-well plates containing water with different concentrations of PFAS, typically starting a few hours post-fertilization.

  • Endpoints:

    • Mortality and Malformations: Embryos are visually inspected at regular intervals for survival and morphological abnormalities (e.g., pericardial edema, spinal curvature).

    • Hatching Rate: The percentage of embryos that successfully hatch is recorded.

    • Behavioral Analysis: Larval swimming behavior is quantified using automated tracking systems to assess neurotoxicity.[10]

Visualizing Molecular Mechanisms and Experimental Design

To further elucidate the comparative toxicity of short-chain and long-chain PFAS, the following diagrams illustrate a key signaling pathway affected by these compounds and a generalized experimental workflow.

PFAS_PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nuclear PFAS Short- & Long-Chain PFAS Transport Cellular Uptake PFAS->Transport PPAR Peroxisome Proliferator- Activated Receptor (PPAR) Transport->PPAR Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR Retinoid X Receptor (RXR) RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) in DNA PPAR_RXR->PPRE Binding Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Toxic_Effects Adverse Cellular Effects (Hepatotoxicity, etc.) Gene_Expression->Toxic_Effects Experimental_Workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Rodent, Zebrafish) Dosing_Regimen Administer Short- vs. Long-Chain PFAS (Oral Gavage, Drinking Water) Animal_Model->Dosing_Regimen In_Life_Obs In-Life Observations (Clinical Signs, Body Weight) Dosing_Regimen->In_Life_Obs Terminal_Endpoints Terminal Endpoints (Histopathology, Blood Analysis) In_Life_Obs->Terminal_Endpoints Data_Integration Integrate In Vivo and In Vitro Data Terminal_Endpoints->Data_Integration Cell_Culture Culture Relevant Cell Lines (e.g., Hepatocytes, Immune Cells) PFAS_Exposure Expose Cells to a Range of PFAS Concentrations Cell_Culture->PFAS_Exposure Cellular_Assays Perform Cellular Assays (Viability, Gene Expression, etc.) PFAS_Exposure->Cellular_Assays Cellular_Assays->Data_Integration Toxicity_Comparison Compare Potency and Mechanisms of Short- vs. Long-Chain PFAS Data_Integration->Toxicity_Comparison Risk_Assessment Inform Human Health Risk Assessment Toxicity_Comparison->Risk_Assessment Toxicity_Relationship cluster_long Long-Chain PFAS cluster_short Short-Chain PFAS cluster_common Common Toxicological Concerns Long_Chain Long Carbon Chain (e.g., PFOA, PFOS) High_Bioaccumulation High Bioaccumulation & Long Half-Life Long_Chain->High_Bioaccumulation Toxicity Demonstrated Toxicity (Varies by Endpoint) High_Bioaccumulation->Toxicity Short_Chain Short Carbon Chain (e.g., GenX, PFBS) High_Mobility High Environmental Mobility & Shorter Half-Life Short_Chain->High_Mobility High_Mobility->Toxicity Hepatotoxicity Hepatotoxicity Toxicity->Hepatotoxicity Immunotoxicity Immunotoxicity Toxicity->Immunotoxicity Developmental_Toxicity Developmental Toxicity Toxicity->Developmental_Toxicity Endocrine_Disruption Endocrine Disruption Toxicity->Endocrine_Disruption

References

A Comparative Guide to the Validation of Analytical Methods for PFAS Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of commonly used analytical methods for the detection of per- and polyfluoroalkyl substances (PFAS). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of these persistent environmental contaminants. This document outlines the performance of various methods, details experimental protocols, and visualizes analytical workflows.

Data Presentation: Performance of Validated Methods

The following table summarizes the performance of three widely accepted analytical methods for PFAS detection: EPA Method 537.1, EPA Method 533, and ASTM D7979. These methods are frequently employed for monitoring PFAS in various environmental matrices. The data presented includes Method Detection Limits (MDLs), analyte recovery, and relative standard deviation (%RSD) as a measure of precision.

AnalyteMethodMatrixMDL (ng/L)Recovery (%)%RSD
Perfluorooctanoic acid (PFOA) EPA 537.1Drinking Water0.08 - 0.270-130<20
EPA 533Drinking Water~270-130<20
ASTM D7979Non-potable Water~1070-130<20
Perfluorooctanesulfonic acid (PFOS) EPA 537.1Drinking Water0.08 - 0.270-130<20
EPA 533Drinking Water~270-130<20
ASTM D7979Non-potable Water~1070-130<20
Perfluorobutanesulfonic acid (PFBS) EPA 533Drinking Water~270-130<20
ASTM D7979Non-potable Water~1070-130<20
Hexafluoropropylene oxide dimer acid (HFPO-DA or GenX) EPA 537.1Drinking Water0.1 - 40 (sub-ppt range)>0.995 (correlation coefficient)<30 (residuals)
EPA 533Drinking Water~270-130<20

Note: The performance data, particularly MDLs, can vary between laboratories and instrumentation. The values presented here are indicative of the methods' capabilities as reported in validation studies.[1][2][3][4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the key steps for the three compared methods.

EPA Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water

This method is designed for the analysis of 18 PFAS in drinking water using solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).[8][9][10]

1. Sample Collection and Preservation:

  • Collect samples in polypropylene bottles.[2]

  • Preserve samples with Trizma® buffer to a pH of 7 ± 0.5.[8]

  • Store samples at or below 6°C for up to 14 days.[8]

2. Sample Preparation (Solid Phase Extraction):

  • Fortify a 250 mL water sample with surrogate standards.[2]

  • Pass the sample through a styrene-divinylbenzene (SDVB) SPE cartridge to extract the PFAS.[11]

  • Elute the analytes from the cartridge with methanol.

  • Concentrate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the extract in a methanol/water solution containing internal standards.[2]

3. Instrumental Analysis (LC/MS/MS):

  • Inject an aliquot of the reconstituted extract into an LC-MS/MS system.

  • Separate the PFAS analytes using a C18 liquid chromatography column.[8]

  • Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

EPA Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution and Solid-Phase Extraction

This method is used for the analysis of 25 PFAS, including shorter-chain compounds, in drinking water. It utilizes isotope dilution for enhanced accuracy.[12][13]

1. Sample Collection and Preservation:

  • Similar to EPA Method 537.1, collect samples in polypropylene bottles and preserve them.

  • Fortify the sample with isotopically labeled analogues of the target analytes.[13]

2. Sample Preparation (Solid Phase Extraction):

  • Use a weak anion-exchange (WAX) SPE cartridge for extraction to effectively capture more polar, short-chain PFAS.[13]

  • Follow a similar elution, concentration, and reconstitution procedure as in EPA Method 537.1.

3. Instrumental Analysis (LC/MS/MS):

  • Analyze the extract using an LC-MS/MS system.

  • Quantification is performed using the isotope dilution technique, where the response of the native analyte is normalized to its corresponding isotopically labeled standard.[12]

ASTM D7979: Standard Test Method for Determination of Per- and Polyfluoroalkyl Substances in Water, Sludge, Influent, Effluent, and Wastewater

This method is applicable to a wider range of non-potable water matrices and typically involves a direct injection approach after minimal sample preparation.[14][15][16][17][18]

1. Sample Collection and Preservation:

  • Collect samples in appropriate containers, taking care to avoid contamination.

  • Preservation requirements may vary depending on the specific matrix.

2. Sample Preparation:

  • For many non-potable water samples, the primary preparation step is filtration to remove particulate matter.[18]

  • In some cases, a "dilute-and-shoot" approach is used, where the sample is simply diluted with a solvent like methanol before analysis.

3. Instrumental Analysis (LC/MS/MS):

  • Inject the prepared sample directly into the LC-MS/MS system.

  • Utilize MRM for selective and sensitive detection and quantification of the target PFAS analytes.[15][16]

Visualizations

The following diagrams illustrate the typical workflow for PFAS analysis and compare the different analytical approaches.

PFAS Analytical Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Analysis SampleCollection Sample Collection (Polypropylene Bottle) Preservation Preservation (e.g., Trizma®) SampleCollection->Preservation SPE Solid Phase Extraction (SPE) (e.g., SDVB, WAX) Preservation->SPE Elution Elution (Methanol) SPE->Elution Concentration Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution Reconstitution (Methanol/Water + IS) Concentration->Reconstitution LC Liquid Chromatography (LC) (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) (MRM) LC->MS Quantification Quantification (Internal Standard or Isotope Dilution) MS->Quantification

Figure 1. A generalized workflow for the analysis of PFAS in water samples.

Comparison of PFAS Analytical Approaches cluster_EPA537_533 EPA Methods 537.1 & 533 (Drinking Water) cluster_ASTM ASTM D7979 (Non-Potable Water) cluster_Comparison Key Differences SPE_based Solid Phase Extraction (SPE) LCMS_EPA LC-MS/MS Analysis SPE_based->LCMS_EPA Sample_Prep Sample Preparation (Extensive vs. Minimal) SPE_based->Sample_Prep Matrix Matrix Complexity (Clean vs. Complex) LCMS_EPA->Matrix Sensitivity Sensitivity (Lower vs. Higher Detection Limits) LCMS_EPA->Sensitivity Direct_Injection Direct Injection / Dilution LCMS_ASTM LC-MS/MS Analysis Direct_Injection->LCMS_ASTM Direct_Injection->Sample_Prep LCMS_ASTM->Matrix LCMS_ASTM->Sensitivity

Figure 2. Comparison of analytical approaches for PFAS detection.

References

A Comparative Guide to the Inter-laboratory Analysis of Pentafluoroethylphosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Pentafluoroethylphosphonic acid (PFEtP), a member of the per- and polyfluoroalkyl substances (PFAS) family. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The data presented is compiled from various validated analytical methods, offering insights into the expected performance of these methods across different laboratories.

Quantitative Performance Data

Performance MetricMethod A (e.g., Modified EPA 1633)Method B (e.g., In-house Validated)
Limit of Detection (LOD) 0.5 - 2.0 ng/L0.2 - 1.5 ng/L
Limit of Quantification (LOQ) 1.5 - 5.0 ng/L0.6 - 4.0 ng/L
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Matrix Surface Water, GroundwaterHuman Plasma

Note: The data presented are representative values for short-chain PFAS and may vary based on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

The analysis of this compound and other PFAS typically involves sample preparation followed by instrumental analysis. The most common and robust methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

1. Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a widely used technique to extract and concentrate PFAS from aqueous samples, removing matrix interferences.

  • Cartridge Conditioning: The SPE cartridge, commonly a weak anion exchange (WAX) type, is conditioned sequentially with a modifying reagent (e.g., ammonium hydroxide in methanol), methanol, and ultrapure water.

  • Sample Loading: The aqueous sample, often acidified, is passed through the conditioned SPE cartridge. PFAS, including this compound, are retained on the sorbent.

  • Washing: The cartridge is washed with a solution (e.g., a formic acid/methanol mixture) to remove co-sorbed interfering compounds.

  • Elution: The target analytes are eluted from the cartridge using a small volume of a basic methanolic solution (e.g., methanol with ammonium hydroxide).

  • Concentration and Reconstitution: The eluate is often evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system, typically methanol or a methanol/water mixture.

2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: The reconstituted sample extract is injected into an HPLC or UHPLC system. A C18 or a specialized PFAS analytical column is used to separate this compound from other compounds in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile) is typically employed.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a corresponding isotopically labeled internal standard, using a calibration curve generated from standards of known concentrations.

Workflow and Pathway Diagrams

The following diagrams illustrate the generalized experimental workflow for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Aqueous Sample Collection acidification Sample Acidification sample->acidification spe Solid Phase Extraction (SPE) acidification->spe elution Elution of Analytes spe->elution concentration Concentration & Reconstitution elution->concentration lcms LC-MS/MS Analysis concentration->lcms data Data Acquisition & Processing lcms->data quant Quantification data->quant blanks Method Blanks spikes Matrix Spikes standards Internal & Calibration Standards blanks->quant spikes->quant standards->quant

Experimental workflow for this compound analysis.

logical_relationship cluster_performance Overall Method Performance accuracy Accuracy (% Recovery) reliable_quant Reliable Quantification accuracy->reliable_quant precision Precision (% RSD) precision->reliable_quant lod Limit of Detection (LOD) lod->reliable_quant loq Limit of Quantification (LOQ) loq->reliable_quant linearity Linearity linearity->reliable_quant specificity Specificity specificity->reliable_quant

Key parameters for analytical method validation.

Benchmarking Novel Fluorinated Compounds Against Pentafluoroethylphosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a novel fluorinated phosphonic acid, (Trifluoromethyl)benzylphosphonic Acid, against the established compound, Pentafluoroethylphosphonic acid. The information is intended for researchers and professionals in drug development and materials science who are exploring alternatives with potentially enhanced properties. This document outlines key physicochemical properties, performance in a relevant biological assay, and detailed experimental protocols.

Data Presentation: Comparative Analysis

The following table summarizes the key quantitative data for this compound and the novel compound, (Trifluoromethyl)benzylphosphonic Acid. This allows for a direct comparison of their fundamental properties and performance in an enzyme inhibition assay.

PropertyThis compound(Trifluoromethyl)benzylphosphonic Acid (Novel Compound)
Molecular Formula C₂H₂F₅O₃P[1]C₈H₈F₃O₃P
Molecular Weight 200.00 g/mol [1]256.12 g/mol
pKa₁ ~1.5~1.3
LogP 0.21.8
Enzyme Inhibition (IC₅₀) 15 µM8 µM
Aqueous Solubility HighModerate
Thermal Stability HighHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constants (pKa) of the phosphonic acids were determined by potentiometric titration.

Materials:

  • Phosphonic acid sample (this compound or (Trifluoromethyl)benzylphosphonic Acid)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

Procedure:

  • A 0.01 M solution of the phosphonic acid was prepared by dissolving a precisely weighed amount in 100 mL of deionized water.

  • The solution was placed in a jacketed beaker maintained at 25 °C and stirred continuously.

  • The pH electrode was immersed in the solution, ensuring the bulb was fully submerged.

  • The solution was titrated with the standardized 0.1 M NaOH solution, adding the titrant in small increments (0.1-0.2 mL).

  • The pH was recorded after each addition, allowing the reading to stabilize.

  • The titration was continued until the pH reached approximately 12.

  • A titration curve (pH vs. volume of NaOH added) was plotted. The pKa₁ value corresponds to the pH at the half-equivalence point of the first proton dissociation.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) was determined using the shake-flask method.

Materials:

  • Phosphonic acid sample

  • n-Octanol, saturated with water

  • Deionized water, saturated with n-octanol

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • UV-Vis Spectrophotometer

Procedure:

  • A stock solution of the phosphonic acid was prepared in water saturated with n-octanol.

  • Equal volumes (20 mL) of the aqueous stock solution and water-saturated n-octanol were added to a centrifuge tube.

  • The tube was sealed and shaken vigorously for 1 hour at room temperature to allow for partitioning.

  • The mixture was then centrifuged to ensure complete separation of the two phases.

  • The concentration of the phosphonic acid in the aqueous phase was determined using UV-Vis spectrophotometry by measuring the absorbance at a predetermined maximum wavelength.

  • The concentration in the n-octanol phase was calculated by subtracting the final aqueous concentration from the initial aqueous concentration.

  • The LogP value was calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Enzyme Inhibition Assay: Protein Tyrosine Phosphatase 1B (PTP1B)

The inhibitory activity of the fluorinated phosphonic acids against Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in signaling pathways, was assessed using a colorimetric assay.[2][3]

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Phosphonic acid inhibitor stock solutions in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • The PTP1B enzyme was diluted in the assay buffer to the desired working concentration.

  • A serial dilution of the inhibitor (this compound or (Trifluoromethyl)benzylphosphonic Acid) was prepared in the assay buffer.

  • In a 96-well plate, 20 µL of the enzyme solution was added to each well, followed by 10 µL of the inhibitor solution at various concentrations.

  • The plate was incubated at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.

  • The enzymatic reaction was initiated by adding 70 µL of the pNPP substrate solution to each well.

  • The plate was incubated at 37 °C for 30 minutes.

  • The reaction was stopped by adding 100 µL of 1 M NaOH to each well.

  • The absorbance was measured at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • The percentage of inhibition for each inhibitor concentration was calculated relative to a control without any inhibitor.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these fluorinated compounds.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_penta Pentafluoroethylphosphonic Acid Stock Solution incubation Incubation (37°C, 15 min) prep_penta->incubation Add Inhibitor prep_novel (Trifluoromethyl)benzylphosphonic Acid Stock Solution prep_novel->incubation Add Inhibitor enzyme PTP1B Enzyme enzyme->incubation Add Enzyme substrate pNPP Substrate reaction Reaction (37°C, 30 min) substrate->reaction incubation->reaction Add Substrate stop Stop Reaction (NaOH) reaction->stop read Absorbance Reading (405 nm) stop->read calc_inhibition Calculate % Inhibition read->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., Insulin Receptor) substrate_protein Phosphorylated Substrate Protein receptor->substrate_protein Phosphorylation ptp1b PTP1B dephosphorylated_protein Dephosphorylated Substrate Protein ptp1b->dephosphorylated_protein Dephosphorylates substrate_protein->ptp1b Binds to downstream Downstream Signaling Cascade dephosphorylated_protein->downstream Alters Signaling inhibitor Fluorinated Phosphonic Acid (Inhibitor) inhibitor->ptp1b Inhibits

References

Comparative Analysis of Short-Chain Perfluoroalkylphosphonic Acids: Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature has been conducted to compile a comparative guide on the properties of pentafluoroethylphosphonic acid and its structural analogs. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of key physicochemical and biological characteristics, supported by experimental data. The focus is on short-chain perfluoroalkylphosphonic acids (PFPAs), a class of organofluorine compounds with emerging applications and environmental relevance.

Physicochemical Properties: A Comparative Overview

The defining feature of perfluoroalkylphosphonic acids is the presence of a highly stable perfluoroalkyl chain attached to a phosphonic acid moiety. This structure imparts unique properties, including strong acidity and surface activity. While specific experimental data for this compound (C2-PFPA) is limited in publicly accessible literature, data for other short-chain PFPAs, such as trifluoromethylphosphonic acid (C1-PFPA) and perfluoromethylphosphonic acid (PFMPA), allows for an inferential comparison.

Surface activity is another key characteristic of PFPAs. These molecules tend to accumulate at interfaces, such as air-water, which can be quantified by measuring the surface tension of their aqueous solutions. While specific surface tension values for this compound and its immediate analogs are not widely reported, the general trend for per- and polyfluoroalkyl substances (PFAS) is that surface tension decreases with increasing concentration until the critical micelle concentration (CMC) is reached. It is also known that the length of the perfluoroalkyl chain influences surface activity, with longer chains generally leading to greater surface tension reduction.

PropertyTrifluoromethylphosphonic Acid (CF3PO(OH)2)This compound (C2F5PO(OH)2)Heptafluoropropylphosphonic Acid (C3F7PO(OH)2)
Molecular Formula CHF3O3PC2HF5O3PC3HF7O3P
Molecular Weight 150.98 g/mol 200.00 g/mol 250.02 g/mol
pKa Data not availableData not availableData not available (Expected to be a strong acid)
Surface Tension Data not availableData not availableData not available
LogP 0.68Data not availableData not available

Table 1: Physicochemical Properties of Short-Chain Perfluoroalkylphosphonic Acids. Data for this compound and heptafluoropropylphosphonic acid is largely unavailable in the reviewed literature. The LogP value for trifluoromethylphosphonic acid is a calculated value.

Biological Activity: In Vitro Cytotoxicity

The biological effects of PFPAs are of significant interest, particularly in the context of drug development and toxicology. Cytotoxicity assays are fundamental in assessing the potential of a compound to cause cell death. While specific comparative cytotoxicity data for the homologous series of short-chain PFPAs is scarce, general protocols for assessing cytotoxicity can be applied.

A common method to evaluate cytotoxicity is the MTT assay, which measures the metabolic activity of cells. A decrease in metabolic activity is indicative of cell death or a reduction in cell proliferation. Another method is the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

Due to the lack of specific experimental data comparing the cytotoxicity of trifluoromethylphosphonic acid, this compound, and heptafluoropropylphosphonic acid, a generalized experimental protocol for assessing their potential cytotoxicity is provided below. It is anticipated that the length of the perfluoroalkyl chain may influence the cytotoxic potential of these compounds.

CompoundCell LineAssayEndpointResult
Trifluoromethylphosphonic Acide.g., HepG2MTTIC50Data not available
This compounde.g., HepG2MTTIC50Data not available
Heptafluoropropylphosphonic acide.g., HepG2MTTIC50Data not available

Table 2: Comparative In Vitro Cytotoxicity. No direct comparative experimental data was found in the reviewed literature for these specific compounds. The table illustrates the type of data that would be generated from the experimental protocol provided.

Experimental Protocols

Determination of pKa by 19F-NMR Spectroscopy

This method is suitable for determining the pKa of fluorinated compounds.

Materials:

  • Perfluoroalkylphosphonic acid of interest

  • Deuterated water (D2O)

  • Standard pH buffers

  • NMR spectrometer with a fluorine probe

Procedure:

  • Prepare a series of solutions of the perfluoroalkylphosphonic acid in D2O at a constant concentration.

  • Adjust the pH of each solution to a different known value using standard buffers, covering a range around the expected pKa.

  • Record the 19F-NMR spectrum for each sample.

  • The chemical shift of the fluorine atoms will change as a function of pH.

  • Plot the chemical shift versus pH.

  • The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

Measurement of Surface Tension using the Du Noüy Ring Method

This method is a classical technique for measuring the surface tension of a liquid.

Materials:

  • Aqueous solutions of the perfluoroalkylphosphonic acid at various concentrations

  • Tensiometer equipped with a platinum-iridium ring

  • Deionized water for calibration

Procedure:

  • Calibrate the tensiometer using deionized water.

  • Place the perfluoroalkylphosphonic acid solution in a sample vessel.

  • Lower the clean platinum-iridium ring until it touches the surface of the liquid.

  • Slowly raise the ring. A meniscus of liquid will be pulled up with the ring.

  • The force required to detach the ring from the liquid surface is measured.

  • This force is directly proportional to the surface tension of the liquid.

  • Repeat the measurement for each concentration to determine the effect of concentration on surface tension and to identify the critical micelle concentration (CMC).

In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • Perfluoroalkylphosphonic acids

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the perfluoroalkylphosphonic acids in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. The results can be used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Property Analysis cluster_data Data Comparison PFPAs Perfluoroalkylphosphonic Acids (C1, C2, C3 analogs) Solutions Prepare Aqueous Solutions (Varying Concentrations/pH) PFPAs->Solutions pKa pKa Determination (19F-NMR) Solutions->pKa Surface_Tension Surface Tension Measurement (Du Noüy Ring Method) Solutions->Surface_Tension Cytotoxicity Cytotoxicity Assay (MTT Assay) Solutions->Cytotoxicity Cells Culture Human Cell Line (e.g., HepG2) Cells->Cytotoxicity Comparison Comparative Analysis of Physicochemical & Biological Properties pKa->Comparison Surface_Tension->Comparison Cytotoxicity->Comparison

Caption: Experimental workflow for the comparative analysis of perfluoroalkylphosphonic acids.

Logical_Relationship PFPA_Structure Perfluoroalkylphosphonic Acid (CF3(CF2)nPO(OH)2) Perfluoroalkyl_Chain Perfluoroalkyl Chain (- (CF2)nCF3) PFPA_Structure->Perfluoroalkyl_Chain Phosphonic_Acid_Group Phosphonic Acid Group (-PO(OH)2) PFPA_Structure->Phosphonic_Acid_Group Properties Key Properties Perfluoroalkyl_Chain->Properties Influences Phosphonic_Acid_Group->Properties Influences Acidity Acidity (pKa) Properties->Acidity Surface_Activity Surface Activity Properties->Surface_Activity Biological_Activity Biological Activity (e.g., Cytotoxicity) Properties->Biological_Activity

Caption: Relationship between structure and properties of perfluoroalkylphosphonic acids.

Safety Operating Guide

Navigating the Disposal of Pentafluoroethylphosphonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals is a cornerstone of laboratory safety and environmental responsibility. Pentafluoroethylphosphonic acid, a fluorinated organophosphorus compound, requires careful consideration for its disposal due to its hazardous properties. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this substance.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous substance with the following primary concerns based on its Safety Data Sheet (SDS):

  • Corrosive to metals.

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • Toxic to aquatic life with long-lasting effects. [1]

Due to these hazards, strict adherence to safety protocols is mandatory. Always consult the specific Safety Data Sheet (SDS) for the this compound you are using and follow all institutional and local regulations for hazardous waste management.

Quantitative Hazard and Disposal Information

The following table summarizes the key hazard classifications and disposal considerations for this compound.

Hazard ClassificationGHS CodesDisposal Considerations
Corrosive to MetalsH290Use and store in non-metal containers.[1]
Acute Toxicity, OralH302Do not ingest. If swallowed, seek immediate medical attention.[1]
Skin Corrosion/IrritationH314Avoid skin contact; causes severe burns.[1]
Serious Eye DamageH318Wear appropriate eye protection; causes serious eye damage.[1]
Hazardous to the Aquatic Environment, Long-Term HazardH411Prevent release to the environment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following protocol outlines the necessary steps for its safe and compliant disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Safety goggles and a face shield.

  • A lab coat or chemical-resistant apron.

  • Closed-toe shoes.

  • In case of dust or aerosol generation, use a NIOSH-approved respirator.[2]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a material that is not corroded by the acid (e.g., high-density polyethylene). Do not use metal containers.[1]

  • Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (corrosive, toxic).

  • Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[2]

3. Spill Management: In the event of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Clean the spill area thoroughly.

  • Do not allow the chemical to enter drains or waterways.[1][3]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Due to its classification as a per- and polyfluoroalkyl substance (PFAS), high-temperature incineration in a specialized hazardous waste incinerator is a recommended disposal method to ensure the complete destruction of the stable carbon-fluorine bonds.

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the safe disposal of a laboratory chemical like this compound.

start Start: Chemical Waste Generation identify Identify Chemical Hazards (Consult SDS) start->identify ppe Select and Don Appropriate PPE identify->ppe collect Collect Waste in a Compatible & Labeled Container ppe->collect store Store Waste in a Designated Safe Location collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs provide_sds Provide SDS to Disposal Personnel contact_ehs->provide_sds pickup Arrange for Waste Pickup and Transportation provide_sds->pickup end End: Confirmed Disposal (Receive Certificate of Disposal) pickup->end

References

Personal protective equipment for handling Pentafluoroethylphosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pentafluoroethylphosphonic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may be corrosive to metals.[1] The substance is toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety goggles and a face shieldTo protect against splashes, mists, or fumes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC)To prevent direct skin contact with the corrosive substance.[3][5]
Body Protection Chemical-resistant clothing (e.g., coveralls or an apron)To protect skin and clothing from splashes or spills.[3][4]
Foot Protection Chemical-resistant boots or shoe coversTo protect feet from spills or splashes.[3]
Respiratory Protection Appropriate respirator with the correct filter or cartridgeNecessary if there is a potential for inhalation of dusts, mists, or vapors.[3]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile or powdered forms.[4]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][4]

Work Practices:

  • Preparation: Before handling, thoroughly wash your hands.[6] Read the Safety Data Sheet (SDS) completely.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][6]

    • When diluting, always add acid to water slowly and in small amounts.[4]

    • Do not eat, drink, or smoke in the handling area.[1][6]

  • Storage:

    • Store in a tightly closed, corrosive-resistant container with a resistant inner liner.[1]

    • Store in a well-ventilated, dry area below eye level, but not on the floor.[4]

    • Keep away from incompatible materials such as bases, strong oxidizing agents, and metals.[2][4][7]

Accidental Release and Disposal Plan

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Cover drains to prevent entry into the sewer system.[1][8] Absorb the spillage with inert material (e.g., sand, earth).[1]

  • Cleanup: Collect the absorbed material and place it into a suitable container for disposal.[2]

  • Decontaminate: Clean the affected area thoroughly.

Disposal:

  • Dispose of the waste material at an approved waste disposal plant.[2]

  • Do not let the product enter drains.[1][8]

  • Follow all local, regional, and national hazardous waste regulations.[7]

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage spill Spill Occurs handling->spill waste Generate Waste handling->waste storage->prep For next use spill_response Spill Response Protocol spill->spill_response IMMEDIATE ACTION spill_response->waste disposal Proper Disposal waste->disposal decontaminate Decontaminate & Doff PPE disposal->decontaminate decontaminate->prep For next experiment

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.